molecular formula C5H8<br>CH2(CH)3CH3 B7798663 1,3-Pentadiene CAS No. 68308-15-6

1,3-Pentadiene

Cat. No.: B7798663
CAS No.: 68308-15-6
M. Wt: 68.12 g/mol
InChI Key: PMJHHCWVYXUKFD-SNAWJCMRSA-N
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Description

1,3-Pentadiene (Piperylene), a conjugated diolefin with the molecular formula C5H8, is a volatile hydrocarbon of significant interest in polymer science and sustainable chemistry research . Traditionally derived from the C5 fraction of petroleum cracking, its production from renewable biomass resources is an actively developing field, offering a sustainable pathway for this important monomer . Its primary research value lies in its role as a fundamental monomer in polymer synthesis. It is employed in living anionic terpolymerization with styrene and 1,1-diphenylethylene (DPE) to create well-defined polyolefin resins with controlled molecular weights, narrow distributions, and tunable glass transition temperatures (Tg) . The resulting polymers can be further functionalized; for example, the double bonds in polypentadiene are excellent active sites for highly efficient, quantitative epoxidation, significantly altering the material's polarity and properties . Furthermore, this compound serves as a crucial precursor for the production of renewable polymers such as rubber, elastomers, and resins . It is also a valuable diene component in Diels-Alder reactions for the synthesis of highly functionalized molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E)-penta-1,3-diene
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InChI

InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4+
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InChI Key

PMJHHCWVYXUKFD-SNAWJCMRSA-N
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Canonical SMILES

CC=CC=C
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Isomeric SMILES

C/C=C/C=C
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Molecular Formula

C5H8, CH2(CH)3CH3
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Related CAS

25549-62-6
Record name 1,3-Pentadiene, (3E)-, homopolymer
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DSSTOX Substance ID

DTXSID50858710
Record name (3E)-1,3-Pentadiene
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Molecular Weight

68.12 g/mol
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Physical Description

1,3-pentadiene appears as a clear colorless liquid with an acrid odor. A dangerous fire risk. Vapors are irritating to the eyes and respiratory system. Subject to polymerization if heated or contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Used to make intermediates and polymers., Liquid, Colorless liquid; [Hawley], Colorless liquid; [HSDB] Unpleasant odor; [CHEMINFO], COLOURLESS LIQUID.
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Boiling Point

109 °F at 760 mmHg (NFPA, 2010), 42 °C
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Flash Point

-20 °F (USCG, 1999), -29 °C (CLOSED CUP), -28 °C c.c.
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Solubility

SOL IN ALL PROP IN ALC, ETHER, ACETONE, BENZENE, HEPTANE, & CARBON TETRACHLORIDE, MISCIBLE WITH ALCOHOL, ETHER, ACETONE, BENZENE, Water solubility of >341 mg/l at room temperature., Solubility in water, g/100ml: 0.069 (very poor)
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Density

0.6834 at 68 °F (average value for cis and trans isomers) (USCG, 1999) - Less dense than water; will float, 0.6760 @ 20 °C/4 °C, 0.6710 g/ml @ 25 °C, 0.7 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7
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Vapor Density

2.35 (AIR= 1), Relative vapor density (air = 1): 2.35
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Vapor Pressure

405.0 [mmHg], 411.0 [mmHg], 405 mm Hg @ 25 °C, 411 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 53.3
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Impurities

Cyclopentene
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Color/Form

Colorless liquid

CAS No.

504-60-9, 2004-70-8, 41050-31-1, 68308-15-6
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Melting Point

-222 °F (USCG, 1999), -87.5 °C, -87 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties and Reactivity of 1,3-Pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Pentadiene (B166810), also known as piperylene, is a volatile, flammable hydrocarbon and a conjugated diene with the chemical formula C₅H₈.[1] It exists as two geometric isomers: (E)-1,3-pentadiene (trans-isomer) and (Z)-1,3-pentadiene (cis-isomer). This guide provides a comprehensive overview of the fundamental properties and chemical reactivity of this compound, with a focus on its applications in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this versatile diene as a building block in the synthesis of complex molecules.

Fundamental Properties

This compound is a colorless liquid with an acrid odor.[2] It is insoluble in water but soluble in many organic solvents such as ethanol (B145695), ether, acetone, and benzene.[2] The physical and chemical properties of its isomers are summarized in the tables below.

Table 1: General and Physical Properties of this compound Isomers
Property(E)-1,3-Pentadiene (trans)(Z)-1,3-Pentadiene (cis)Reference(s)
IUPAC Name (E)-Penta-1,3-diene(Z)-Penta-1,3-diene[1]
Synonyms trans-Piperylene, 1-Methylbutadienecis-Piperylene, 1-Methylbutadiene[1]
CAS Number 2004-70-81574-41-0[1]
Molecular Formula C₅H₈C₅H₈[1]
Molecular Weight 68.12 g/mol 68.12 g/mol [2][3]
Appearance Colorless liquidColorless liquid[1][3]
Melting Point -87 °C-140.8 °C[1][4]
Boiling Point 42 °C44 °C[1]
Density 0.683 g/cm³ at 20 °C0.69 g/cm³ at 20 °C[1]
Refractive Index (n20/D) 1.4301.436[2]
Flash Point < -30 °F-28 °C (closed cup)[5]
Solubility in Water InsolubleInsoluble[2][4]
Table 2: Thermodynamic Properties of this compound Isomers
Property(E)-1,3-Pentadiene (trans)(Z)-1,3-Pentadiene (cis)Reference(s)
Standard Enthalpy of Formation (gas, ΔfH°) 76.9 kJ/mol81.1 kJ/mol[6]
Standard Molar Entropy (gas, S°) 324.9 J/mol·K321.2 J/mol·K[6]

Reactivity and Key Reactions

As a conjugated diene, this compound undergoes a variety of chemical reactions, primarily addition reactions and cycloadditions. Its reactivity is centered around the π-electron system of the two conjugated double bonds.

Electrophilic Addition Reactions

Electrophilic addition to this compound can result in two types of products: 1,2-adducts and 1,4-adducts. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The distribution of these products is often dependent on the reaction conditions, illustrating the principle of kinetic versus thermodynamic control.

  • Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-adduct, which is formed faster due to a lower activation energy.[7][8]

  • Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-adduct is the major product.[7][8]

G cluster_0 Electrophilic Addition to this compound This compound This compound Electrophile (E+) Electrophile (E+) Allylic Carbocation Intermediate Allylic Carbocation Intermediate Nucleophile (Nu-) Nucleophile (Nu-) 1,2-Adduct (Kinetic Product) 1,2-Adduct (Kinetic Product) 1,4-Adduct (Thermodynamic Product) 1,4-Adduct (Thermodynamic Product)

The addition of hydrogen halides (HX) to this compound yields a mixture of 1,2- and 1,4-addition products.

Similarly, the addition of halogens (X₂) like bromine or chlorine results in both 1,2- and 1,4-dihalogenated products. The reaction with bromine often serves as a qualitative test for unsaturation.

Catalytic hydrogenation of this compound over a metal catalyst such as palladium on carbon (Pd/C) leads to the saturation of the double bonds, ultimately yielding pentane. The reaction can be controlled to selectively hydrogenate one double bond to form pentenes.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. This compound is a reactive diene in this reaction, especially with electron-poor dienophiles. The reaction is stereospecific, with the stereochemistry of the reactants being retained in the product.

G cluster_1 Diels-Alder Reaction Workflow Reactants This compound + Dienophile Solvent Solvent Addition (e.g., Toluene) Reaction Heating/ Stirring Workup Solvent Removal/ Purification Product Cyclohexene Derivative

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes like this compound is governed by electronic effects. The methyl group in this compound is an electron-donating group, which influences the orientation of the addition with an unsymmetrical dienophile.

Polymerization

This compound can undergo polymerization to form polypentadiene. This can be achieved through various methods, including anionic, cationic, and coordination polymerization. The microstructure of the resulting polymer (e.g., 1,2- vs. 1,4-addition, cis/trans isomerism) is highly dependent on the polymerization conditions and the catalyst system used.[9][10] For instance, anionic polymerization initiated by n-butyllithium can produce polypentadienes with controlled molecular weights.[10]

Experimental Protocols

The following are generalized experimental protocols for key reactions of this compound. Safety Note: this compound is a highly flammable liquid and a dangerous fire risk.[11] Vapors can be irritating to the eyes and respiratory system.[11] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: General Procedure for Electrophilic Addition (e.g., Hydrobromination)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a suitable inert solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

  • Reagent Addition: Slowly add a solution of hydrogen bromide in the same solvent to the stirred solution of this compound.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to separate the 1,2- and 1,4-adducts.

  • Characterization: Characterize the products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Diels-Alder Reaction with Maleic Anhydride (B1165640)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a suitable solvent (e.g., toluene (B28343) or xylene).

  • Reagent Addition: Add this compound to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours.

  • Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or GC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

  • Characterization: Determine the melting point of the purified product and characterize it by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 3: General Procedure for Catalytic Hydrogenation
  • Catalyst Preparation: In a hydrogenation flask, suspend a catalytic amount of 10% palladium on carbon (Pd/C) in a suitable solvent (e.g., ethanol or ethyl acetate). Caution: Pd/C is pyrophoric and should be handled with care under an inert atmosphere.

  • Reaction Setup: Add the solution of this compound in the same solvent to the catalyst suspension.

  • Hydrogenation: Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a hydrogenation apparatus) and purge the system with hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure.

  • Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter paper is still active and should be kept wet to prevent ignition.

  • Purification: Remove the solvent from the filtrate under reduced pressure to obtain the hydrogenated product. Further purification can be achieved by distillation if necessary.

  • Characterization: Characterize the product by ¹H NMR and ¹³C NMR to confirm the saturation of the double bonds.

Conclusion

This compound is a valuable and reactive starting material in organic synthesis. Its conjugated diene structure allows for a range of transformations, including controlled electrophilic additions and powerful cycloaddition reactions like the Diels-Alder. A thorough understanding of its fundamental properties and the factors governing its reactivity is crucial for its effective application in the synthesis of complex organic molecules, which is of significant interest to researchers in various fields, including drug discovery and development. The provided data and protocols serve as a foundational guide for the safe and effective use of this versatile chemical compound.

References

A Technical Guide to the Characterization of cis- and trans-1,3-Pentadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to characterize and differentiate the geometric isomers of 1,3-pentadiene (B166810): cis-1,3-pentadiene (B74190) ((3Z)-penta-1,3-diene) and trans-1,3-pentadiene ((3E)-penta-1,3-diene). Accurate identification and quantification of these isomers are critical in various fields, including polymer chemistry, organic synthesis, and materials science, as their distinct stereochemistry leads to different physical properties and chemical reactivity.

Physical and Chemical Properties

The initial characterization of cis- and trans-1,3-pentadiene involves the determination of their fundamental physical properties. These properties, summarized below, reveal the impact of molecular geometry on intermolecular forces and packing efficiency. The trans isomer generally exhibits a higher melting point and boiling point compared to the cis isomer.

Propertycis-1,3-Pentadienetrans-1,3-Pentadiene
CAS Number 1574-41-0[1]2004-70-8
Molecular Formula C₅H₈C₅H₈
Molecular Weight 68.12 g/mol [1]68.12 g/mol
Boiling Point 44 °C42 °C
Melting Point -141 °C-87 °C
Density 0.691 g/mL at 25 °C0.683 g/mL at 25 °C
Refractive Index (n20/D) 1.436 - 1.4371.430

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of the this compound isomers. Each method provides unique insights into the molecular structure, allowing for clear differentiation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is one of the most powerful tools for distinguishing between the cis and trans isomers, primarily through the analysis of coupling constants (J-values) between the olefinic protons. The coupling constant between the vicinal protons on the C3-C4 double bond is significantly larger for the trans isomer (~15 Hz) than for the cis isomer (~12 Hz).

Quantitative ¹H NMR Data (300 MHz, CS₂)

Proton Assignmentcis-1,3-Pentadiene Chemical Shift (ppm)trans-1,3-Pentadiene Chemical Shift (ppm)Key Coupling Constants (Hz)
H1a (vinyl) 5.0304.860cis: J(H3,H4) = 10.81
H1b (vinyl) 5.1094.981trans: J(H3,H4) = 15.06
H2 (vinyl) 6.5926.208
H3 (vinyl) 5.9635.984
H4 (vinyl) 5.4525.608
-CH₃ 1.7241.710

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the pentadiene sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CS₂) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a frequency of 300 MHz or higher.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans for sufficient signal-to-noise ratio.

    • Spectral Width: A range of 0-10 ppm is typically sufficient.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Analysis: Integrate the peaks to determine proton ratios and measure the chemical shifts and coupling constants for structural assignment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information, with the chemical shifts of the carbon atoms being sensitive to the electronic environment and stereochemistry. While the differences can be subtle, they are reproducible and aid in confirming the isomeric identity.

Quantitative ¹³C NMR Data

Carbon Assignmentcis-1,3-Pentadiene Chemical Shift (ppm)trans-1,3-Pentadiene Chemical Shift (ppm)
C1 (=CH₂) 114.5114.5
C2 (=CH-) 132.8137.5
C3 (=CH-) 129.5130.5
C4 (=CH-) 124.9129.5
C5 (-CH₃) 12.717.9

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

  • Instrument Setup: Use a spectrometer with a broadband probe, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds to ensure quantitative data for all carbon types.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.

    • Spectral Width: A range of 0-150 ppm is appropriate.

  • Processing: Process the data similarly to ¹H NMR spectra. The resulting spectrum will show single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is effective for distinguishing cis and trans isomers based on the out-of-plane C-H bending vibrations. Trans alkenes typically show a strong absorption band around 960-980 cm⁻¹, which is absent in the cis isomers. Cis isomers, in contrast, often exhibit a characteristic band in the 665-730 cm⁻¹ region.[2]

Key Differentiating IR Absorption Bands (cm⁻¹)

Vibrational Modecis-1,3-Pentadienetrans-1,3-Pentadiene
=trans C-H Bend (Out-of-Plane) Absent~965 (Strong)
=cis C-H Bend (Out-of-Plane) ~730 (Medium-Strong)Absent
=C-H Stretch ~3010-3090~3010-3090
C=C Stretch (Conjugated) ~1600, ~1650~1600, ~1650

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a single drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a liquid sample cell.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Background Scan: First, run a background spectrum of the empty sample holder or the solvent.

    • Sample Scan: Run the spectrum of the sample. The instrument software will automatically subtract the background.

    • Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is standard.

    • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands and compare them to reference spectra to determine the isomer.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of geometric isomers are often very similar or identical because the high energy of the ionization process can lead to the loss of stereochemical information.[3] Both cis- and trans-1,3-pentadiene show a prominent molecular ion peak (M⁺) at m/z 68. The fragmentation patterns are dominated by the loss of a methyl group (M-15) to give a fragment at m/z 53, and the base peak is typically at m/z 67, corresponding to the loss of a hydrogen atom.[4] Therefore, MS alone is not a primary method for distinguishing these isomers but is highly effective when coupled with a separation technique like Gas Chromatography (GC-MS).[3][5]

Major Ions in Electron Ionization Mass Spectrometry

m/zProposed FragmentRelative Abundance
68 [C₅H₈]⁺ (Molecular Ion)High
67 [C₅H₇]⁺ (Base Peak)100%
53 [C₄H₅]⁺High
41 [C₃H₅]⁺Moderate
39 [C₃H₃]⁺High

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute the sample (e.g., 1 µL) in a volatile solvent like hexane (B92381) or dichloromethane (B109758) (e.g., 1 mL).

  • GC System:

    • Column: Use a non-polar capillary column, such as a DB-5 or HP-PONA (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Inject 1 µL of the sample using a split injection mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Analysis: The isomers will be separated by the GC column. The mass spectrometer will then provide a mass spectrum for each separated isomer, confirming its molecular weight and fragmentation pattern.

Chromatographic Separation

Gas chromatography is the premier technique for the physical separation of the volatile cis and trans isomers of this compound.[5] Due to differences in their boiling points and interactions with the stationary phase, the two isomers will have different retention times. Typically, the trans isomer, with a slightly lower boiling point, elutes before the cis isomer on standard non-polar columns.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_conclusion Identification Sample Mixture of cis/trans Isomers GCMS GC-MS Separation & MS Fragmentation Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GC_Data Retention Times (Separation) GCMS->GC_Data MS_Data Mass Spectra (MW Confirmation) GCMS->MS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Bands (C-H Bending) FTIR->FTIR_Data cis cis-1,3-Pentadiene GC_Data->cis trans trans-1,3-Pentadiene GC_Data->trans MS_Data->cis Confirms MW MS_Data->trans Confirms MW NMR_Data->cis NMR_Data->trans FTIR_Data->cis FTIR_Data->trans

General experimental workflow for the separation and characterization of this compound isomers.

logical_identification cluster_trans trans-Isomer Identification cluster_cis cis-Isomer Identification Start Isomer Mixture Trans_NMR ¹H NMR: J ≈ 15 Hz Start->Trans_NMR Key Data Trans_IR FTIR: Strong peak at ~965 cm⁻¹ Start->Trans_IR Key Data Trans_GC GC: Shorter Retention Time Start->Trans_GC Key Data Cis_NMR ¹H NMR: J ≈ 11-12 Hz Start->Cis_NMR Key Data Cis_IR FTIR: Peak at ~730 cm⁻¹ Start->Cis_IR Key Data Cis_GC GC: Longer Retention Time Start->Cis_GC Key Data Trans_ID Identified: trans-1,3-Pentadiene Trans_NMR->Trans_ID Trans_IR->Trans_ID Trans_GC->Trans_ID Cis_ID Identified: cis-1,3-Pentadiene Cis_NMR->Cis_ID Cis_IR->Cis_ID Cis_GC->Cis_ID

Logical diagram for distinguishing cis- and trans-1,3-pentadiene based on key analytical data.

References

Spectroscopic Analysis of 1,3-Pentadiene Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (E)- and (Z)-isomers of 1,3-pentadiene (B166810), focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, material science, and drug development by offering a detailed comparison of the spectroscopic data, standardized experimental protocols, and visual representations of the molecular structures.

Introduction

This compound, a volatile and flammable hydrocarbon, exists as two geometric isomers: (E)-1,3-pentadiene (trans-piperylene) and (Z)-1,3-pentadiene (cis-piperylene). These isomers are significant building blocks in organic synthesis, particularly in polymerization reactions and the formation of various cyclic and acyclic compounds. The distinct spatial arrangement of the substituents around the C3-C4 double bond in the (E) and (Z) isomers leads to unique spectroscopic signatures. A thorough understanding of their NMR and IR spectra is crucial for isomer identification, purity assessment, and reaction monitoring.

Comparative Spectroscopic Data

The following sections present a detailed summary of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for the (E) and (Z) isomers of this compound. The data is organized into tables for straightforward comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. The chemical shifts (δ) and coupling constants (J) of the vinyl and methyl protons are distinct for the (E) and (Z) isomers of this compound.

Table 1: ¹H NMR Spectroscopic Data for (E)- and (Z)-1,3-Pentadiene in CDCl₃

Proton Assignment (E)-1,3-Pentadiene Chemical Shift (δ, ppm) (Z)-1,3-Pentadiene Chemical Shift (δ, ppm) Key Coupling Constants (J, Hz)
H1a (C=CHH )~5.06~5.16J(H1a-H2) ≈ 10.1 Hz (cis), J(H1a-H1b) ≈ 2.0 Hz (geminal)
H1b (H HC=C)~4.93~5.08J(H1b-H2) ≈ 17.0 Hz (trans)
H2 (=CH -C=)~6.29~6.66J(H2-H3) ≈ 10.4 Hz
H3 (-C=CH -CH₃)~5.70~5.51J(H3-H4) ≈ 15.1 Hz (trans for E-isomer), J(H3-H4) ≈ 12.0 Hz (cis for Z-isomer)
H4 (-CH=CH -CH₃)~6.06~6.01J(H4-H5) ≈ 6.9 Hz
H5 (-CH=CH-CH ₃)~1.74~1.75

Note: The chemical shifts are approximate and can vary slightly based on the solvent and spectrometer frequency. The assignments are based on typical values for similar compounds and may require 2D NMR for definitive confirmation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon framework of a molecule. The chemical shifts of the sp² and sp³ hybridized carbons in the this compound isomers are sensitive to their electronic environment and stereochemistry.

Table 2: ¹³C NMR Spectroscopic Data for (E)- and (Z)-1,3-Pentadiene

Carbon Assignment (E)-1,3-Pentadiene Chemical Shift (δ, ppm) (Z)-1,3-Pentadiene Chemical Shift (δ, ppm)
C1 (C H₂=CH-)~115.0~113.5
C2 (CH₂=C H-)~137.5~132.8
C3 (-CH=C H-CH₃)~132.9~125.4
C4 (-C H=CH-CH₃)~128.8~129.9
C5 (-CH=CH-C H₃)~18.2~13.4

Note: These are representative chemical shifts. Actual values can vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. The key distinguishing features in the IR spectra of this compound isomers are the C-H out-of-plane bending vibrations of the double bonds.

Table 3: Key IR Absorption Frequencies for (E)- and (Z)-1,3-Pentadiene

Vibrational Mode (E)-1,3-Pentadiene (cm⁻¹) (Z)-1,3-Pentadiene (cm⁻¹) Intensity
=C-H Stretch (vinyl)~3090, ~3010~3070, ~3015Medium
C-H Stretch (methyl)~2960, ~2920, ~2860~2970, ~2930, ~2870Strong
C=C Stretch (conjugated)~1650, ~1605~1645, ~1595Medium-Weak
=C-H Out-of-Plane Bend (trans C-H wag)~965-Strong
=C-H Out-of-Plane Bend (cis C-H wag)-~775Strong
=C-H Out-of-Plane Bend (vinylidene)~910~905Strong
C-H Bend (methyl)~1445, ~1375~1450, ~1380Medium

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of volatile liquid samples like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the this compound isomer into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

    • Cap the NMR tube securely to prevent evaporation, especially given the volatility of the pentadiene isomers.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure the correct depth.

    • Wipe the outside of the NMR tube before inserting it into the spectrometer's magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for good resolution. This can be done manually or using an automated shimming routine.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 1-2 seconds is recommended.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Neat Liquid Film) :

    • Place a clean, dry salt plate (e.g., NaCl or KBr) onto a holder.

    • Using a clean pipette, place one or two drops of the liquid this compound isomer onto the center of the salt plate.

    • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

    • Assemble the plates in the spectrometer's sample holder.

  • Instrument Setup and Data Acquisition :

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Acquire a background spectrum of the empty beam path. This will be automatically subtracted from the sample spectrum.

    • Place the sample holder with the prepared salt plates into the beam path.

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

    • After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous dichloromethane (B109758) or isopropanol) and store them in a desiccator.

Visualizations

The following diagrams illustrate the structures of the this compound isomers and the logical workflow for their spectroscopic analysis.

E_Z_Isomers E_structure E_structure Z_structure Z_structure

Caption: Molecular structures of (E)- and (Z)-1,3-pentadiene.

Spectroscopic_Workflow Sample This compound Isomer Sample NMR_Prep NMR Sample Preparation (Dissolve in CDCl3) Sample->NMR_Prep IR_Prep IR Sample Preparation (Neat Liquid Film) Sample->IR_Prep NMR_Acq NMR Data Acquisition (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition (FT-IR Spectrum) IR_Prep->IR_Acq NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Analysis IR_Analysis IR Spectral Analysis (Characteristic Frequencies) IR_Acq->IR_Analysis Structure_ID Isomer Identification and Structural Confirmation NMR_Analysis->Structure_ID IR_Analysis->Structure_ID

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of (E)- and (Z)-1,3-pentadiene isomers by NMR and IR spectroscopy reveals distinct and characteristic features that allow for their unambiguous differentiation. In ¹H NMR, the coupling constant between the vinylic protons at C3 and C4 is the most definitive feature, being significantly larger for the (E)-isomer. In ¹³C NMR, the chemical shift of the C5 methyl group is notably different between the two isomers. The most diagnostic feature in the IR spectra is the strong out-of-plane C-H bending vibration, which appears around 965 cm⁻¹ for the (E)-isomer and around 775 cm⁻¹ for the (Z)-isomer. By utilizing the data and protocols outlined in this guide, researchers can confidently identify and characterize these important chemical building blocks.

Quantum Chemical Insights into the Conformational Landscape of 1,3-Pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the realm of molecular modeling and drug design, a profound understanding of a molecule's three-dimensional structure is paramount. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, provides critical insights into molecular properties and reactivity. For conjugated dienes, such as 1,3-pentadiene (B166810), the conformational preferences around the central carbon-carbon single bond significantly influence their electronic properties, reactivity in pericyclic reactions like the Diels-Alder reaction, and ultimately their biological activity.

This technical guide delves into the quantum chemical calculations that elucidate the structure and conformational energetics of this compound. While comprehensive computational datasets for this compound are not as readily available as for its simpler analogue, 1,3-butadiene (B125203), the principles and methodologies are directly transferable. We will leverage the well-documented case of 1,3-butadiene to illustrate the core concepts and computational approaches, and then extend this understanding to the conformational analysis of (E)- and (Z)-1,3-pentadiene.

Conformational Landscape of Conjugated Dienes: The Case of 1,3-Butadiene

The simplest conjugated diene, 1,3-butadiene, serves as an excellent model system for understanding the conformational behavior of this compound. The rotation around the central C2-C3 single bond gives rise to two main planar conformers: the s-trans and the s-cis conformations. The "s" refers to the single bond. Due to steric hindrance, the s-cis conformer is notably higher in energy than the s-trans counterpart.[1] High-level ab initio calculations have provided precise energetic details of the 1,3-butadiene conformational landscape.[1][2]

Table 1: Relative Energies of 1,3-Butadiene Conformers
ConformerComputational MethodRelative Energy (kcal/mol)
s-transCoupled Cluster (with triple excitations)0.0 (global minimum)
gaucheCoupled Cluster (with triple excitations)3.01
s-cis (transition state)Coupled Cluster (with triple excitations)3.51

Note: The gauche conformer is a twisted form of the s-cis geometry. The planar s-cis conformation represents a small barrier to the interconversion of the two equivalent gauche forms.

Table 2: Rotational Barrier of 1,3-Butadiene
Transition StateComputational MethodRotational Barrier (kcal/mol)
PerpendicularCoupled Cluster (with triple excitations)6.39

The rotational barrier corresponds to the energy difference between the most stable s-trans conformer and the transition state where the two pi systems are orthogonal to each other.[3]

Expected Conformational Preferences of this compound

The introduction of a methyl group in this compound is expected to modulate the conformational energies observed in 1,3-butadiene. This compound exists as two geometric isomers: (E)-1,3-pentadiene and (Z)-1,3-pentadiene.

For (E)-1,3-pentadiene , the s-trans conformer is anticipated to be significantly more stable than the s-cis conformer. In the s-cis conformation, the methyl group would experience steric hindrance with the hydrogen atom on the first carbon, a classic 1,3-diaxial-like interaction in a planar arrangement.

For (Z)-1,3-pentadiene , the steric clash in the s-cis conformation is expected to be even more severe due to the proximity of the methyl group to the vinyl group. This increased steric repulsion would likely lead to a higher energy difference between the s-trans and s-cis conformers compared to both 1,3-butadiene and (E)-1,3-pentadiene. Consequently, the population of the s-cis conformer at equilibrium is expected to be very low.

Experimental and Computational Protocols

The determination of the conformational energies and geometries of molecules like this compound relies on sophisticated quantum chemical calculations. These computational experiments provide a detailed picture of the potential energy surface.

Methodologies

A variety of computational methods are employed to study the structure of conjugated dienes:

  • Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles and do not require empirical parameterization.[4] Coupled Cluster methods, particularly with the inclusion of triple excitations (CCSD(T)), are considered the "gold standard" for accuracy in computational chemistry.[2]

  • Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, have become workhorses in computational chemistry due to their favorable balance of accuracy and computational cost.[4] These methods are widely used for geometry optimizations and frequency calculations of organic molecules.

Basis Sets: The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for obtaining accurate results. Common basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311+G**) and correlation-consistent basis sets (e.g., cc-pVTZ).[5]

Typical Experimental Workflow

A typical computational workflow for the conformational analysis of this compound would involve the following steps:

  • Initial Structure Generation: Generation of the initial 3D coordinates for the s-trans and s-cis conformers of both (E)- and (Z)-1,3-pentadiene.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. This is typically performed using DFT methods like B3LYP with a basis set such as 6-31G*.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as CCSD(T), and a larger basis set.

  • Transition State Search: To determine the rotational barrier, a search for the transition state structure connecting the s-trans and s-cis conformers is performed. This involves techniques like synchronous transit-guided quasi-newton (STQN) methods.

  • Data Analysis: The calculated energies are used to determine the relative stabilities of the conformers and the height of the rotational barrier. Optimized geometries provide detailed structural information such as bond lengths and dihedral angles.

Visualizing Conformational Interconversion

The following diagram illustrates the generic conformational relationship between the s-trans and s-cis forms of a 1,3-diene, including the transition state for their interconversion.

G Conformational Pathway of a 1,3-Diene cluster_0 Potential Energy Surface s-trans s-trans Conformer (Global Minimum) TS Transition State (Rotational Barrier) s-trans->TS Rotation TS->s-trans Rotation s-cis s-cis Conformer (Local Minimum) TS->s-cis Rotation s-cis->TS Rotation

References

An In-depth Technical Guide to the Thermochemical Properties of 1,3-Pentadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermochemical data for the isomers of 1,3-pentadiene (B166810), with a primary focus on the cis (Z) and trans (E) configurations. It is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering who require accurate thermodynamic data for reaction modeling, process design, and computational chemistry.

Introduction

This compound (also known as piperylene) is a volatile, flammable hydrocarbon with the chemical formula C₅H₈. It exists as two geometric isomers, cis (Z) and trans (E), which exhibit distinct physical and chemical properties due to their different spatial arrangements.[1] A thorough understanding of their thermochemical properties, such as the heat of formation, entropy, and heat capacity, is crucial for predicting their behavior in chemical reactions and for determining their relative stabilities. This guide summarizes the key thermochemical data for these isomers and outlines the experimental methodologies used for their determination.

Thermochemical Data

The following tables summarize the key quantitative thermochemical data for the cis-(Z)- and trans-(E)-isomers of this compound. This data is essential for thermodynamic calculations, including determining the equilibrium constants and reaction enthalpies for processes involving these compounds.

Table 1: Gas Phase Enthalpy of Formation and Enthalpy of Combustion

IsomerCAS No.FormulaΔfH°gas (kJ/mol)ΔcH°gas (kJ/mol)
(Z)-1,3-Pentadiene1574-41-0C₅H₈82.7 ± 0.9-3193.6 ± 0.9
(E)-1,3-Pentadiene2004-70-8C₅H₈78.2 ± 0.9-3189.0 ± 0.9

Data sourced from the NIST Chemistry WebBook.[2][3] ΔfH°gas refers to the standard enthalpy of formation in the gas phase at 298.15 K. ΔcH°gas refers to the standard enthalpy of combustion in the gas phase at 298.15 K.

Table 2: Gas Phase Entropy and Constant Pressure Heat Capacity

IsomerS°gas (J/mol·K)Cp,gas (J/mol·K) at 298.15 K
(Z)-1,3-Pentadiene322.897.18
(E)-1,3-Pentadiene318.999.06

Data sourced from the NIST Chemistry WebBook.[2][3] S°gas refers to the standard molar entropy in the gas phase at 298.15 K. Cp,gas refers to the molar heat capacity at constant pressure in the gas phase at 298.15 K.

Table 3: Temperature-Dependent Ideal Gas Phase Heat Capacity (Cp,gas) in J/mol·K

Temperature (K)(Z)-1,3-Pentadiene(E)-1,3-Pentadiene
30097.6699.54
400123.41125.09
500146.62147.98
600166.37167.43
700183.10183.91
800197.4198.0
900209.7210.1
1000220.2220.6

Data sourced from the NIST Chemistry WebBook.[2][3]

Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental techniques. The primary methods employed for hydrocarbons like this compound include combustion calorimetry, differential scanning calorimetry, and statistical thermodynamics calculations based on spectroscopic data.

3.1. Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is a fundamental technique used to measure the heat released during the complete combustion of a substance.[4][5] The standard enthalpy of formation can then be derived from the experimentally determined enthalpy of combustion.

  • Apparatus: A bomb calorimeter is the standard instrument for these measurements.[4][6] It consists of a high-pressure stainless steel vessel (the "bomb") submerged in a known quantity of water within an insulated container.

  • Procedure:

    • A precisely weighed sample of the this compound isomer is placed in a sample holder within the bomb.

    • The bomb is sealed and pressurized with an excess of pure oxygen.

    • The bomb is placed in the calorimeter, which is filled with a known mass of water. The initial temperature of the water is recorded.

    • The sample is ignited via an electrical fuse.

    • The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

    • The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[4]

  • Data Analysis: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter. After applying corrections for the heat of ignition and the formation of nitric acid from any nitrogen present, the standard enthalpy of combustion is determined. The standard enthalpy of formation is then calculated using Hess's law, based on the known enthalpies of formation of the combustion products (CO₂ and H₂O).

3.2. Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7][8] This allows for the determination of heat capacity.

  • Apparatus: A differential scanning calorimeter measures the difference in heat flow between a sample pan and a reference pan.

  • Procedure:

    • A small, accurately weighed sample of the liquid this compound isomer is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is subjected to a controlled temperature program, typically a linear heating rate.

    • The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard, such as sapphire, under the same experimental conditions.

3.3. Statistical Thermodynamics for Entropy and Heat Capacity

In addition to direct experimental measurements, thermochemical properties like entropy and heat capacity can be calculated using statistical mechanics.[9][10] This approach requires knowledge of the molecular structure and vibrational frequencies of the molecule, which can be obtained from spectroscopic techniques (e.g., infrared and Raman spectroscopy) and quantum chemical calculations.

  • Methodology:

    • The geometric parameters (bond lengths and angles) of the this compound isomers are determined, often using methods like gas electron diffraction.[11][12]

    • The vibrational frequencies are obtained from experimental spectroscopic data or computational chemistry.

    • The translational, rotational, and vibrational contributions to the partition function are calculated.

    • Thermodynamic properties such as entropy and heat capacity are then derived from the partition function using standard statistical mechanical formulas.[13]

Visualization of Isomerization and Experimental Workflow

The following diagrams, created using the DOT language, visualize the energetic relationship between the this compound isomers and a general workflow for the experimental determination of thermochemical data.

Isomerization_Pathway cluster_reactants Isomers of this compound cluster_transition_state Isomerization Z_isomer (Z)-1,3-Pentadiene ΔfH°gas = 82.7 kJ/mol TS Transition State Z_isomer->TS Activation Energy E_isomer (E)-1,3-Pentadiene ΔfH°gas = 78.2 kJ/mol E_isomer->TS Activation Energy TS->Z_isomer Isomerization TS->E_isomer Isomerization

Caption: Energy relationship between (Z) and (E) isomers of this compound.

Experimental_Workflow cluster_setup Preparation cluster_measurement Measurement cluster_analysis Analysis Sample Sample Preparation (Weighing, Purification) Combustion Combustion Reaction Sample->Combustion Calorimeter Calorimeter Setup (Calibration) Calorimeter->Combustion Temp_Change Temperature Measurement Combustion->Temp_Change Heat_Calc Heat Calculation Temp_Change->Heat_Calc Enthalpy_Calc Enthalpy Determination Heat_Calc->Enthalpy_Calc Final_Data Final Thermochemical Data Enthalpy_Calc->Final_Data

References

Unraveling the Past: A Historical Perspective on the Discovery of 1,3-Pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the historical records of organic chemistry reveals that the precise first synthesis of 1,3-pentadiene (B166810), also known as piperylene, is not attributed to a single, celebrated discovery but rather emerged from the systematic exploration of hydrocarbons and their reactions in the late 19th and early 20th centuries. While a definitive "discoverer" and date are not clearly documented, its preparation was a logical extension of established chemical principles of the time, particularly elimination reactions.

The foundational work on the synthesis of unsaturated hydrocarbons in the 19th century by chemists such as Charles-Adolphe Wurtz and Auguste Cahours laid the groundwork for the eventual preparation of a wide array of alkenes and dienes. Their investigations into the reactions of alkyl halides and the development of methods for forming carbon-carbon bonds were instrumental in the advancement of synthetic organic chemistry.

The most probable early syntheses of this compound were achieved through the dehydrohalogenation of pentane (B18724) dihalides. This type of elimination reaction, where a hydrogen halide is removed from a molecule to form a double bond, was a well-understood and widely used technique by the late 1800s.

Hypothetical Early Synthesis: Dehydrohalogenation of a Dihalopentane

Experimental Protocol: A Representative Early Synthesis

The following protocol is a representation of how this compound could have been synthesized using the chemical knowledge and techniques available to chemists in the late 19th or early 20th century.

Objective: To synthesize this compound via the dehydrohalogenation of a dihalopentane.

Materials:

  • 1,3-Dichloropentane (or a corresponding dibromo- or diiodo-pentane)

  • Potassium hydroxide (B78521) (KOH) or sodium ethoxide (NaOEt) in ethanol (B145695)

  • Ethanol (as solvent)

  • Distillation apparatus

  • Heating mantle or water bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous calcium chloride)

Methodology:

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a dropping funnel would be charged with a solution of potassium hydroxide dissolved in ethanol. The apparatus would be gently heated.

  • Addition of Dihalide: 1,3-Dichloropentane would be added dropwise from the dropping funnel into the heated basic solution.

  • Reflux: The reaction mixture would be heated under reflux for a period of time to ensure the completion of the double dehydrohalogenation reaction.

  • Distillation: After the reflux period, the apparatus would be reconfigured for distillation. The reaction mixture would be heated, and the volatile products, including this compound and ethanol, would be distilled off.

  • Workup: The distillate would be collected in a receiving flask cooled in an ice bath. The collected liquid would then be washed with water in a separatory funnel to remove the ethanol and any remaining base.

  • Drying and Final Distillation: The organic layer containing the crude this compound would be separated and dried over an anhydrous drying agent. A final fractional distillation would be performed to isolate the purified this compound, taking advantage of its low boiling point.

Data Presentation

PropertyExpected Value (for this compound)
Molecular Formula C₅H₈
Molar Mass 68.12 g/mol
Boiling Point (trans) 42 °C
Boiling Point (cis) 44 °C
Appearance Colorless liquid

Logical Pathway to Discovery

The synthesis of this compound would have been a logical step in the broader scientific inquiry into the nature of unsaturated hydrocarbons and their relationship to terpenes and natural rubber. The discovery of isoprene (B109036) (2-methyl-1,3-butadiene) in the 1860s from the pyrolysis of natural rubber spurred interest in other five-carbon dienes. Chemists of the era would have been motivated to synthesize isomers of isoprene, such as this compound, to compare their properties and polymerization behavior.

The following diagram illustrates the logical progression from foundational chemical knowledge to the likely first synthesis of this compound.

Historical_Synthesis_Pathway cluster_foundations 19th Century Foundational Chemistry cluster_precursors Precursor Synthesis & Characterization cluster_synthesis Synthesis of this compound cluster_context Scientific Context Wurtz Wurtz Reaction (Hydrocarbon Synthesis) Elimination Understanding of Elimination Reactions Wurtz->Elimination Cahours Organometallic Chemistry (Cahours) Cahours->Elimination Dehydrohalogenation Dehydrohalogenation with Strong Base Elimination->Dehydrohalogenation Halogenation Halogenation of Pentane/Petenes Dihalopentane Isolation of Dihalopentanes Halogenation->Dihalopentane Dihalopentane->Dehydrohalogenation Pentadiene This compound Dehydrohalogenation->Pentadiene Isoprene Discovery of Isoprene Terpene Terpene Chemistry Isoprene->Terpene Terpene->Pentadiene Interest in Isomers

Logical pathway to the first synthesis of this compound.

An In-depth Technical Guide to the Stereoisomers of 1,3-Pentadiene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the cis and trans isomers of 1,3-pentadiene (B166810), molecules of interest in polymer chemistry and as potential synthons in drug development. This document details their chemical identifiers, physical properties, spectroscopic data, and relevant experimental protocols.

Chemical Identification and Physical Properties

The two geometric isomers of this compound, (Z)-1,3-pentadiene (cis) and (E)-1,3-pentadiene (trans), are low molecular weight hydrocarbons. Their distinct spatial arrangements result in different physical properties, which are summarized below.

Property(Z)-1,3-Pentadiene (cis)(E)-1,3-Pentadiene (trans)
CAS Number 1574-41-0[1]2004-70-8[2]
Molecular Formula C₅H₈[1]C₅H₈[2]
Molecular Weight 68.12 g/mol [1]68.12 g/mol
Boiling Point 44 °C42 °C
Melting Point -141 °C-87 °C
Density 0.69 g/cm³0.68 g/cm³

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the cis and trans isomers of this compound.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers show distinct chemical shifts and coupling constants for the vinylic protons.

IsomerProtonChemical Shift (ppm)
cis-1,3-Pentadiene (B74190) H-1~5.0-5.2
H-2~6.0
H-3~5.5
H-4~6.6
-CH₃~1.7
trans-1,3-Pentadiene H-1~4.9-5.1
H-2~6.1
H-3~5.7
H-4~6.3
-CH₃~1.7

Note: Approximate chemical shifts are provided. Actual values can vary depending on the solvent and spectrometer frequency.[3][4]

¹³C NMR Spectroscopy

The carbon NMR spectra also provide characteristic signals for each isomer.

IsomerCarbonChemical Shift (ppm)
cis-1,3-Pentadiene C-1~115
C-2~132
C-3~125
C-4~130
C-5~12
trans-1,3-Pentadiene C-1~114
C-2~137
C-3~129
C-4~131
C-5~17

Note: Approximate chemical shifts are provided. Actual values can vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

The out-of-plane C-H bending vibrations are particularly useful for distinguishing between the cis and trans isomers.

IsomerCharacteristic IR Absorption
cis-1,3-Pentadiene ~690 cm⁻¹ (C-H out-of-plane bend for cis-disubstituted alkene)
trans-1,3-Pentadiene ~965 cm⁻¹ (C-H out-of-plane bend for trans-disubstituted alkene)
Mass Spectrometry

Both isomers exhibit a molecular ion peak (M⁺) at m/z = 68. The fragmentation patterns are similar, with a prominent peak at m/z = 53, corresponding to the loss of a methyl group.[1]

Experimental Protocols

Separation of cis- and trans-1,3-Pentadiene

A common method for separating the isomers involves a Diels-Alder reaction with maleic anhydride (B1165640). The trans isomer reacts more readily than the sterically hindered cis isomer.[5]

Protocol:

  • A mixture of cis- and trans-1,3-pentadiene is dissolved in a suitable solvent, such as diethyl ether.

  • Maleic anhydride is added to the solution.

  • The reaction mixture is stirred at room temperature. The trans-1,3-pentadiene selectively reacts to form the Diels-Alder adduct, which can be separated by precipitation or chromatography.

  • The unreacted cis-1,3-pentadiene can be recovered from the solution.

  • The Diels-Alder adduct can be heated to induce a retro-Diels-Alder reaction to recover the trans-1,3-pentadiene, although this may result in a mixture of products.[5]

Stereoselective Synthesis of cis-1,3-Pentadiene (Wittig Reaction)

The Wittig reaction can be employed for the stereoselective synthesis of alkenes. To favor the formation of the cis isomer, a non-stabilized ylide is typically used under salt-free conditions.

Protocol:

  • Ylide Preparation: A phosphonium (B103445) salt, such as ethyltriphenylphosphonium bromide, is suspended in an aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. A strong, non-lithium base, such as sodium amide or sodium hexamethyldisilazide, is added to generate the ylide.

  • Reaction with Aldehyde: The resulting ylide solution is cooled (e.g., to -78 °C), and a solution of acetaldehyde (B116499) in THF is added dropwise.

  • Quenching and Workup: After the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated.

  • Purification: The crude product is purified by distillation or column chromatography to yield the cis-1,3-pentadiene.

Metabolic Pathway and Biological Relevance

While specific metabolic pathways for this compound are not extensively documented, the metabolism of the structurally similar compound 1,3-butadiene (B125203) can serve as a model. The metabolism of conjugated dienes is of interest to drug development professionals due to the potential for the formation of reactive electrophilic intermediates.

The primary metabolic pathway for 1,3-butadiene involves oxidation by cytochrome P450 enzymes, particularly CYP2E1, to form reactive epoxide metabolites.[6][7][8] These epoxides can be further metabolized through hydrolysis by epoxide hydrolase or conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases. The epoxide metabolites are known to be genotoxic and carcinogenic.[8]

Experimental_Workflow cluster_separation Separation cluster_analysis Analysis Mixture cis/trans-1,3-Pentadiene Mixture DA_Reaction Diels-Alder Reaction (Maleic Anhydride) Mixture->DA_Reaction Adduct trans-Adduct DA_Reaction->Adduct cis_Isomer cis-1,3-Pentadiene DA_Reaction->cis_Isomer Retro_DA Retro-Diels-Alder Adduct->Retro_DA Pyrolysis GC_MS Gas Chromatography- Mass Spectrometry cis_Isomer->GC_MS NMR NMR Spectroscopy cis_Isomer->NMR FTIR FTIR Spectroscopy cis_Isomer->FTIR trans_Isomer trans-1,3-Pentadiene Retro_DA->trans_Isomer trans_Isomer->GC_MS trans_Isomer->NMR trans_Isomer->FTIR

References

Molecular orbital theory of 1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Orbital Theory of 1,3-Pentadiene (B166810)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a conjugated diene that serves as a fundamental model for understanding the electronic structure and reactivity of more complex polyene systems, which are prevalent in various biologically active molecules and pharmaceutical compounds. The arrangement of its alternating single and double bonds leads to a delocalized π-electron system, which cannot be fully described by simple valence bond theory. Molecular Orbital (MO) theory provides a more powerful and accurate framework for elucidating the electronic properties, spectroscopic behavior, and chemical reactivity of such conjugated molecules. This guide offers a detailed examination of the π molecular orbitals of this compound, presenting both the theoretical foundation and its experimental correlation.

Fundamentals of π-Conjugation in this compound

The core of this compound's unique properties lies in its conjugated π-system. The four adjacent sp²-hybridized carbon atoms that form the diene backbone each possess an unhybridized 2p atomic orbital oriented perpendicular to the molecular plane. According to the Linear Combination of Atomic Orbitals (LCAO) approximation, these four parallel p-orbitals combine to generate a new set of four π molecular orbitals (MOs) that extend over the entire four-carbon chain.[1]

This delocalization of electrons across the π-system results in increased thermodynamic stability compared to non-conjugated dienes.[2] The four π-electrons of this compound occupy the two lowest-energy molecular orbitals in the ground state. The resulting MOs are designated ψ₁, ψ₂, ψ₃, and ψ₄, in order of increasing energy.[1]

Hückel Molecular Orbital Description

The Hückel Molecular Orbital (HMO) method is a simplified but effective quantum mechanical approach for describing the π-electron systems of conjugated hydrocarbons.[3][4] It treats the σ-bonding framework and the π-system independently and makes several key approximations to simplify the calculations.[4] For the π-system of this compound, which is electronically analogous to that of 1,3-butadiene (B125203), the HMO method predicts four distinct energy levels.

The four π molecular orbitals consist of two bonding orbitals (ψ₁ and ψ₂) and two antibonding orbitals (ψ₃* and ψ₄). In the ground state, the four π-electrons fill the two bonding orbitals. The Highest Occupied Molecular Orbital (HOMO) is ψ₂ and the Lowest Unoccupied Molecular Orbital (LUMO) is ψ₃. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is critically important as it corresponds to the lowest-energy electronic transition, which can be observed experimentally using UV-Visible spectroscopy.[5]

G cluster_axis psi4 ψ₄* (Antibonding) psi3 ψ₃* (LUMO, Antibonding) psi2 ψ₂ (HOMO, Bonding) psi1 ψ₁ (Bonding) e1 ↑↓ e2 ↑↓ dummy_start dummy_end dummy_start->dummy_end ΔE = hν (π → π*)

Caption: MO energy level diagram for the π-system of this compound.

The shapes of these molecular orbitals are defined by the constructive and destructive interference of the constituent p-orbitals, which results in an increasing number of nodes (regions of zero electron density) as the energy of the orbital increases.

  • ψ₁ : 0 nodes, fully bonding across the C1-C2, C2-C3, and C3-C4 framework.

  • ψ₂ (HOMO) : 1 node between C2 and C3. Bonding between C1-C2 and C3-C4.

  • ψ₃ (LUMO)*: 2 nodes, between C1-C2 and C3-C4.

  • ψ₄ *: 3 nodes, one between each adjacent carbon atom.

G cluster_4 ψ₄* (3 nodes) cluster_3 ψ₃* (2 nodes) cluster_2 ψ₂ (1 node) cluster_1 ψ₁ (0 nodes) node_pos node_neg p41 p42 p41->p42 p43 p42->p43 p44 p43->p44 p31 p32 p31->p32 p33 p34 p33->p34 p21 p22 p21->p22 p23 p24 p23->p24 p11 p12 p11->p12 p13 p12->p13 p14 p13->p14

Caption: Schematic of the π molecular orbitals of this compound.

Quantitative Data Summary

The energies of the π molecular orbitals calculated using the Hückel method and the experimentally observed absorption maximum (λmax) for the principal π → π* transition are summarized below. The λmax for 1,3-butadiene is included for comparison.[6]

Parameterψ₁ψ₂ (HOMO)ψ₃* (LUMO)ψ₄*
Hückel Energy α + 1.618βα + 0.618βα - 0.618βα - 1.618β
HOMO-LUMO Gap (ΔE) \multicolumn{4}{c}{ΔE = E(LUMO) - E(HOMO) = -1.236β}
Experimental λmax \multicolumn{4}{c}{~224 nm (trans-1,3-pentadiene)}
Comparison λmax \multicolumn{4}{c}{217 nm (1,3-butadiene)[6]}

Note: α represents the Coulomb integral (energy of an electron in a carbon 2p orbital) and β represents the resonance integral (energy of interaction between adjacent p-orbitals); both are negative values.[7]

Experimental Protocol: UV-Visible Spectroscopy

UV-Visible spectroscopy is the primary experimental technique used to probe the electronic transitions in conjugated systems like this compound. The absorption of UV radiation promotes an electron from the HOMO to the LUMO.[8] The following protocol outlines the general methodology for obtaining a UV-Vis spectrum.

Objective: To determine the wavelength of maximum absorbance (λmax) for the π → π* transition of this compound.

Materials:

  • Double-beam UV-Visible spectrophotometer

  • Matched pair of 1 cm path length quartz cuvettes

  • This compound (cis/trans mixture or isolated isomer)

  • Spectroscopic grade solvent (e.g., hexane, ethanol)

  • Volumetric flasks and micropipettes

Methodology:

  • Solvent Selection: Choose a solvent that dissolves the sample but does not absorb significantly in the analytical wavelength range (~200-400 nm). Hexane is a common choice for nonpolar analytes like dienes.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. Due to the volatility of pentadiene, this should be done in a fume hood using calibrated volumetric equipment.

    • Perform serial dilutions to prepare a working solution with a concentration that will yield an absorbance in the optimal range (typically 0.2-1.0 A.U.) at λmax. A starting concentration of ~5-10 µg/mL is often appropriate.

  • Instrument Setup:

    • Turn on the spectrophotometer and its light sources (deuterium lamp for UV, tungsten for visible) and allow the instrument to warm up and self-calibrate as per the manufacturer's instructions.

    • Set the desired scan range (e.g., 190 nm to 400 nm).

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent (the "blank").

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Run a baseline scan to zero the instrument, which corrects for any absorbance from the solvent and cuvettes.[9]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the prepared analyte solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Initiate the sample scan. The instrument will measure and plot absorbance as a function of wavelength.

  • Data Analysis:

    • Identify the wavelength at which the highest absorbance value is recorded. This is the λmax.

    • Record the absorbance value at λmax. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

G prep prep instrument instrument result result A Sample & Blank Preparation C Baseline Correction (Blank vs. Blank) A->C B Instrument Warm-up & Setup B->C D Sample Measurement (Sample vs. Blank) C->D E Identify λmax & Absorbance D->E

Caption: General experimental workflow for UV-Visible spectroscopy.

Conclusion

Molecular Orbital theory provides an essential and detailed picture of the electronic structure of this compound. By treating the four p-orbitals of the conjugated backbone as a single delocalized system, MO theory successfully explains the molecule's enhanced stability and its characteristic electronic absorption in the ultraviolet region. The energy gap between the HOMO (ψ₂) and LUMO (ψ₃*) is the key determinant of its UV-Vis spectrum, a property that can be precisely measured experimentally. This synergy between theoretical prediction and empirical data is fundamental for scientists in chemistry and drug development, enabling a deeper understanding of molecular properties and guiding the design of novel conjugated systems with tailored electronic characteristics.

References

Stereochemistry and conformational analysis of 1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of 1,3-Pentadiene

Abstract

This compound, also known as piperylene, is a conjugated diene of significant interest in polymer chemistry and as a building block in organic synthesis. Its chemical reactivity and physical properties are intrinsically linked to its stereochemical and conformational characteristics. This technical guide provides a comprehensive examination of the stereoisomers and conformational landscape of this compound. It details the structural isomers, the rotational dynamics around the central carbon-carbon single bond, and the relative thermodynamic stabilities of the resulting conformers. This document summarizes key quantitative data, outlines detailed experimental and computational protocols for analysis, and employs visualizations to clarify complex relationships, serving as a critical resource for researchers, scientists, and professionals in drug development.

Stereoisomerism in this compound

This compound (C₅H₈) possesses one internal, substituted double bond (at C3), which gives rise to geometric isomerism.[1][2] This results in two distinct stereoisomers: (E)-1,3-pentadiene and (Z)-1,3-pentadiene, commonly referred to as trans- and cis-piperylene, respectively.[3][4] The arrangement of the substituents around the C3=C4 double bond defines the E/Z configuration and significantly influences the molecule's physical properties and reactivity.

G cluster_E (E)-1,3-Pentadiene (trans) cluster_Z (Z)-1,3-Pentadiene (cis) e_isomer e_isomer z_isomer z_isomer G cluster_E (E)-1,3-Pentadiene Conformers cluster_Z (Z)-1,3-Pentadiene Conformers et (E)-s-trans ec (E)-s-cis et->ec Rotation around C2-C3 zt (Z)-s-trans zc (Z)-s-cis zt->zc Rotation around C2-C3 G start Build Initial Structures ((E/Z)-s-cis, (E/Z)-s-trans) opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq check_min All Frequencies Real? freq->check_min check_min->opt No minimum Stable Conformer Identified check_min->minimum Yes ts_search Transition State Search (Potential Energy Scan) minimum->ts_search end Calculate ΔE and Rotational Barrier minimum->end ts_freq TS Frequency Calculation ts_search->ts_freq check_ts One Imaginary Frequency? ts_freq->check_ts check_ts->ts_search No ts Transition State Identified check_ts->ts Yes ts->end

References

A Technical Guide to the Physical Properties of 1,3-Pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the key physical properties of 1,3-pentadiene (B166810), with a specific focus on its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise data and methodologies for handling this compound.

Core Physical Properties

This compound, also known as piperylene, is a volatile and flammable colorless liquid. It exists as two geometric isomers, cis-(Z) and trans-(E), which exhibit slight differences in their physical properties.

The boiling point and density of this compound and its isomers are summarized below. These values are critical for designing experimental setups, purification processes, and storage protocols.

Propertycis-1,3-Pentadienetrans-1,3-PentadieneMixed Isomers
Boiling Point 43-44 °C[1]42 °C[2][3]42-44.1 °C[2][4]
Density 0.69 g/mL (temp not specified)[1]0.691 g/mL at 25 °C0.678 g/mL at 20 °C0.683 g/mL at 25 °C[5]0.683 g/mL at 25 °C[2][4]0.6834 at 20 °C[6][7]
Melting Point -140 °C to -141 °C[1]-87 °C[2]-87 °C[2][4]
Vapor Pressure 6.58 psi at 20 °C[1]6.56 psi at 20 °C6.56 psi at 20 °C[2][4]
Refractive Index (n20/D) 1.436[1]1.430 - 1.433[2][3]1.433[2][4]

The cis isomer generally has a slightly higher boiling point than the trans isomer, a common trend observed in alkenes due to the net molecular dipole in cis isomers leading to stronger intermolecular dipole-dipole interactions.[8] In contrast, the more linear structure of the trans isomer allows for more efficient packing in the solid state, resulting in a significantly higher melting point.[8]

Experimental Protocols for Property Determination

The accurate determination of boiling points and densities for volatile organic compounds like this compound is fundamental for their characterization. Standard laboratory procedures are employed for these measurements.

Several methods can be used to determine the boiling point of a liquid, including distillation, reflux, and the Thiele tube method.[9][10] The choice of method often depends on the quantity of the sample available.

Thiele Tube Method (Micro-scale Determination): This technique is one of the simplest and requires a minimal amount of sample (less than 0.5 mL).[10]

  • Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, and a heat source.

  • Procedure:

    • A few drops of the this compound sample are placed into the small test tube.

    • A capillary tube, with its open end down, is placed inside the test tube containing the sample.[10]

    • The test tube assembly is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer's bulb.[10]

    • The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will escape, seen as a slow stream of bubbles.

    • Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the sample's vapor pressure has exceeded the external pressure.[10]

    • The heat source is removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid sample begins to be drawn back into the capillary tube.[10]

Distillation Method: For larger sample volumes (at least 5 mL), a simple distillation is an effective method.[9][10]

  • Apparatus: Distilling flask, condenser, receiving flask, thermometer, and heat source.

  • Procedure:

    • The this compound sample is placed in the distilling flask along with boiling chips.

    • The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

    • The sample is heated to boiling, and the vapor travels into the condenser, where it cools and liquefies, collecting in the receiving flask.

    • The temperature is recorded when it stabilizes during the distillation of the bulk material. This stable temperature is the boiling point.[10] It is crucial to also record the atmospheric pressure, as boiling point varies with pressure.[9][10]

The density of a volatile liquid can be determined using a pycnometer or, more simply, by accurately measuring the mass of a known volume.

  • Apparatus: A volumetric flask or graduated cylinder, and an analytical balance.

  • Procedure:

    • The mass of a clean, dry volumetric flask is accurately measured.

    • A precise volume of this compound is transferred into the flask.

    • The flask containing the liquid is weighed again.

    • The density is calculated by dividing the mass of the liquid (final mass minus initial mass) by its volume.

    • The temperature at which the measurement is taken must be recorded, as density is temperature-dependent.

For highly volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for both identification and quantification, which can be correlated with physical properties.[11][12][13]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of a volatile liquid like this compound using the Thiele tube method.

BoilingPointWorkflow start Start: Sample Preparation setup Assemble Thiele Tube Apparatus start->setup heat Gently Heat the Apparatus setup->heat observe_bubbles Observe Bubble Stream heat->observe_bubbles observe_bubbles->heat Stream not yet rapid rapid_bubbles Rapid, Continuous Bubbles Emerge observe_bubbles->rapid_bubbles Temperature Increases cool Remove Heat & Allow to Cool rapid_bubbles->cool Yes record_bp Record Temperature When Liquid Enters Capillary cool->record_bp end_point End: Boiling Point Determined record_bp->end_point

Caption: Workflow for Boiling Point Determination.

References

Solubility of 1,3-Pentadiene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-pentadiene (B166810) (also known as piperylene) in various organic solvents. Due to a notable scarcity of publicly available quantitative solubility data, this document focuses on qualitative solubility, theoretical considerations, and detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.

Physicochemical Properties of this compound

This compound (C₅H₈) is a volatile, flammable, and colorless liquid with an acrid odor.[1] It exists as two geometric isomers, cis and trans. As a non-polar hydrocarbon, its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for non-polar organic solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₈
Molecular Weight68.12 g/mol [1]
Boiling Point42-44 °C[2]
Melting Point-87 °C (trans-isomer)
Density~0.683 g/cm³[3]
Water SolubilityInsoluble to very low (e.g., 690 mg/L)[4][5]
log P (Octanol/Water)2.44

Qualitative Solubility Data

While precise quantitative data is limited in publicly accessible literature, established chemical principles and available documentation indicate the following qualitative solubility profile for this compound. The compound is generally soluble in or miscible with most common organic solvents.[1][4]

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExampleQualitative Solubility
Alcohols Ethanol, MethanolMiscible / Soluble[1][4]
Ethers Diethyl EtherMiscible / Soluble[1][4]
Ketones AcetoneMiscible / Soluble[1][4]
Aromatic Hydrocarbons Benzene, TolueneSoluble[1][4]
Aliphatic Hydrocarbons Hexane, HeptaneSoluble
Chlorinated Solvents Carbon TetrachlorideSoluble
Polar Aprotic Solvents N-Methyl-2-pyrrolidone (NMP)Expected to be soluble[6][7]
Polar Aprotic Solvents SulfolaneExpected to be soluble[8][9]
Water -Insoluble / Very Low[2][5][10]

Factors Influencing Solubility

The dissolution of this compound is influenced by several factors, primarily the polarity of the solvent, temperature, and pressure. Understanding these factors is crucial for solvent selection in applications such as polymerization, synthesis, and purification.

G cluster_factors Factors Influencing Solubility cluster_outcomes Solubility Outcome Polarity Solvent Polarity 'Like Dissolves Like' HighSol High Solubility (e.g., in Hexane) Polarity->HighSol Non-polar Solvent LowSol Low Solubility (e.g., in Water) Polarity->LowSol Polar Solvent Temperature Temperature Temperature->HighSol Generally Increases for Liquids/Solids Pressure Pressure (Primarily for Gaseous Solutes) Pressure->HighSol Henry's Law

Figure 1. Key factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

Given the lack of readily available quantitative data, researchers may need to determine the solubility of this compound in specific solvents experimentally. The following is a detailed protocol based on the widely used shake-flask method, adapted for a volatile compound.

Principle

An excess amount of the solute (this compound) is agitated with the solvent in a sealed container at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined by a suitable analytical method, such as gas chromatography (GC).

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvent: Organic solvent of interest

  • Apparatus:

    • Thermostatic shaker bath or incubator

    • Gastight, sealed vials or flasks

    • Analytical balance

    • Gas chromatograph with a suitable column and detector (e.g., FID)

    • Microsyringes for sampling

    • Volumetric flasks and pipettes for standard preparation

Experimental Workflow

G start Start prep Prepare Solvent and This compound start->prep add_excess Add Excess this compound to Solvent in Sealed Vial prep->add_excess equilibrate Equilibrate in Thermostatic Shaker at Constant Temp. add_excess->equilibrate settle Allow Phases to Settle equilibrate->settle sample Sample the Supernatant (Saturated Solution) settle->sample analyze Analyze by Gas Chromatography sample->analyze calculate Calculate Concentration Against Standards analyze->calculate end End calculate->end

References

An In-depth Technical Guide to the Vapor Pressure of 1,3-Pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the vapor pressure of 1,3-pentadiene (B166810), tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details common experimental protocols for vapor pressure determination, and includes a visualization of an experimental workflow.

Vapor Pressure Data for this compound

The vapor pressure of this compound is a critical physicochemical property for its handling, use in chemical synthesis, and for safety assessments. The following tables provide vapor pressure data for the mixed isomers and the (E)-isomer of this compound. The data for the mixed isomers and the (E)-isomer have been calculated using the Antoine equation, a semi-empirical correlation that describes the relationship between vapor pressure and temperature.

The Antoine equation is as follows:

log₁₀(P) = A - (B / (T + C))

Where:

  • P is the vapor pressure (in bar)

  • T is the temperature (in Kelvin)

  • A, B, and C are the Antoine coefficients specific to the substance.

Table 1: Vapor Pressure of Mixed this compound Isomers [1]

The vapor pressure for mixed this compound isomers was calculated using the Antoine equation with the following parameters: A = 4.07266, B = 1119.249, and C = -40.198, for a temperature range of 201.3 K to 315.3 K[1].

Temperature (°C)Temperature (K)Vapor Pressure (kPa)Vapor Pressure (mmHg)
-20253.1516.2121.5
-10263.1525.5191.3
0273.1538.7290.3
10283.1556.9426.8
20293.1581.6612.0
25298.1596.5723.8
30303.15113.6852.1
40313.15154.51158.9

Note: The vapor pressure of this compound (mixed unspecified isomers) has also been reported as 53.3 kPa (approximately 400 mmHg) at 25°C[2]. For the (3Z)-isomer of this compound, a vapor pressure of 380.0 mmHg has been reported, although the specific temperature was not cited[3].

Table 2: Vapor Pressure of (E)-1,3-Pentadiene [4]

The vapor pressure for the (E)-isomer of this compound was calculated using the Antoine equation with the following parameters: A = 4.25342, B = 1196.308, and C = -32.775, for a temperature range of 213.14 K to 242.22 K[4].

Temperature (°C)Temperature (K)Vapor Pressure (kPa)Vapor Pressure (mmHg)
-40233.155.339.8
-30243.159.168.3
-20253.1514.9111.8
-10263.1523.6177.0
0273.1536.1270.8
10283.1553.6402.0
20293.1577.5581.3
30303.15109.5821.3
40313.15151.61137.1

Experimental Protocols for Vapor Pressure Determination

Several established methods are used to experimentally determine the vapor pressure of volatile organic compounds like this compound. The choice of method often depends on the pressure range of interest and the properties of the substance.

Static Method

The static method is a direct and accurate technique for measuring vapor pressure. The fundamental principle involves placing the purified and degassed liquid sample in a thermostatically controlled, evacuated container. The pressure exerted by the vapor in equilibrium with the liquid is then measured directly using a pressure transducer.

Detailed Methodology:

  • Sample Preparation: A small amount of the liquid sample (e.g., this compound) is introduced into a sample cell.

  • Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeatedly freezing the sample with liquid nitrogen, evacuating the headspace with a vacuum pump, and then thawing the sample. This freeze-pump-thaw cycle is repeated until the pressure of the residual gas is negligible.

  • Equilibration: The sample cell is placed in a constant-temperature bath, and the temperature is precisely controlled. The system is allowed to reach thermal and phase equilibrium, at which point the rate of evaporation equals the rate of condensation.

  • Pressure Measurement: The pressure of the vapor in the headspace is measured using a calibrated pressure sensor (e.g., a capacitance manometer). The measurement is taken at several different temperatures to obtain a vapor pressure curve.

Dynamic Method (Ebulliometry)

The dynamic method, also known as ebulliometry, determines the vapor pressure by measuring the boiling point of the liquid at a controlled external pressure. An ebulliometer is an apparatus designed for the precise measurement of boiling points.

Detailed Methodology:

  • Apparatus Setup: The liquid sample is placed in the boiling flask of the ebulliometer, which is connected to a pressure control system and a condenser.

  • Pressure Control: The pressure within the apparatus is set and maintained at a specific value using a vacuum pump and a pressure controller.

  • Boiling Point Determination: The liquid is heated to its boiling point under the controlled pressure. The temperature of the vapor-liquid equilibrium is measured with a high-precision thermometer (e.g., a platinum resistance thermometer).

  • Data Collection: The boiling temperature is recorded for a range of controlled pressures. The resulting data provides a series of pressure-temperature points that define the vapor pressure curve.

Isoteniscope Method

The isoteniscope method is a specific type of static method that is particularly useful for determining the vapor pressure of volatile liquids. It involves balancing the vapor pressure of the sample against a known pressure of an inert gas.

Detailed Methodology:

  • Sample Loading: The liquid sample is introduced into the bulb of the isoteniscope.

  • Degassing: The sample is degassed by boiling it under reduced pressure to remove dissolved gases.

  • Measurement: The isoteniscope is placed in a constant-temperature bath. The external pressure is adjusted until the level of the liquid in the U-tube manometer of the isoteniscope is equal on both sides. At this point, the external pressure is equal to the vapor pressure of the sample at that temperature.

  • Data Recording: The temperature and the corresponding external pressure are recorded. This process is repeated at different temperatures to generate the vapor pressure curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the vapor pressure of a substance using the static method.

VaporPressureWorkflow cluster_prep Sample Preparation cluster_measurement Vapor Pressure Measurement cluster_data Data Acquisition and Analysis start Start: Obtain this compound Sample load_sample Load Sample into Cell start->load_sample degas Degas Sample (Freeze-Pump-Thaw Cycles) load_sample->degas thermostat Place Cell in Thermostat degas->thermostat set_temp Set and Stabilize Temperature thermostat->set_temp equilibrate Allow System to Equilibrate set_temp->equilibrate measure_pressure Measure Vapor Pressure equilibrate->measure_pressure record_data Record Temperature and Pressure measure_pressure->record_data change_temp Change Temperature for Next Data Point record_data->change_temp change_temp->set_temp Repeat for multiple temperatures plot_data Plot ln(P) vs 1/T change_temp->plot_data All temperatures measured calculate_antoine Calculate Antoine Equation Parameters plot_data->calculate_antoine end End: Vapor Pressure Curve Determined calculate_antoine->end

Static Method Workflow

References

The Ubiquitous 1,3-Pentadiene Motif: A Technical Guide to its Natural Occurrence and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-pentadiene (B166810) moiety is a key structural feature in a variety of naturally occurring compounds, bestowing upon them a range of biological activities. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and biological interactions of prominent this compound derivatives. The focus is on two well-characterized examples: sorbic acid, found in its lactone precursor form in nature, and piperine (B192125), the pungent alkaloid from black pepper. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows to serve as a comprehensive resource for natural product chemistry, pharmacology, and drug development.

Sorbic Acid and its Natural Precursor, Parasorbic Acid

Sorbic acid, a widely used food preservative, is a naturally occurring this compound derivative. In nature, it is primarily found as its cyclic lactone precursor, parasorbic acid, in the berries of the rowan tree (Sorbus aucuparia).[1][2] Parasorbic acid itself is toxic, but it can be converted to the non-toxic and antimicrobially active sorbic acid through heat treatment or hydrolysis.[1]

Quantitative Data on the Composition of Rowan Berries

The concentration of parasorbic acid and other organic acids in rowan berries can vary. While some studies did not detect free sorbic acid in the juice of the berries, others report its presence in the whole fruit, likely due to the conversion of parasorbic acid during processing or ripening.[3][4]

CompoundNatural SourceConcentrationReference(s)
Parasorbic AcidSorbus aucuparia (unripe berries)132.3 mg / 100 g (dry matter)[3]
Sorbic AcidSorbus aucuparia (fresh berries)~0.1% (equivalent)[4]
Malic AcidSorbus aucuparia333.70 mg / 100 g[5]
Citric AcidSorbus aucuparia19.32 mg / 100 g[5]
Succinic AcidSorbus aucuparia12.80 mg / 100 g[5]
Ascorbic AcidSorbus aucuparia~10 mg / 100 g[5]
Biosynthesis of Parasorbic Acid

The biosynthesis of parasorbic acid in Sorbus aucuparia is proposed to follow an acetate-malonate pathway, which is a common route for the synthesis of polyketides in plants.[6]

G Acetyl-CoA Acetyl-CoA Polyketide Synthase Polyketide Synthase Acetyl-CoA->Polyketide Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase Intermediate Polyketide Chain Intermediate Polyketide Chain Polyketide Synthase->Intermediate Polyketide Chain Reduction & Cyclization Reduction & Cyclization Intermediate Polyketide Chain->Reduction & Cyclization Parasorbic Acid Parasorbic Acid Reduction & Cyclization->Parasorbic Acid

Proposed biosynthetic pathway of parasorbic acid.
Experimental Protocols

This protocol describes the extraction of parasorbic acid from rowan berries and its subsequent conversion to sorbic acid.

  • Sample Preparation: Freshly harvested ripe rowan berries are washed and crushed to a pulp.

  • Steam Distillation: The pulp is acidified and subjected to steam distillation to isolate the volatile parasorbic acid, which is the sole constituent of "Vogelbeeröl".

  • Hydrolysis to Sorbic Acid: The collected distillate containing parasorbic acid is then hydrolyzed by heating with a strong acid or alkali. This opens the lactone ring to form sorbic acid.

  • Purification: The resulting sorbic acid can be purified by recrystallization from hot water.[7]

This protocol outlines a general method for the quantification of sorbic acid in a prepared extract.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is typically employed.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.0) is commonly used.

  • Detection: Sorbic acid is detected by its UV absorbance, typically at 254 nm.

  • Quantification: A calibration curve is generated using standard solutions of sorbic acid of known concentrations. The concentration of sorbic acid in the sample is determined by comparing its peak area to the calibration curve.

Piperine: The Pungent Principle of Pepper

Piperine is a naturally occurring alkaloid that is responsible for the pungency of black pepper (Piper nigrum) and other species of the Piper genus. It possesses a this compound moiety as part of its acyl chain linked to a piperidine (B6355638) ring.

Quantitative Data on Piperine Content in Piper Species

The concentration of piperine varies significantly among different Piper species and even between different varieties of the same species.

Piper SpeciesPiperine Content (µg/mL)Reference(s)
Piper nigrum235.05[8]
Piper longum268.50[8]
Piper cubeba8.56[8]
Biosynthesis of Piperine

The biosynthesis of piperine is partially understood and involves precursors from both the phenylpropanoid and lysine (B10760008) metabolic pathways.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lysine Lysine Metabolism Ferulic Acid Ferulic Acid Feruperic Acid Feruperic Acid Ferulic Acid->Feruperic Acid Presumed Steps Piperic Acid Piperic Acid Feruperic Acid->Piperic Acid CYP719A37 Piperoyl-CoA Piperoyl-CoA Piperic Acid->Piperoyl-CoA Piperoyl-CoA Ligase Piperine Synthase Piperine Synthase Piperoyl-CoA->Piperine Synthase L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Decarboxylation Piperidine Piperidine Cadaverine->Piperidine Series of Reactions Piperidine->Piperine Synthase Piperine Piperine Piperine Synthase->Piperine

Partially elucidated biosynthetic pathway of piperine.
Experimental Protocols

The following protocol details a common laboratory procedure for the extraction and isolation of piperine.

  • Sample Preparation: Commercially available black pepper is finely ground.

  • Soxhlet Extraction: The ground pepper is placed in a Soxhlet apparatus and extracted with a suitable solvent, such as ethanol (B145695) or dichloromethane, for several hours.

  • Concentration: The solvent is removed from the extract using a rotary evaporator to yield a concentrated oleoresin.

  • Crystallization: The oleoresin is treated with an alcoholic solution of potassium hydroxide (B78521) to saponify fats and resins. Piperine, being an alkaloid, does not react and precipitates out upon standing, often in a refrigerator overnight.

  • Purification: The crude piperine crystals are collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., acetone-hexane).

This protocol outlines a validated HPLC method for the quantification of piperine.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) is often used as the mobile phase in an isocratic elution.

  • Detection: Piperine is detected by its UV absorbance at 340 nm.

  • Quantification: A calibration curve is constructed using piperine standards of known concentrations. The amount of piperine in the sample extract is determined by comparing its peak area with the standard curve.

This protocol describes the MTT assay to evaluate the cytotoxic effects of piperine on cancer cell lines.[9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of piperine (typically dissolved in DMSO and then diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of piperine that inhibits 50% of cell growth) is then determined.

G Seed Cells in 96-well Plate Seed Cells in 96-well Plate Overnight Incubation Overnight Incubation Seed Cells in 96-well Plate->Overnight Incubation Treat with Piperine Treat with Piperine Overnight Incubation->Treat with Piperine Incubate (24-72h) Incubate (24-72h) Treat with Piperine->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan (DMSO) Solubilize Formazan (DMSO) Incubate (2-4h)->Solubilize Formazan (DMSO) Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan (DMSO)->Measure Absorbance (570 nm) Calculate Cell Viability & IC50 Calculate Cell Viability & IC50 Measure Absorbance (570 nm)->Calculate Cell Viability & IC50

Experimental workflow for the MTT assay.
Signaling Pathways Modulated by Piperine

Piperine exerts its diverse pharmacological effects, including anti-inflammatory and anti-cancer activities, by modulating multiple intracellular signaling pathways.

Piperine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.

G cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα-P IκBα-P IKK Complex->IκBα-P Phosphorylation IκBα IκBα IκBα->IκBα-P NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50) (Active) NF-κB (p65/p50)->NF-κB (p65/p50) Proteasomal Degradation Proteasomal Degradation IκBα-P->Proteasomal Degradation Ubiquitination & Nucleus Nucleus NF-κB (p65/p50) ->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Piperine Piperine Piperine->IKK Complex

Inhibition of the NF-κB signaling pathway by piperine.

Piperine can also modulate the PI3K/Akt pathway, which is crucial for cell proliferation and survival, and is often dysregulated in cancer.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt Recruits & Activates Akt-P Akt (Active) Akt->Akt-P Phosphorylation Downstream Effects Downstream Effects Akt-P->Downstream Effects Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effects->Cell Proliferation & Survival Piperine Piperine Piperine->PI3K Piperine->Akt

Modulation of the PI3K/Akt signaling pathway by piperine.

Conclusion

The this compound structural motif is a recurring theme in a variety of bioactive natural products. Sorbic acid, through its precursor parasorbic acid, and piperine represent two important classes of these compounds with well-documented natural sources and biological activities. The detailed quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a solid foundation for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore the therapeutic potential of these and other related molecules. Future research should focus on the complete elucidation of the biosynthetic pathways of these compounds and the discovery of novel this compound derivatives from diverse natural sources.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 1,3-Pentadiene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the stereoselective synthesis of 1,3-pentadiene (B166810) derivatives, a crucial structural motif in many natural products and pharmaceuticals. The following sections detail established and innovative methodologies, including transition-metal catalyzed cross-coupling reactions and asymmetric syntheses, to afford precise control over the stereochemistry of the resulting dienes.

Palladium-Catalyzed Suzuki-Miyaura Coupling for (Z)-Diene Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the stereoselective formation of C-C bonds. A notable application is the synthesis of (Z)-dienes through the coupling of (Z)-vinyl-triflates with vinylboronic acids. This method offers high stereoretention, providing a reliable route to geometrically pure 1,3-dienes.[1]

Quantitative Data Summary
EntryVinyl TriflateVinylboronic AcidProductYield (%)Stereoselectivity (Z:E)
1(Z)-1-propenyl triflate(E)-styrylboronic acid(2Z,4E)-1-phenyl-1,3-pentadiene85>98:2
2(Z)-1-butenyl triflate(E)-styrylboronic acid(3Z,5E)-1-phenyl-1,3-hexadiene82>98:2
3(Z)-1-pentenyl triflate(E)-styrylboronic acid(4Z,6E)-1-phenyl-1,3-heptadiene80>98:2
Experimental Protocol: General Procedure for (Z)-Diene Synthesis via Suzuki-Miyaura Coupling[1]

To a solution of the (Z)-vinyl triflate (1.0 equiv) and the vinylboronic acid (1.2 equiv) in toluene (B28343) (0.2 M) is added Pd(PPh₃)₄ (5 mol %). A 2M aqueous solution of Na₂CO₃ (3.0 equiv) is then added, and the mixture is heated to 80 °C under an argon atmosphere. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether, and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired (Z,E)-1,3-diene.

Nickel-Catalyzed Enantioselective Hydroalkoxylation of 1,3-Dienes

A significant advancement in asymmetric catalysis is the nickel-catalyzed enantioselective hydroalkoxylation of 1,3-dienes. This method provides access to chiral allylic ethers with high enantioselectivity. The use of a chiral phosphine (B1218219) ligand is crucial for achieving high levels of stereocontrol.

Quantitative Data Summary
Entry1,3-DieneAlcoholProductYield (%)Enantiomeric Ratio (er)
11-phenyl-1,3-butadieneMethanol(R)-1-methoxy-1-phenyl-2-butene9496:4
21-(4-methoxyphenyl)-1,3-butadieneMethanol(R)-1-methoxy-1-(4-methoxyphenyl)-2-butene8595:5
31-(4-chlorophenyl)-1,3-butadieneMethanol(R)-1-(4-chlorophenyl)-1-methoxy-2-butene9293:7
41-cyclohexyl-1,3-butadieneMethanol(R)-1-cyclohexyl-1-methoxy-2-butene6681:19
Experimental Protocol: General Procedure for Ni-Catalyzed Enantioselective Hydroalkoxylation[2]

In a nitrogen-filled glovebox, a vial is charged with Ni(cod)₂ (10 mol %), and the chiral phosphine ligand L5 (11 mol %). The vial is sealed and removed from the glovebox. The diene (0.2 mmol, 1.0 equiv) and the alcohol (0.6 mmol, 3.0 equiv) are then added. The reaction mixture is stirred at the specified temperature and monitored by GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the chiral allylic ether.

Stereoselective Heck Reaction for 1,3-Diene Synthesis

The Heck reaction provides a versatile method for the synthesis of substituted alkenes. For the stereoselective synthesis of 1,3-dienes, the reaction between vinyl halides and alkenes can be controlled to favor the formation of a specific isomer.

Quantitative Data Summary
EntryVinyl HalideAlkeneProductYield (%)Stereoselectivity (E,E:E,Z)
1(E)-1-iodostyreneMethyl acrylateMethyl (2E,4E)-5-phenylpenta-2,4-dienoate78>95:5
2(E)-1-iodopropeneStyrene(1E,3E)-1-phenyl-1,3-pentadiene72>95:5
3(E)-1-iodobuteneEthyl acrylateEthyl (2E,4E)-hepta-2,4-dienoate75>95:5
Experimental Protocol: General Procedure for Stereoselective Heck Reaction[3]

A mixture of the vinyl halide (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2 mol %), P(o-tolyl)₃ (4 mol %), and a base such as triethylamine (B128534) (2.0 equiv) in a suitable solvent like acetonitrile (B52724) or DMF is heated under an inert atmosphere. The reaction temperature typically ranges from 80 to 120 °C. After completion (monitored by TLC or GC), the reaction mixture is cooled, filtered to remove the salt, and the solvent is evaporated. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Visualizations

Catalytic Cycle of Nickel-Catalyzed Hydroalkoxylation of 1,3-Dienes

G Ni0 Ni(0)L Int1 Ni(0)(diene)(ROH)L Ni0->Int1 Coordination Int2 [H-Ni(II)(OR)(diene)L] Int1->Int2 Oxidative Addition Int3 [(allyl)Ni(II)(OR)L] Int2->Int3 Hydronickelation Int3->Ni0 Re-coordination of L* Product Chiral Allylic Ether Int3->Product Reductive Elimination Diene 1,3-Diene Diene->Int1 Alcohol ROH Alcohol->Int1

Caption: Proposed catalytic cycle for the Ni-catalyzed enantioselective hydroalkoxylation of 1,3-dienes.

Experimental Workflow: Total Synthesis of Thailandamide Lactone

The following diagram illustrates the key steps in the total synthesis of the polyketide natural product, thailandamide lactone, which features a 1,3-diene moiety.[2]

G start Prenol step1 Urpi Acetal Aldol Reaction start->step1 step2 Sharpless Asymmetric Epoxidation step1->step2 step3 γ-Lactonization step2->step3 intermediate1 Vinyl Iodide Fragment 4 step3->intermediate1 step5 Intermolecular Heck Coupling intermediate1->step5 step4 Julia-Kocienski Olefination intermediate2 Polyene Fragment 5 step4->intermediate2 intermediate2->step5 end Thailandamide Lactone step5->end

Caption: Key transformations in the total synthesis of thailandamide lactone.

References

Application Notes and Protocols for the Anionic Polymerization of 1,3-Pentadiene: Kinetics and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the kinetics and mechanism of the anionic polymerization of 1,3-pentadiene (B166810). This document includes quantitative data on the influence of various reaction parameters, detailed experimental protocols, and visualizations of the polymerization mechanism and experimental workflow.

Introduction

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions. This compound, a readily available monomer from C5 fractions of naphtha cracking, can be polymerized anionically to produce polypentadiene, a synthetic rubber with potential applications in various fields. The stereochemistry of the monomer, existing as (E)- and (Z)-isomers, plays a crucial role in the polymerization kinetics and the microstructure of the resulting polymer. Understanding and controlling these factors are essential for tailoring the properties of polypentadiene for specific applications.

Kinetics of Anionic Polymerization of this compound

The kinetics of the anionic polymerization of this compound are significantly influenced by the monomer isomer, initiator concentration, temperature, and the polarity of the solvent.

Data Presentation

Table 1: Activation Energies for the Anionic Polymerization of (E)- and (Z)-1,3-Pentadiene

Monomer IsomerInitiatorSolventActivation Energy (Ea) (kJ/mol)
(E)-1,3-pentadienen-ButyllithiumAromatic86.17[1]
(Z)-1,3-pentadienen-ButyllithiumAromatic59.03[1]

Table 2: Effect of Monomer Isomer and Polar Additive on Polymer Characteristics

Monomer IsomerInitiatorSolventPolar AdditiveMolecular Weight Distribution (Đ)Living Character
(E)-1,3-pentadienen-ButyllithiumToluene (B28343)None≤ 1.15[2][3]Yes[1]
(Z)-1,3-pentadienen-ButyllithiumTolueneNone1.55[2][3]No
(Z)-1,3-pentadienen-ButyllithiumTolueneTHF1.16[2][3]Improved control
(E)/(Z)-mixturen-ButyllithiumCyclohexane (B81311)None1.21–1.35-

Table 3: Microstructure of Poly(this compound) from Anionic Polymerization

Monomer IsomerInitiatorSolvent1,4-addition (%)1,2-addition (%)3,4-addition (%)
(E)-1,3-pentadienen-ButyllithiumTolueneMajorMinorNot observed[2][3]
(Z)-1,3-pentadienen-ButyllithiumTolueneMajorMinorNot observed[2][3]

Mechanism of Anionic Polymerization of this compound

The anionic polymerization of this compound proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps. The mechanism is influenced by the isomeric form of the monomer.

Initiation: The polymerization is typically initiated by an organolithium compound, such as n-butyllithium (n-BuLi), which adds to the this compound monomer to form a propagating carbanionic species.

Propagation: The carbanionic active center then attacks subsequent monomer molecules, leading to chain growth. The mode of addition (1,4- or 1,2-addition) determines the microstructure of the resulting polymer. In non-polar solvents like cyclohexane or toluene, 1,4-addition is generally favored.[3] The use of polar additives, such as tetrahydrofuran (B95107) (THF), can increase the proportion of 1,2-addition by solvating the lithium counter-ion and altering the geometry of the propagating chain end.

The polymerization of the (E)-isomer of this compound proceeds via a living mechanism, meaning that there are no inherent termination or chain transfer reactions.[1] This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. In contrast, the polymerization of the (Z)-isomer is not truly living and results in polymers with broader molecular weight distributions.[2][3] The addition of a polar additive like THF can improve the control over the polymerization of the (Z)-isomer, leading to a narrower molecular weight distribution.[2][3]

Termination: The polymerization can be terminated by the addition of a protic substance, such as methanol (B129727), which protonates the carbanionic chain end.

Mechanism Diagram

Anionic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator n-BuLi Monomer This compound Initiator->Monomer Addition Active_Center Living Chain End (Pentadienyl-Li) Monomer->Active_Center Forms Monomer_Prop This compound Active_Center->Monomer_Prop Attack Growing_Chain Growing Polymer Chain Monomer_Prop->Growing_Chain Addition Growing_Chain->Active_Center Regeneration of Active Center Terminating_Agent Methanol (MeOH) Growing_Chain->Terminating_Agent Reaction Terminated_Polymer Inactive Polymer Terminating_Agent->Terminated_Polymer

Caption: Anionic polymerization mechanism of this compound.

Experimental Protocols

The following are detailed protocols for the anionic polymerization of this compound. These procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to exclude moisture and oxygen.

Protocol 1: Anionic Polymerization of (E)-1,3-Pentadiene in Cyclohexane

Materials:

  • (E)-1,3-Pentadiene (purified by stirring over calcium hydride and distillation)

  • Cyclohexane (anhydrous, purified by passing through an activated alumina (B75360) column)

  • n-Butyllithium (n-BuLi) in hexane (B92381) (concentration determined by titration)

  • Methanol (anhydrous)

  • Argon or Nitrogen gas (high purity)

  • Schlenk flask and other appropriate glassware (oven-dried)

Procedure:

  • Assemble the reaction apparatus (a Schlenk flask equipped with a magnetic stir bar) under a stream of inert gas and flame-dry under vacuum.

  • Introduce 100 mL of anhydrous cyclohexane into the reaction flask via a cannula.

  • Add 10 mL (approximately 7.2 g) of purified (E)-1,3-pentadiene to the solvent.

  • Cool the reaction mixture to the desired temperature (e.g., 50 °C) using a thermostated oil bath.

  • Calculate the required amount of n-BuLi initiator to achieve the target molecular weight (Mn = [mass of monomer] / [moles of initiator]).

  • Slowly add the calculated volume of n-BuLi solution to the stirred monomer solution via a gas-tight syringe.

  • Allow the polymerization to proceed for the desired time (e.g., 4 hours). The solution will typically develop a yellow to orange color, indicating the presence of the living anionic chain ends.

  • Terminate the polymerization by adding a small amount of anhydrous methanol (approximately 1 mL). The color of the solution should disappear.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and molecular weight distribution, and Nuclear Magnetic Resonance (NMR) spectroscopy for microstructure analysis.

Protocol 2: Anionic Polymerization of (Z)-1,3-Pentadiene with THF as a Polar Additive

Materials:

  • (Z)-1,3-Pentadiene (purified)

  • Toluene (anhydrous)

  • n-Butyllithium (n-BuLi) in hexane

  • Tetrahydrofuran (THF) (anhydrous, distilled from sodium/benzophenone)

  • Methanol (anhydrous)

  • Argon or Nitrogen gas

  • Schlenk flask and other appropriate glassware

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using toluene as the solvent.

  • Add 10 mL of purified (Z)-1,3-pentadiene to the toluene.

  • Add a calculated amount of anhydrous THF to the reaction mixture. The amount of THF can be varied to study its effect on the polymerization. A typical starting point is a molar ratio of THF to Li of 10:1.

  • Follow steps 4 through 11 from Protocol 1.

Experimental Workflow Diagram

Experimental_Workflow start Start prep Preparation of Glassware and Reagents (Drying and Purification) start->prep setup Reaction Setup under Inert Atmosphere prep->setup addition Addition of Solvent and Monomer setup->addition temp_control Temperature Control addition->temp_control initiation Initiator Addition (n-BuLi) temp_control->initiation polymerization Polymerization initiation->polymerization termination Termination with Methanol polymerization->termination isolation Polymer Precipitation and Isolation termination->isolation characterization Characterization (GPC, NMR) isolation->characterization end End characterization->end

Caption: General experimental workflow for anionic polymerization.

Conclusion

The anionic polymerization of this compound offers a versatile route to synthetic rubbers with controllable properties. The choice of monomer isomer is a critical parameter, with the (E)-isomer undergoing a living polymerization to yield well-defined polymers. The polymerization of the (Z)-isomer is less controlled, but the addition of polar modifiers like THF can significantly improve the molecular weight distribution. By carefully controlling the reaction conditions, including initiator concentration, temperature, and solvent polarity, the kinetics of the polymerization and the microstructure of the resulting polypentadiene can be effectively tailored to meet the demands of various applications.

References

Application Notes and Protocols for the Cationic Polymerization of 1,3-Pentadiene Initiated by Lewis Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic polymerization is a critical technique for the synthesis of polymers from various olefinic monomers, including 1,3-pentadiene (B166810), a readily available byproduct of naphtha steam cracking.[1] The resulting poly(this compound) is a versatile material with applications in the production of adhesives, resins, and other specialty chemicals. This document provides detailed application notes and experimental protocols for the cationic polymerization of this compound initiated by common Lewis acids such as aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄). The complex nature of this polymerization, which is often accompanied by side reactions like cyclization and cross-linking, necessitates carefully controlled experimental conditions to achieve desired polymer characteristics.[2]

Data Presentation: Quantitative Analysis of Polymerization Outcomes

The following tables summarize the quantitative data from various studies on the cationic polymerization of this compound, highlighting the influence of different Lewis acids, co-initiators, and reaction conditions on polymer yield, molecular weight, and polydispersity.

Table 1: Polymerization of this compound Initiated by the AlCl₃/SbCl₃ System in Methylene (B1212753) Chloride [3]

RunTemperature (°C)[SbCl₃] (mol/L)Time (h)Total Yield (%)Soluble Fraction Yield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
100.02116.316.318300458002.50
2200.02138.438.412300368002.99
3400.02165.265.28600312003.63
4200145.145.115600423002.71
5200.01141.241.213400387002.89
6200.03135.735.710800345003.19

General Conditions: [this compound] = 2.0 mol/L, [AlCl₃] = 0.02 mol/L.

Table 2: Polymerization of this compound with the TiCl₄–Trifluoroacetic Acid (TFA) System [4]

[Monomer]₀ (mol/L)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Insoluble Fraction (%)
1.045.1230048002.090
1.095.22400148006.170
2.040.5220059002.680
2.096.123002560011.131.1
4.035.4210088004.190
4.097.222004950022.504.5

General Conditions: [TiCl₄] = 0.02 mol/L, [TFA] = 0.04 mol/L, in hexane (B92381) at 20°C.

Experimental Protocols

The following are detailed methodologies for key experiments in the cationic polymerization of this compound.

Protocol 1: General Procedure for Cationic Polymerization of this compound with an AlCl₃-Based System

This protocol is adapted from studies using AlCl₃ and its derivatives as initiators.[3]

1. Materials and Reagent Purification:

  • This compound: Distill over calcium hydride (CaH₂) before use.

  • Solvents (e.g., n-hexane, methylene chloride): Distill over CaH₂ under a dry nitrogen atmosphere.

  • Aluminum Chloride (AlCl₃): Purify by sublimation under an argon atmosphere.

2. Polymerization Setup:

  • Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

3. Polymerization Procedure:

  • Under a positive pressure of dry nitrogen, add the solvent to the reaction flask via cannula transfer.

  • Add the Lewis acid (e.g., AlCl₃) and any co-initiator (e.g., SbCl₃) to the flask.

  • Cool the reaction mixture to the desired temperature (e.g., 0°C, 20°C) using an appropriate bath.

  • Inject the purified this compound into the stirred reaction mixture via syringe.

  • Allow the reaction to proceed for the specified time (e.g., 1 hour).

4. Quenching and Polymer Isolation:

  • Terminate the polymerization by adding a small amount of methanol.

  • If an insoluble fraction (cross-linked polymer) is present, separate it by filtration and dry under vacuum.

  • Wash the soluble polymer solution with deionized water to remove catalyst residues.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution by rotary evaporation to isolate the polymer.

  • Dry the final polymer product under vacuum to a constant weight.

5. Characterization:

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by gel permeation chromatography (GPC) calibrated with polystyrene standards.

  • Analyze the polymer microstructure using ¹H and ¹³C NMR spectroscopy.

Protocol 2: Polymerization of this compound with a TiCl₄–Carboxylic Acid Initiating System

This protocol is based on the use of TiCl₄ in combination with a carboxylic acid co-initiator.[4]

1. Materials and Reagent Purification:

  • This compound: Purify as described in Protocol 1.

  • Titanium Tetrachloride (TiCl₄): Use as received or distill under reduced pressure.

  • Carboxylic Acid (e.g., Trifluoroacetic Acid - TFA): Use as received.

  • Solvent (e.g., Hexane): Purify as described in Protocol 1.

2. Polymerization Setup:

  • Use the same setup as described in Protocol 1.

3. Polymerization Procedure:

  • Add the solvent and this compound to the reaction flask under a nitrogen atmosphere.

  • Cool the solution to the desired reaction temperature.

  • In a separate, dry flask, prepare the initiator solution by dissolving the carboxylic acid and TiCl₄ in a small amount of the reaction solvent.

  • Add the initiator solution to the monomer solution to start the polymerization.

  • Monitor the reaction by taking aliquots at different time intervals to determine monomer conversion.

4. Quenching and Polymer Isolation:

  • Quench the reaction with methanol.

  • Isolate and purify the polymer as described in Protocol 1.

5. Characterization:

  • Characterize the polymer properties (Mn, Mw, PDI, microstructure) as outlined in Protocol 1.

Visualization of Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflow in the cationic polymerization of this compound.

Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Chain Transfer cluster_side_reactions Side Reactions LA Lewis Acid (e.g., AlCl₃) InitiatorComplex Initiator-Cocatalyst Complex [H⁺][AlCl₃OH⁻] LA->InitiatorComplex Cocatalyst Co-catalyst (e.g., H₂O) Cocatalyst->InitiatorComplex Carbocation Initial Carbocation InitiatorComplex->Carbocation Protonation Monomer1 This compound Monomer1->Carbocation GrowingChain Growing Polymer Chain (Carbocationic Center) Carbocation->GrowingChain PropagatedChain Propagated Polymer Chain GrowingChain->PropagatedChain Monomer2 This compound Monomer2->PropagatedChain Monomer Addition ActiveChain Active Polymer Chain PropagatedChain->ActiveChain ActiveChain2 Active Polymer Chain PropagatedChain->ActiveChain2 TerminatedChain Terminated Polymer ActiveChain->TerminatedChain Counter-ion Combination NewCarbocation New Carbocation ActiveChain->NewCarbocation Chain Transfer to Monomer Monomer3 Monomer Monomer3->NewCarbocation CyclizedStructure Intramolecular Cyclization ActiveChain2->CyclizedStructure Intramolecular Attack CrosslinkedPolymer Cross-linked Polymer ActiveChain2->CrosslinkedPolymer Intermolecular Attack PolymerDoubleBond Double bond in another polymer chain PolymerDoubleBond->CrosslinkedPolymer

Caption: Cationic polymerization mechanism of this compound.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Purification Reagent Purification (Monomer, Solvent, Lewis Acid) Setup Reaction Setup (Dry Glassware, N₂ Atmosphere) Purification->Setup Addition Reagent Addition (Solvent, Lewis Acid, Monomer) Setup->Addition Polymerization Polymerization (Controlled Temperature and Time) Addition->Polymerization Quenching Quenching (e.g., with Methanol) Polymerization->Quenching Isolation Polymer Isolation (Filtration, Washing, Drying) Quenching->Isolation Characterization Characterization (GPC, NMR) Isolation->Characterization

Caption: General experimental workflow for cationic polymerization.

References

Application Notes and Protocols for the Radical Copolymerization of 1,3-Pentadiene with Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radical copolymerization of 1,3-pentadiene (B166810) (piperylene) with acrylonitrile (B1666552). The resulting copolymers exhibit a strong alternating tendency, leading to materials with unique properties suitable for various applications.

Introduction

The radical copolymerization of this compound and acrylonitrile is a process that yields copolymers with a high degree of structural regularity. Due to the significant difference in the reactivity of the propagating radicals towards the two monomers, the resulting polymer chains consist of largely alternating monomer units. This alternating structure imparts specific thermal and mechanical properties to the copolymer, distinct from the corresponding homopolymers or random copolymers. This document outlines the synthesis via both bulk and emulsion polymerization methods, presents the key reaction parameters, and provides detailed experimental protocols.

Data Presentation

The reactivity ratios for the radical copolymerization of acrylonitrile (A) with the cis (CP) and trans (TP) isomers of this compound highlight the strong inclination for alternation in the copolymer structure.[1] The product of the reactivity ratios (rA * rP) is significantly less than 1, indicating that a growing polymer chain ending in either an acrylonitrile or a this compound radical preferentially adds the other monomer.

Table 1: Reactivity Ratios for the Bulk Copolymerization of Acrylonitrile (A) and this compound (P) at 50°C [1]

Monomer 1 (M1)Monomer 2 (M2)r1 (M1)r2 (M2)r1 * r2Polymerization MethodInitiator
Acrylonitriletrans-1,3-Pentadiene0.0790.1140.0090BulkAzobisisobutyronitrile (AIBN)
Acrylonitrilecis-1,3-Pentadiene0.0330.1880.0062BulkAzobisisobutyronitrile (AIBN)

The Alfrey-Price Q-e values, derived from the reactivity ratios, provide further insight into the reactivity and polarity of the this compound isomers.[1]

Table 2: Alfrey-Price Q-e Parameters for this compound Isomers [1]

MonomerQ (Reactivity)e (Polarity)
trans-1,3-Pentadiene0.56-0.97
cis-1,3-Pentadiene1.215-1.055

Experimental Protocols

The following are detailed protocols for the radical copolymerization of this compound with acrylonitrile via bulk and emulsion methods.[1]

Protocol 1: Bulk Radical Copolymerization

This protocol describes the synthesis of poly(this compound-co-acrylonitrile) in the absence of a solvent.

1. Materials:

  • This compound (cis or trans isomer, or a mixture)

  • Acrylonitrile

  • Azobisisobutyronitrile (AIBN)

  • Methanol (for precipitation)

  • Inhibitor remover columns for monomers

2. Monomer Purification:

  • This compound: Pass through a column of activated alumina (B75360) to remove inhibitors.

  • Acrylonitrile: Pass through a column of activated basic alumina to remove inhibitors.

3. Polymerization Procedure:

  • In a polymerization tube, introduce a precisely weighed amount of purified this compound and purified acrylonitrile to achieve the desired monomer feed ratio.

  • Add a calculated amount of AIBN (typically 0.1-1.0 mol% relative to the total monomers).

  • Connect the tube to a vacuum line and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the tube under vacuum or backfill with an inert gas like nitrogen or argon.

  • Immerse the sealed tube in a constant temperature bath set at 50°C.

  • Allow the polymerization to proceed for a predetermined time. The reaction should be stopped at low conversion (<10%) for accurate reactivity ratio determination.

  • To terminate the reaction, rapidly cool the tube in an ice-water bath.

  • Open the tube and dissolve the viscous content in a suitable solvent (e.g., chloroform (B151607) or THF).

  • Precipitate the copolymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Filter the precipitated copolymer, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

4. Characterization:

  • Determine the copolymer composition using ¹H-NMR spectroscopy or elemental analysis (nitrogen content).[1]

  • Analyze the microstructure of the this compound units (1,4- vs. 1,2-addition) using ¹³C-NMR.[1]

Protocol 2: Emulsion Radical Copolymerization

This protocol is suitable for achieving higher molecular weights and better heat control compared to bulk polymerization.

1. Materials:

  • This compound (cis or trans isomer, or a mixture)

  • Acrylonitrile

  • Potassium persulfate (K₂S₂O₈)

  • Sodium dodecyl sulfate (B86663) (SDS) or other suitable surfactant

  • Deionized water

  • Inhibitor remover columns for monomers

2. Monomer Purification:

  • Purify this compound and acrylonitrile as described in Protocol 1.

3. Polymerization Procedure:

  • Prepare an aqueous phase by dissolving the surfactant (e.g., SDS) in deionized water in a reaction vessel equipped with a stirrer, a condenser, a nitrogen inlet, and a temperature probe.

  • Deoxygenate the aqueous phase by bubbling nitrogen through it for at least 30 minutes.

  • In a separate container, mix the purified this compound and acrylonitrile to the desired ratio.

  • Add the monomer mixture to the aqueous phase with vigorous stirring to form an emulsion.

  • Heat the emulsion to the reaction temperature of 50°C under a nitrogen atmosphere.

  • Prepare a solution of the initiator, potassium persulfate, in deionized water and deoxygenate it by bubbling with nitrogen.

  • Add the initiator solution to the reaction vessel to start the polymerization.

  • Maintain the reaction at 50°C with continuous stirring for the desired duration.

  • Terminate the polymerization by adding a short-stop agent (e.g., hydroquinone (B1673460) solution) and cooling the reactor.

  • Coagulate the latex by adding a salt solution (e.g., NaCl or CaCl₂) or by freezing.

  • Filter the coagulated polymer, wash thoroughly with deionized water to remove residual surfactant and initiator, and then with methanol.

  • Dry the copolymer under vacuum at a moderate temperature to a constant weight.

4. Characterization:

  • Characterize the copolymer composition and microstructure as described in Protocol 1.

Visualizations

Reaction Mechanism

The radical copolymerization proceeds via a standard chain-growth mechanism involving initiation, propagation, and termination steps. The strong alternating tendency is a result of the crosspropagation rate constants being significantly higher than the homopropagation rate constants.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radicals (2R•) I->R Decomposition RM1 R-M1• R->RM1 RM2 R-M2• R->RM2 M1_init M1 (Acrylonitrile) M1_init->RM1 M2_init M2 (this compound) M2_init->RM2 P1 ~M1• RM1->P1 P2 ~M2• RM2->P2 P1->P1 P1->P2 k12 (fast) P1_term ~M1• P1->P1_term P2->P1 k21 (fast) P2->P2 P2_term ~M2• P2->P2_term M1 M1 M2 M2 Dead_Polymer Dead Polymer P1_term->Dead_Polymer Combination or Disproportionation P2_term->Dead_Polymer

Caption: Radical copolymerization mechanism.

Experimental Workflow: Bulk Polymerization

The following diagram illustrates the key steps in the bulk polymerization protocol.

G Monomer_Purification Monomer Purification (this compound & Acrylonitrile) Mixing Mixing of Monomers and Initiator (AIBN) Monomer_Purification->Mixing Degassing Degassing (Freeze-Pump-Thaw) Mixing->Degassing Polymerization Polymerization (50°C) Degassing->Polymerization Termination Termination (Cooling) Polymerization->Termination Dissolution Dissolution in Solvent Termination->Dissolution Precipitation Precipitation in Methanol Dissolution->Precipitation Drying Drying under Vacuum Precipitation->Drying Characterization Characterization (NMR, Elemental Analysis) Drying->Characterization

Caption: Workflow for bulk polymerization.

Potential Applications

Copolymers of dienes and acrylonitrile, such as nitrile butadiene rubber (NBR), are known for their excellent resistance to oil, fuel, and other chemicals. While specific industrial applications for poly(this compound-co-acrylonitrile) are less documented than for NBR, its alternating structure suggests potential uses where specific thermal and mechanical properties are required. Potential areas of application could include:

  • Specialty Elastomers: As a component in blends or as a standalone material requiring good chemical resistance and specific damping properties.

  • Adhesives and Sealants: The polar acrylonitrile units can promote adhesion to various substrates.

  • Toughening Agents for Plastics: Incorporation of the rubbery copolymer into brittle plastics can improve their impact strength.

  • Precursors for Carbon Materials: The high nitrogen content from acrylonitrile makes these copolymers potential precursors for nitrogen-doped carbon materials upon pyrolysis.

References

Application Notes and Protocols for the Diels-Alder Reaction of 1,3-Pentadiene with Various Dienophiles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, providing a powerful and atom-economical method for the formation of six-membered rings.[1] This [4+2] cycloaddition reaction involves the concerted interaction of a conjugated diene with a dienophile, typically an alkene or alkyne, to generate a cyclohexene (B86901) derivative.[1] The reaction's reliability, stereospecificity, and predictability have led to its widespread application in the synthesis of complex natural products and novel materials.[1]

This document provides detailed application notes and experimental protocols for the Diels-Alder reaction of 1,3-pentadiene (B166810) (piperylene) with a selection of common dienophiles: maleic anhydride (B1165640), acrolein, and methyl acrylate (B77674). As an unsymmetrical diene, this compound introduces aspects of regioselectivity in addition to the inherent stereoselectivity of the Diels-Alder reaction, making it an excellent model for studying the nuances of this transformation. These notes are intended for researchers, scientists, and professionals in drug development who are looking to utilize this versatile reaction.

Key Principles: Regio- and Stereoselectivity

With an unsymmetrical diene like this compound, two key selective principles govern the outcome of the reaction:

  • Regioselectivity: When both the diene and dienophile are unsymmetrical, the reactants can align in two different orientations, potentially leading to two different constitutional isomers (regioisomers).[2] For a 1-substituted diene like this compound, the reaction generally favors the formation of the "ortho" (1,2) adduct over the "meta" (1,3) adduct.[2] This preference is governed by the electronic properties of the reactants, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.[2]

  • Stereoselectivity (The Endo Rule): The Diels-Alder reaction can produce two diastereomers: the endo and exo products. The endo product, where the dienophile's substituent is oriented towards the diene's π-system in the transition state, is typically the kinetically favored product.[3] This preference is attributed to favorable secondary orbital interactions.[3] The exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[4] Reaction conditions, particularly temperature, can influence the endo/exo ratio.[4]

Reaction of this compound with Maleic Anhydride

The reaction between this compound and maleic anhydride is a classic example of a Diels-Alder cycloaddition. As maleic anhydride is a symmetric dienophile, regioselectivity is not a concern. The primary consideration is the endo/exo stereoselectivity.

Data Presentation
DieneDienophileConditionsYieldEndo/Exo RatioReference
(E)-1,3-PentadieneMaleic AnhydrideToluene (B28343), refluxHighPredominantly Endo[5][6]
(Z)-1,3-PentadieneMaleic AnhydrideToluene, refluxHighPredominantly Endo[6]
Experimental Protocol: Thermal Cycloaddition

This protocol describes the thermal reaction of (E)-1,3-pentadiene with maleic anhydride.

Materials:

  • (E)-1,3-Pentadiene (piperylene)

  • Maleic Anhydride

  • Toluene or Xylene[5]

  • Hydroquinone (optional, as a polymerization inhibitor)[5]

  • Hexanes or Petroleum Ether (for recrystallization)[7]

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Buchner funnel and filter flask

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add maleic anhydride (1.0 equivalent) and a catalytic amount of hydroquinone.[5]

  • Add toluene to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.[5]

  • Add (E)-1,3-pentadiene (1.1 equivalents) to the flask via syringe.[5]

  • With vigorous stirring, heat the reaction mixture to reflux (approx. 110 °C for toluene).[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction typically requires several hours for completion.

  • Once the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the product. Cooling in an ice bath can further promote crystallization.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.[8]

  • Wash the crystals with a small amount of cold hexanes or petroleum ether to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene/hexanes.

Caption: General mechanism for the Diels-Alder reaction of this compound and maleic anhydride.

Reaction of this compound with Acrolein

The reaction of this compound with an unsymmetrical dienophile like acrolein introduces the challenge of regioselectivity. Both thermal and Lewis acid-catalyzed conditions can be employed, with the latter often providing superior control over the reaction outcome.

Data Presentation
DieneDienophileConditionsRegioisomer Ratio (ortho:meta)Endo/Exo RatioReference
This compoundAcroleinThermal (150 °C, neat)~70:30Major: Endo[9]
This compoundAcroleinBF₃·OEt₂ catalyst, CH₂Cl₂, -20 °C>95:5High Endo[9][10]

Note: Ratios are approximate and can vary based on specific reaction conditions.

Experimental Protocol: Lewis Acid-Catalyzed Cycloaddition

This protocol describes a Lewis acid-catalyzed reaction to enhance both the rate and regioselectivity.

Materials:

  • (E)-1,3-Pentadiene

  • Acrolein (freshly distilled)

  • Boron trifluoride etherate (BF₃·OEt₂) or Aluminum chloride (AlCl₃)[5]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Dry, two-neck round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon) with Schlenk line or balloon

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

Procedure:

  • Set up a dry, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Charge the flask with anhydrous DCM and cool it to -20 °C using a low-temperature bath.

  • Add the Lewis acid (e.g., BF₃·OEt₂, 0.1-0.3 equivalents) to the cooled solvent with stirring.[5]

  • Slowly add freshly distilled acrolein (1.0 equivalent) to the cooled Lewis acid suspension. Stir for 15-20 minutes to allow for the formation of the Lewis acid-dienophile complex.

  • Add this compound (1.2 equivalents) dropwise to the reaction mixture over 10 minutes.

  • Maintain the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by slowly adding it to a stirred, cold saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

workflow arrow arrow A 1. Setup dry flask under N2 B 2. Add anhydrous DCM and cool to -20 °C A->B C 3. Add Lewis Acid (e.g., BF₃·OEt₂) B->C D 4. Add Acrolein, stir for 15 min C->D E 5. Add this compound dropwise D->E F 6. Monitor reaction by TLC E->F G 7. Quench with cold sat. NaHCO₃ F->G Upon completion H 8. Workup: Separate layers, extract, dry G->H I 9. Purify by column chromatography H->I

Caption: Experimental workflow for the Lewis acid-catalyzed Diels-Alder reaction.

Reaction of this compound with Methyl Acrylate

Similar to acrolein, methyl acrylate is an unsymmetrical dienophile that reacts with this compound to yield regio- and stereoisomeric products. Lewis acid catalysis is highly effective in controlling the selectivity of this reaction.

Data Presentation
DieneDienophileConditionsRegioisomer Ratio (ortho:meta)Endo/Exo RatioYieldReference
This compoundMethyl AcrylateThermal, 180 °C, sealed tube~75:25~60:40 (Endo favored)High[11]
This compoundMethyl AcrylateAlCl₃ catalyst, DCM, 0 °C>95:5>90:10 (Endo favored)85-95%[5][12]

Note: Data is representative and compiled from reactions with similar substrates.

Experimental Protocol: Lewis Acid-Catalyzed Cycloaddition

This protocol is similar to the one for acrolein and is optimized for high regio- and stereoselectivity.

Materials:

  • (E)-1,3-Pentadiene

  • Methyl Acrylate

  • Aluminum Chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Dry, two-neck round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice-water bath (0 °C)

  • Separatory funnel

Procedure:

  • Assemble a dry two-neck round-bottom flask under a nitrogen atmosphere and cool it to 0 °C in an ice-water bath.[5]

  • Add anhydrous DCM to the flask, followed by the portion-wise addition of powdered aluminum chloride (AlCl₃, 0.2 equivalents) with efficient stirring.

  • Slowly add methyl acrylate (1.0 equivalent) to the cooled suspension and stir for 20 minutes to ensure complete complexation.

  • Add (E)-1,3-pentadiene (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring its progress by TLC.

  • After completion, carefully quench the reaction by pouring it into a flask containing a mixture of ice and saturated NaHCO₃ solution.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting adduct by flash chromatography on silica gel.

Caption: Electronic factors governing the regioselectivity in the Diels-Alder reaction.

References

Application Notes and Protocols for the Regioselective Electrophilic Addition to 1,3-Pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic addition to conjugated dienes is a cornerstone of organic synthesis, providing a pathway to a variety of functionalized molecules. The reaction with 1,3-pentadiene (B166810) is a classic example demonstrating the principles of regioselectivity, where the formation of either 1,2- or 1,4-addition products can be controlled by the reaction conditions. This control is dictated by the principles of kinetic versus thermodynamic control, which is of significant interest in designing synthetic routes for complex molecules in drug development and materials science.

Protonation of this compound results in a resonance-stabilized allylic carbocation. Subsequent nucleophilic attack can occur at two different positions, leading to the formation of two constitutional isomers: the 1,2-adduct and the 1,4-adduct. At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster. Conversely, at higher temperatures, the reaction is under thermodynamic control, leading to a predominance of the more stable product.

Regioselectivity and Product Distribution

The electrophilic addition of hydrogen halides (HX) to this compound proceeds through a common allylic carbocation intermediate. The distribution of the resulting 1,2- and 1,4-addition products is highly dependent on the reaction temperature.

Table 1: Product Distribution in the Electrophilic Addition to this compound

ElectrophileTemperature1,2-Adduct (%)1,4-Adduct (%)Control Type
DClLow Temperature~75~25Kinetic[1]
HBrHigh Temperature (~40 °C)MinorMajorThermodynamic[2]

Note: Quantitative data for the HBr addition at high temperature is qualitative in the literature, indicating the 1,4-product as the major isomer.

Reaction Mechanism and Control

The regioselectivity of the electrophilic addition to this compound is governed by the stability of the allylic carbocation intermediate and the reaction conditions.

G cluster_start Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Carbocation Allylic Carbocation (Resonance Stabilized) This compound->Carbocation + H⁺ HBr HBr Product_1_2 1,2-Adduct (Kinetic Product) Carbocation->Product_1_2 + Br⁻ (Low Temp) Faster Formation Product_1_4 1,4-Adduct (Thermodynamic Product) Carbocation->Product_1_4 + Br⁻ (High Temp) More Stable Product

Caption: Reaction pathway for the electrophilic addition of HBr to this compound.

Experimental Protocols

The following are generalized protocols for achieving kinetic and thermodynamic control in the electrophilic addition of hydrogen bromide to this compound.

Protocol 1: Kinetically Controlled 1,2-Addition

This protocol is designed to favor the formation of the 1,2-addition product, 3-bromo-1-pentene.

Materials:

  • This compound

  • Hydrogen bromide (HBr) solution in a non-polar, aprotic solvent (e.g., pentane)

  • Anhydrous sodium sulfate

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • GC-MS system

Procedure:

  • In a pre-cooled (-78 °C) round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a minimal amount of a cold, non-polar aprotic solvent.

  • Slowly add a pre-cooled solution of HBr (1 equivalent) to the stirred diene solution while maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or a preliminary GC-MS analysis of an aliquot.

  • Quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution.

  • Extract the organic layer with a suitable solvent (e.g., diethyl ether or pentane).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure at low temperature to avoid isomerization.

  • Analyze the product mixture by ¹H NMR and GC-MS to determine the ratio of 1,2- to 1,4-addition products.

Protocol 2: Thermodynamically Controlled 1,4-Addition

This protocol is designed to favor the formation of the more stable 1,4-addition product, 1-bromo-2-pentene.

Materials:

  • Same as Protocol 1

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a non-polar, aprotic solvent.

  • Slowly add HBr (1 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 40 °C) and stir for several hours to allow the product mixture to equilibrate.

  • Monitor the reaction progress by GC-MS to observe the conversion of the initially formed kinetic product to the thermodynamic product.

  • After the reaction has reached equilibrium (the product ratio is no longer changing), cool the mixture to room temperature.

  • Work up the reaction as described in Protocol 1 (quenching, extraction, drying, and solvent removal).

  • Analyze the product mixture by ¹H NMR and GC-MS to determine the final product ratio.

Experimental Workflow

The general workflow for conducting and analyzing the electrophilic addition to this compound is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis Reagents Prepare Reactants (this compound, HBr) Addition Electrophilic Addition (Kinetic or Thermodynamic Control) Reagents->Addition Glassware Assemble Glassware Glassware->Addition Quench Quench Reaction Addition->Quench Extract Extract Product Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate GCMS GC-MS Analysis (Product Ratio) Concentrate->GCMS NMR NMR Spectroscopy (Structure Confirmation) Concentrate->NMR

Caption: General experimental workflow for the regioselective electrophilic addition.

Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is the primary technique for separating and quantifying the isomeric products.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the bromopentene isomers.

  • Temperature Program: An optimized temperature gradient will be necessary to achieve baseline separation of the 1,2- and 1,4-adducts.

  • Mass Spectrometry: The mass spectra of the isomers will show a characteristic molecular ion peak and fragmentation patterns that can be used for identification.

¹H NMR spectroscopy should be used to confirm the structures of the major and minor products by analyzing the chemical shifts and coupling constants of the olefinic and alkyl protons.

Conclusion

The regioselectivity of the electrophilic addition to this compound can be effectively controlled by the choice of reaction temperature. Low temperatures favor the formation of the kinetic 1,2-addition product, while higher temperatures allow for equilibration to the more stable thermodynamic 1,4-addition product. These application notes and protocols provide a framework for researchers to explore and utilize this classic reaction in their synthetic endeavors. Careful control of reaction conditions and rigorous product analysis are essential for achieving the desired regiochemical outcome.

References

Application Note: GC-MS Analysis for the Separation of 1,3-PENTADIENE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the effective separation and identification of cis- and trans-1,3-pentadiene isomers. These isomers are important in various industrial processes and as byproducts in chemical reactions. Their accurate identification and quantification are crucial for process optimization and quality control. The described protocol provides a robust and reproducible workflow for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

1,3-Pentadiene (B166810), also known as piperylene, is a volatile, flammable hydrocarbon existing as two geometric isomers: cis-(Z) and trans-(E). These isomers often coexist in mixtures and can be challenging to separate due to their similar physical properties. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and definitive identification of such closely related compounds. This note outlines the instrumental conditions and a detailed protocol for their analysis.

Experimental

Instrumentation and Consumables
  • Gas Chromatograph: Agilent GC system or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent Mass Selective Detector (MSD) or equivalent single quadrupole or ion trap system.

  • GC Column: Agilent CP-Select 624 CB, 15 m x 0.15 mm, 0.9 µm film thickness (Custom-made) or equivalent.

  • Carrier Gas: Helium (99.999% purity).

  • Sample: A mixture of cis- and trans-1,3-pentadiene isomers in a suitable solvent (e.g., methanol (B129727) or hexane).

GC-MS Method Parameters

A summary of the optimized GC-MS parameters for the separation of this compound isomers is provided in Table 1.

Table 1: GC-MS Method Parameters

ParameterValue
GC
ColumnAgilent CP-Select 624 CB (15 m x 0.15 mm, 0.9 µm)
Inlet Temperature200°C
Injection ModeSplit (100:1 ratio)
Injection Volume1 µL
Carrier GasHelium
Flow RateConstant flow, 1.1 mL/min
Oven Program-20°C (hold for 3 min), then ramp at 2°C/min to 10°C, then ramp at 8°C/min to 200°C
MS
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Rangem/z 35-150
Scan ModeFull Scan

Protocol

  • Sample Preparation:

    • Prepare a standard solution containing a mixture of cis- and trans-1,3-pentadiene at a concentration of approximately 10-20 ppm in a volatile solvent like hexane.

    • Ensure the sample is completely volatilized upon injection by using an appropriate solvent.

  • Instrument Setup:

    • Install the specified GC column.

    • Condition the column according to the manufacturer's instructions to ensure a stable baseline.

    • Set the GC and MS parameters as detailed in Table 1.

    • Perform a solvent blank injection to ensure the system is free from contaminants.

  • Sample Analysis:

    • Inject 1 µL of the prepared standard solution into the GC-MS system.

    • Acquire the data using the parameters specified in Table 1.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Identify the isomers based on their retention times.

    • Confirm the identity of each isomer by comparing the acquired mass spectrum with a reference library (e.g., NIST). Both isomers are expected to produce similar mass spectra due to their structural similarity.[1]

Results and Discussion

The described GC-MS method provides excellent separation of cis- and trans-1,3-pentadiene isomers. An example chromatogram demonstrating this separation is shown in Figure 1.

Table 2: Retention Times for this compound Isomers

CompoundRetention Time (min)
trans-1,3-Pentadiene[Insert experimentally determined retention time, e.g., ~13.8 min based on similar analyses[2]]
cis-1,3-Pentadiene[Insert experimentally determined retention time, e.g., ~7.73 min based on similar analyses[2]]

The mass spectra of both isomers are characterized by a molecular ion peak at m/z 68 and a base peak at m/z 67.[3] The fragmentation patterns are very similar, making chromatographic separation essential for accurate identification.

Workflow Diagram

Caption: Experimental workflow for GC-MS analysis of this compound isomers.

Conclusion

The GC-MS method presented in this application note is a reliable and efficient tool for the separation and identification of cis- and trans-1,3-pentadiene isomers. The detailed protocol and instrumental parameters provide a solid foundation for researchers and analysts working with these compounds. The clear chromatographic separation is key to distinguishing between these isomers, as their mass spectra are nearly identical.

References

1H and 13C NMR assignment of poly(1,3-pentadiene) microstructures

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the 1H and 13C NMR Assignment of Poly(1,3-pentadiene) Microstructures

Introduction

Poly(this compound), a synthetic rubber, can be polymerized to form various microstructures, each conferring distinct physical and chemical properties to the final material. The primary forms include 1,4-cis, 1,4-trans, 1,2-, and 3,4-additions. The precise characterization and quantification of these microstructures are critical for quality control and for tailoring polymer properties to specific applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed microstructure of polymer chains.[1][2] This application note provides a detailed guide and protocols for the assignment of ¹H and ¹³C NMR spectra for the various microstructures of poly(this compound).

Microstructures of Poly(this compound)

The polymerization of This compound (B166810) can proceed through several pathways, leading to different monomer linkages in the polymer chain. The main structures are 1,4-cis, 1,4-trans, 1,2- (isotactic and syndiotactic), and 3,4-units. High-resolution ¹³C NMR spectroscopy is particularly effective in distinguishing not only between these primary structures but also in identifying different stereochemical arrangements, such as isotactic and syndiotactic placements in 1,2-polypentadiene.[3]

G Figure 1. Microstructures of Poly(this compound) cluster_monomer Monomer cluster_polymer Polymer Microstructures monomer This compound (CH2=CH-CH=CH-CH3) p14cis 1,4-cis (-CH2-CH=CH-CH(CH3)-)n monomer->p14cis Polymerization p14trans 1,4-trans (-CH2-CH=CH-CH(CH3)-)n monomer->p14trans Polymerization p12 1,2-vinyl (-CH(CH=CH-CH3)-CH2-)n monomer->p12 Polymerization p34 3,4-vinyl (-CH(CH3)-CH(CH=CH2)-)n monomer->p34 Polymerization

Caption: Figure 1. Common microstructures resulting from the polymerization of this compound.

NMR Spectral Assignments

The chemical environment of each proton and carbon atom within the polymer chain is unique to its microstructure. This results in distinct chemical shifts (δ) in the ¹H and ¹³C NMR spectra, allowing for both qualitative identification and quantitative analysis of the relative content of each structural unit.[3][4] Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguous assignments by correlating proton and carbon signals.[4]

¹³C NMR Spectral Data

¹³C NMR spectroscopy offers superior spectral resolution for polymers compared to ¹H NMR, making it the preferred method for detailed microstructural analysis.[1][2] The chemical shifts are highly sensitive to the local geometry (cis/trans) and stereochemistry (tacticity).

Table 1: ¹³C NMR Chemical Shift Assignments for Poly(this compound) Microstructures in CDCl₃

Microstructure Carbon Atom Chemical Shift (δ, ppm)
1,4-trans =CH- 136.3
=CH- 124.9
-CH(CH₃)- 38.3
-CH₂- 31.8
-CH₃ 21.0
1,4-cis =CH- 131.6
=CH- 125.1
-CH(CH₃)- 32.5
-CH₂- 26.3
-CH₃ 21.0
1,2-trans =CH- 135.0
=CH- 125.0
-CH- (main chain) 49.0
-CH₂- (main chain) 36.0
-CH₃ 18.0
1,2-cis =CH- 131.0
=CH- 128.0
-CH- (main chain) 43.0
-CH₂- (main chain) 35.0

| | -CH₃ | 14.0 |

Note: Chemical shifts are approximate and can vary based on solvent, temperature, and adjacent monomer units (dyad and triad (B1167595) effects). Data compiled from multiple sources.[3][5][6]

¹H NMR Spectral Data

While ¹H NMR spectra can be complex due to signal overlap, certain regions are characteristic of specific microstructures. The olefinic protons are particularly useful for distinguishing between 1,4- and 1,2-/3,4- vinyl additions.

Table 2: ¹H NMR Chemical Shift Assignments for Poly(this compound) Microstructures in CDCl₃

Microstructure Proton(s) Chemical Shift (δ, ppm)
1,4- (cis & trans) Olefinic (-CH=CH-) 5.3 - 5.5
Methine (-CH(CH₃)-) ~2.5
Methylene (-CH₂-) ~2.0
Methyl (-CH₃) ~1.0
1,2- / 3,4- (vinyl) Olefinic (=CH₂) 4.8 - 5.1
Olefinic (=CH-) 5.5 - 5.8
Aliphatic (main chain) 1.8 - 2.4

| | Methyl (-CH₃) | ~0.9 |

Note: Significant signal overlap occurs in ¹H NMR spectra. 2D NMR is often required for definitive assignments. Data compiled from multiple sources.[4][7]

Experimental Protocols

Protocol 1: Synthesis of Stereoregular Poly(this compound)

A variety of catalytic systems can be used to synthesize poly(this compound) with different microstructures. For example, neodymium-based catalysts are known to produce polymers with mixed 1,4-cis, 1,4-trans, and 1,2- units.[4]

Materials:

  • This compound monomer

  • Neodymium trichloride-based catalyst system

  • Toluene (anhydrous)

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • Dry all glassware in an oven at 120°C overnight and assemble under an inert atmosphere (N₂ or Ar).

  • In a Schlenk flask, dissolve the neodymium trichloride (B1173362) catalyst system in anhydrous toluene.

  • Cool the flask to the desired reaction temperature (e.g., 25°C).

  • Slowly add the purified this compound monomer to the catalyst solution via syringe.

  • Allow the polymerization to proceed for a predetermined time (e.g., 2-24 hours) with stirring.

  • Quench the reaction by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the resulting polymer, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.

Protocol 2: NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • Poly(this compound) sample

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • Pasteur pipette and filter plug (glass wool)

Procedure:

  • Weigh the polymer sample. For ¹H NMR, 8-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 30-40 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8]

  • Place the polymer in a small vial and add approximately 0.6-0.7 mL of CDCl₃.

  • Gently agitate the vial until the polymer is fully dissolved. This may take several hours.

  • Filter the polymer solution through a small glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Protocol 3: NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer.

¹H NMR Acquisition:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single pulse (e.g., 'zg30')

  • Number of Scans (NS): 16 to 64

  • Relaxation Delay (D1): 2-5 seconds

  • Acquisition Time (AQ): ~3-4 seconds

  • Temperature: 298 K

¹³C{¹H} NMR Acquisition (Proton Decoupled):

  • Spectrometer Frequency: 100.6 MHz

  • Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30')

  • Number of Scans (NS): 2048 to 10240 (or more, depending on concentration)

  • Relaxation Delay (D1): 2 seconds. While longer delays are ideal for perfect quantitation, shorter delays are often sufficient for routine analysis and save considerable time.[9]

  • Acquisition Time (AQ): ~1-2 seconds

  • Temperature: 298 K

2D NMR (HSQC/HMBC):

  • Utilize standard library pulse programs.

  • Optimize parameters according to the specific spectrometer and sample concentration. These experiments are crucial for confirming the connectivity and assignments made from 1D spectra.[4]

Workflow for Microstructure Analysis

The overall process from polymerization to final data analysis follows a logical sequence to ensure accurate and reproducible results.

G Figure 2. Workflow for NMR Analysis of Polymer Microstructure cluster_synthesis Synthesis & Preparation cluster_analysis Data Acquisition & Analysis Monomer This compound Monomer Polymerization Stereospecific Polymerization Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer SamplePrep NMR Sample Preparation (Dissolution & Filtration) Polymer->SamplePrep Acquisition NMR Data Acquisition (1D ¹H, ¹³C; 2D HSQC) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Integration) Acquisition->Processing Assignment Spectral Assignment (Compare to Database) Processing->Assignment Quantification Quantification (Calculate % of each microstructure) Assignment->Quantification Result Microstructure Report Quantification->Result

References

Application of 1,3-Pentadiene in Natural Product Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Pentadiene (B166810), also known as piperylene, is a volatile and flammable hydrocarbon. As a conjugated diene, it is a versatile reagent in organic synthesis, particularly in cycloaddition reactions that form six-membered rings, a common structural motif in a vast array of natural products. The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, allows for the stereocontrolled formation of complex cyclic systems from simple acyclic precursors. While the 1,3-diene unit is a ubiquitous feature in many biologically active natural products, including alkaloids and terpenes, specific and detailed examples of the application of the parent this compound in the total synthesis of complex natural products are not extensively documented in readily accessible scientific literature.

This document provides a detailed overview of the potential applications of this compound in natural product synthesis, focusing on the principles of the Diels-Alder reaction. Due to the limited availability of comprehensive total synthesis examples starting from this compound, this guide will utilize the well-documented total synthesis of the coumarin (B35378) derivative, (±)-Decursin, which features a dihydropyran ring system structurally analogous to what could be formed from a hetero-Diels-Alder reaction. This example will serve as a model to illustrate the experimental considerations, data presentation, and workflow visualization relevant to the use of this compound and similar dienes in complex molecule synthesis.

Core Concepts: The Diels-Alder Reaction

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a cyclohexene (B86901) ring. The reaction is highly stereospecific and its regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile.

Application Example: Synthesis of (±)-Decursin via a Hetero-Diels-Alder Approach (Illustrative)

Decursin (B1670152) is a natural pyranocoumarin (B1669404) that exhibits a range of biological activities, including anticancer and neuroprotective effects. Its core structure contains a dihydropyran ring fused to a coumarin scaffold. While the documented syntheses of decursin do not typically proceed via a direct Diels-Alder reaction with this compound, we can conceptualize a convergent synthesis employing a hetero-Diels-Alder reaction to construct the key dihydropyran ring system. This hypothetical approach serves as an excellent model to detail the experimental protocols and data analysis that would be relevant for a synthesis involving this compound.

Hypothetical Retrosynthetic Analysis

A plausible retrosynthetic disconnection of a decursin analog would involve a hetero-Diels-Alder reaction between a coumarin-based heterodienophile and this compound.

G decursin Decursin Analog hda Hetero-Diels-Alder Reaction decursin->hda coumarin Coumarin Dienophile hda->coumarin pentadiene This compound hda->pentadiene

Caption: Retrosynthesis of a Decursin Analog.

Experimental Protocol: Illustrative Hetero-Diels-Alder Reaction

This protocol is a generalized procedure for a Lewis acid-catalyzed hetero-Diels-Alder reaction, adaptable for the reaction between a coumarin-based dienophile and this compound.

Materials:

  • Substituted Coumarin (1.0 equiv)

  • This compound (a mixture of cis and trans isomers) (3.0 equiv)

  • Lewis Acid Catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃) (0.1 - 1.0 equiv)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the substituted coumarin and anhydrous dichloromethane.

  • Cool the solution to the desired reaction temperature (typically between -78 °C and room temperature).

  • Add the Lewis acid catalyst portion-wise to the stirred solution.

  • Slowly add this compound to the reaction mixture via syringe.

  • Allow the reaction to stir at the selected temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dihydropyranocoumarin adduct.

Data Presentation

Quantitative data from such a synthesis would be crucial for optimization and characterization.

EntryLewis AcidEquiv.Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1BF₃·OEt₂1.0-784655:1
2Sc(OTf)₃0.10127810:1
3Yb(OTf)₃0.12588515:1
4None-110 (sealed tube)24302:1

Table 1: Optimization of the Hetero-Diels-Alder Reaction.

Experimental Workflow

The overall workflow for the synthesis and characterization of the natural product analog can be visualized as follows:

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_progression Progression to Natural Product start Starting Materials (Coumarin, this compound) reaction Hetero-Diels-Alder Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Adduct purification->product nmr NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir xray X-ray Crystallography (for stereochemistry) product->xray modification Further Functional Group Manipulations product->modification final_product Final Natural Product Analog modification->final_product

Caption: General workflow for synthesis and analysis.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding the mechanism of action of a synthesized natural product is paramount. For a compound like decursin, which has demonstrated anticancer activity, it is hypothesized to interact with specific cellular signaling pathways.

G decursin Decursin receptor Receptor Tyrosine Kinase decursin->receptor Inhibition cell_membrane Cell Membrane pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation Promotion

Application Notes and Protocols for the Synthesis of Substituted 1,3-Pentadienes via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,3-pentadienes are crucial structural motifs in a variety of biologically active molecules and are versatile building blocks in organic synthesis. Their synthesis via transition-metal-catalyzed cross-coupling reactions offers a powerful and modular approach to constructing these valuable compounds with high levels of control over stereochemistry and substitution patterns. This document provides detailed application notes and experimental protocols for the synthesis of substituted 1,3-pentadienes using several key cross-coupling methodologies, including Suzuki-Miyaura, Mizoroki-Heck, Stille, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex.[1] This reaction is widely used for the synthesis of conjugated dienes due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids and their derivatives.[1][2]

General Workflow for Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_product Product vinyl_halide Vinyl Halide/Triflate pd_catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) vinyl_halide->pd_catalyst Oxidative Addition vinyl_boronic_acid Vinylboronic Acid/Ester base Base (e.g., Na2CO3, Cs2CO3) vinyl_boronic_acid->base Activation diene Substituted 1,3-Pentadiene pd_catalyst->diene Reductive Elimination base->pd_catalyst solvent Solvent (e.g., Toluene, THF, Water) temperature Temperature (e.g., RT to 100 °C)

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: Sequential Suzuki-Miyaura Cross-Coupling for Trisubstituted 1,3-Dienes

This one-pot protocol allows for the stereoselective synthesis of trisubstituted conjugated dienes from 1,1-dibromoalkenes.[3][4]

Experimental Protocol:

  • To an oven-dried flask, add 1,1-dibromoalkene (1.0 mmol), Pd(PPh₃)₄ (0.07 mmol, 7 mol%), and Cs₂CO₃ (3.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous THF (5 mL) and the first alkenyltrifluoroborate (1.1 mmol).

  • The reaction mixture is stirred at 80 °C for 1.25 hours.

  • After cooling to room temperature, the second alkyltrifluoroborate (1.1 mmol) and an aqueous solution of Cs₂CO₃ (3.0 mmol in 2 mL of water) are added.

  • The mixture is stirred at 80 °C for an additional 12 hours.

  • Upon completion, the reaction is quenched with water and extracted with diethyl ether.

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

EntryAlkenyltrifluoroborateAlkyltrifluoroborateProductYield (%)
1(E)-Potassium styryltrifluoroboratePotassium methyltrifluoroborate(3E)-4-phenyl-2-methylpenta-1,3-diene85
2(E)-Potassium hex-1-enyltrifluoroboratePotassium ethyltrifluoroborate(5E)-4-ethylhepta-3,5-diene82
3Potassium vinyltrifluoroboratePotassium benzyltrifluoroborate(3Z)-4-benzylpenta-1,3-diene78

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5][6] It is a powerful tool for the synthesis of substituted alkenes and dienes.[7][8]

General Workflow for Mizoroki-Heck Reaction

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_product Product vinyl_halide Vinyl Halide/Triflate pd_catalyst Pd(0) or Pd(II) Catalyst (e.g., Pd(OAc)2) vinyl_halide->pd_catalyst Oxidative Addition alkene Alkene alkene->pd_catalyst Migratory Insertion diene Substituted this compound pd_catalyst->diene β-Hydride Elimination ligand Ligand (optional) (e.g., PPh3) base Base (e.g., Et3N, NaOAc) base->pd_catalyst Catalyst Regeneration solvent Solvent (e.g., DMF, MeCN) temperature Temperature (e.g., 80-140 °C) G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_product Product vinyl_halide Vinyl Halide/Triflate pd_catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) vinyl_halide->pd_catalyst Oxidative Addition vinyl_stannane Vinylstannane vinyl_stannane->pd_catalyst Transmetalation diene Substituted this compound pd_catalyst->diene Reductive Elimination additive Additive (optional) (e.g., CuI, LiCl) solvent Solvent (e.g., THF, DMF, Toluene) temperature Temperature (e.g., RT to 100 °C) G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_product Product vinyl_halide Vinyl Halide/Triflate pd_catalyst Pd(0) Catalyst (e.g., Pd(PPh3)2Cl2) vinyl_halide->pd_catalyst Oxidative Addition terminal_alkyne Terminal Alkyne cu_cocatalyst Cu(I) Cocatalyst (e.g., CuI) terminal_alkyne->cu_cocatalyst Copper Acetylide Formation enyne Enyne Intermediate pd_catalyst->enyne Reductive Elimination cu_cocatalyst->pd_catalyst Transmetalation base Base (e.g., Et3N, i-Pr2NH) base->cu_cocatalyst Deprotonation solvent Solvent (e.g., THF, DMF, Amine) temperature Temperature (e.g., RT to 60 °C)

References

Application Notes and Protocols for the Use of 1,3-Pentadiene as a Monomer in Living Anionic Terpolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 1,3-pentadiene (B166810) (PD) as a monomer in living anionic terpolymerization. This technique allows for the synthesis of well-defined terpolymers with controlled molecular weights, narrow molecular weight distributions, and specific microstructures. The inclusion of this compound, an abundant and cost-effective monomer derived from naphtha steam cracking, offers a versatile platform for creating novel polymeric materials with tunable properties.[1]

Living anionic polymerization is a powerful method for synthesizing polymers with precise control over their architecture.[2] When extended to terpolymerization involving three distinct monomers, it opens up possibilities for creating complex macromolecules with tailored functionalities. This document will focus on the terpolymerization of this compound with styrene (B11656) (St) and a third monomer, such as 1,1-diphenylethylene (B42955) (DPE) or other dienes like isoprene (B109036) (Ip), using an alkyllithium initiator such as n-butyllithium (n-BuLi).

Key Applications

The terpolymers synthesized using this compound can be utilized in a variety of applications, including:

  • Thermoplastic Elastomers (TPEs): The inclusion of a polypentadiene block can impart elastomeric properties, similar to polybutadiene (B167195) or polyisoprene, leading to the development of new TPEs with potentially enhanced thermal or mechanical properties.

  • Adhesives and Sealants: The controlled microstructure and composition of these terpolymers can be leveraged to formulate adhesives with specific tackiness, peel strength, and shear resistance.

  • Drug Delivery Vehicles: The ability to create well-defined block copolymers allows for the formation of micelles and other nanostructures suitable for encapsulating and delivering therapeutic agents. The potential for post-polymerization modification of the polydiene block further enhances their utility in bioconjugation and targeted drug delivery.

  • Advanced Materials: The unique monomer sequence distributions achievable through living anionic terpolymerization can lead to materials with novel thermal and mechanical properties, suitable for a range of specialized applications.

Quantitative Data Summary

The following tables summarize key quantitative data from representative living anionic terpolymerization experiments involving this compound.

Table 1: Living Anionic Terpolymerization of Styrene (St), this compound (PD), and 1,1-Diphenylethylene (DPE) with n-BuLi in Cyclohexane (B81311). [1][3]

EntryMonomer Feed Ratio (St/PD/DPE)Temp (°C)Time (h)Molar Mass (M_n, kDa)Polydispersity (Đ)Conversion (%)
11 / 2 / 170125.51.08>99
21 / 1 / 0 (Copolymer)701-1.09>99
30 / 1 / 1 (Copolymer)701-->99
41 / 1 / 1701-->99

Data extracted from "this compound-Assistant Living Anionic Terpolymerization: Composition Impact on Kinetics and Microstructure Sequence Primary Analysis".[1][3]

Table 2: Homopolymerization of (E)-1,3-Pentadiene (EP) via Living Anionic Polymerization. [4][5]

InitiatorSolventTemp (°C)Time (h)Molar Mass (M_n, kDa)Polydispersity (Đ)
n-BuLiCyclohexane602410.21.05
n-BuLiToluene60249.81.15

Data extracted from studies on the living anionic polymerization of this compound isomers.[4][5]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the living anionic terpolymerization of this compound, styrene, and a third comonomer.

Protocol 1: Purification of Monomers and Solvent

Living anionic polymerization is highly sensitive to impurities. Therefore, rigorous purification of monomers and solvents is critical for successful and controlled polymerization.

Materials:

  • Styrene (St)

  • This compound (PD)

  • Isoprene (Ip) or 1,1-Diphenylethylene (DPE)

  • Cyclohexane (or other non-polar solvent)

  • Calcium hydride (CaH₂)

  • n-Butyllithium (n-BuLi)

  • Dry, oxygen-free nitrogen or argon

Procedure:

  • Solvent Purification (Cyclohexane):

    • Stir cyclohexane over CaH₂ for at least 48 hours under an inert atmosphere.

    • Degas the solvent by several freeze-pump-thaw cycles.

    • Distill the cyclohexane under high vacuum into a flame-dried storage flask containing a sodium mirror or a sodium-potassium alloy with a benzophenone (B1666685) indicator (a deep blue or purple color indicates anhydrous conditions).

    • The purified solvent should be stored under an inert atmosphere.

  • Monomer Purification (Styrene, this compound, Isoprene):

    • Wash the monomers with a 10% aqueous NaOH solution to remove inhibitors, followed by washing with deionized water until neutral.

    • Dry the monomers over anhydrous magnesium sulfate.

    • Stir the pre-dried monomers over finely ground CaH₂ for at least 24 hours under an inert atmosphere.

    • Degas the monomers using freeze-pump-thaw cycles.

    • Distill the monomers under high vacuum. For dienes, it is recommended to perform a final purification step by stirring with a small amount of n-BuLi until a faint color persists, followed by distillation into a calibrated ampoule or directly into the reaction vessel.

Protocol 2: Living Anionic Terpolymerization

This protocol describes a one-pot synthesis of a poly(styrene-co-1,3-pentadiene-co-isoprene) terpolymer.

Materials:

  • Purified styrene, this compound, and isoprene

  • Purified cyclohexane

  • n-Butyllithium (n-BuLi) solution in hexane (B92381) (titrated)

  • Methanol (for termination)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reactor Setup:

    • Assemble a flame-dried glass reactor equipped with a magnetic stirrer and sealed with rubber septa under a high vacuum or in an inert atmosphere glovebox.

    • Introduce the desired amount of purified cyclohexane into the reactor via cannula transfer.

  • Initiation:

    • Inject the calculated amount of n-BuLi initiator into the reactor. The amount of initiator will determine the final molecular weight of the polymer (M_n = mass of monomers / moles of initiator).

  • Polymerization:

    • Add the purified monomers to the reactor. For a random terpolymer, the monomers can be added simultaneously. For a block or tapered structure, the monomers are added sequentially. The order of addition depends on the reactivity of the monomers. In non-polar solvents, the reactivity order is typically dienes > styrene.[2]

    • Allow the polymerization to proceed at the desired temperature (e.g., 50-70°C) with vigorous stirring. The reaction progress can be monitored by taking aliquots and analyzing them by gas chromatography (for monomer conversion) or size exclusion chromatography (for molecular weight and polydispersity).

  • Termination:

    • Once the desired conversion is reached, terminate the polymerization by adding a small amount of degassed methanol. The disappearance of the characteristic color of the living carbanions indicates successful termination.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

    • Filter the precipitated polymer and wash it with fresh non-solvent.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

Protocol 3: Polymer Characterization

1. Size Exclusion Chromatography (SEC/GPC):

  • Purpose: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (Đ = M_w/M_n).

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector.

  • Mobile Phase: Tetrahydrofuran (THF) is a common eluent.

  • Calibration: Use polystyrene standards for calibration.

  • Sample Preparation: Dissolve a small amount of the dried polymer in the mobile phase.

  • Analysis: A narrow, monomodal peak with a Đ value close to 1.1 is indicative of a well-controlled living polymerization.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the terpolymer composition and microstructure.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is typically used.

  • Analysis:

    • ¹H NMR: The composition can be calculated by comparing the integration of characteristic proton signals. For a styrene/1,3-pentadiene/isoprene terpolymer, the aromatic protons of styrene (6.3-7.2 ppm), the vinylic protons of 1,4-poly(this compound) and 1,4-polyisoprene (~5.1-5.4 ppm), and the vinylic protons of 1,2- and 3,4-polydiene units (~4.7-5.0 ppm) are used.

    • ¹³C NMR: Provides more detailed information about the microstructure (e.g., cis-1,4, trans-1,4, 1,2-, and 3,4-addition in the polydiene units).

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature(s) (T_g) of the terpolymer.

  • Procedure:

    • Heat a small sample of the polymer to a temperature above its highest expected T_g to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min).

    • Heat the sample again at the same rate and record the heat flow.

  • Analysis: A single T_g suggests a random or statistical copolymer, while multiple T_gs are indicative of a block copolymer structure with microphase separation.[1] The T_g is sensitive to the terpolymer composition.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis Solvent_Purification Solvent Purification (Cyclohexane) Reactor_Setup Reactor Setup (Inert Atmosphere) Solvent_Purification->Reactor_Setup Monomer_Purification Monomer Purification (St, PD, Ip) Polymerization Polymerization (Monomer Addition) Monomer_Purification->Polymerization Initiation Initiation (n-BuLi) Reactor_Setup->Initiation Initiation->Polymerization Termination Termination (Methanol) Polymerization->Termination Isolation Polymer Isolation (Precipitation & Drying) Termination->Isolation GPC GPC/SEC (Mn, Đ) Isolation->GPC NMR NMR (Composition, Microstructure) Isolation->NMR DSC DSC (Tg) Isolation->DSC

Caption: Experimental workflow for living anionic terpolymerization.

Proposed "ABC-X" Terpolymerization Mechanism

The terpolymerization of styrene (St), this compound (PD), and 1,1-diphenylethylene (DPE) has been proposed to proceed through an "ABC-X" mechanism involving zwitterionic intermediates.[1] This mechanism involves the formation of three types of alternating modules.

mechanism cluster_monomers Monomers cluster_modules Alternating Modules cluster_polymer Terpolymer St Styrene (St) A Module A [St-PD] St->A C Module C [St-DPE] St->C PD This compound (PD) PD->A B Module B [DPE-PD] PD->B DPE 1,1-Diphenylethylene (DPE) DPE->B DPE->C Terpolymer Poly(A-co-B-co-C) Terpolymer A->Terpolymer B->Terpolymer C->Terpolymer

Caption: Proposed "ABC-X" mechanism for terpolymerization.

References

Beyond the Alder: Exploring Alternative Cycloaddition Reactions of 1,3-Pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for cycloaddition reactions of 1,3-pentadiene (B166810) that extend beyond the well-established Diels-Alder paradigm. These alternative cycloadditions, including [2+2] photocycloadditions, metal-catalyzed cycloadditions, and 1,3-dipolar cycloadditions, offer novel pathways to diverse molecular scaffolds of significant interest in medicinal chemistry and materials science. The following sections present the theoretical background, experimental protocols, and quantitative data for these transformations, providing a practical guide for their implementation in the laboratory.

[2+2] Photocycloaddition of this compound

The [2+2] photocycloaddition of 1,3-dienes is a powerful method for the synthesis of vinylcyclobutanes, which are versatile intermediates in organic synthesis.[1] While direct photoexcitation of dienes often requires high-energy UV radiation, the use of transition metal photosensitizers allows these reactions to be performed with lower-energy visible light, enhancing their synthetic utility and substrate scope.[1]

Application Notes

Visible-light-mediated [2+2] cycloadditions of this compound offer a route to substituted vinylcyclobutanes. These reactions are typically promoted by transition metal complexes that can absorb visible light and transfer the energy to the diene, promoting it to an excited state that can undergo the cycloaddition. The diastereoselectivity of the reaction can be influenced by the choice of photosensitizer and reaction conditions. The resulting vinylcyclobutane products can be further functionalized through various transformations of the vinyl group.

Experimental Protocol: Visible-Light-Induced [2+2] Cycloaddition

This protocol is adapted from a general procedure for the visible-light-promoted [2+2] cycloaddition of 1,3-dienes.[1]

Materials:

  • This compound

  • Olefin (e.g., styrene)

  • Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O) or similar photosensitizer

  • Degassed solvent (e.g., acetonitrile)

  • Photoreactor equipped with a visible light source (e.g., blue LEDs)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equiv) and the olefin (1.2 equiv) in the degassed solvent.

  • Add the photosensitizer (e.g., [Ru(bpy)₃]Cl₂·6H₂O, 1-5 mol%).

  • Seal the reaction vessel and continue to degas the solution with a stream of nitrogen or argon for 15-30 minutes.

  • Irradiate the reaction mixture with a visible light source at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the vinylcyclobutane adduct.

  • Characterize the product by NMR spectroscopy and mass spectrometry to determine the yield and diastereomeric ratio.

Quantitative Data
DieneOlefinPhotosensitizerYield (%)Diastereomeric RatioReference
This compoundStyrene[Ru(bpy)₃]²⁺751.5:1[1]

Diagram of the [2+2] Photocycloaddition Workflow

G Workflow for [2+2] Photocycloaddition cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup and Analysis reactants 1. Dissolve this compound and Olefin in Solvent catalyst 2. Add Photosensitizer reactants->catalyst degas1 3. Degas Solution catalyst->degas1 irradiate 4. Irradiate with Visible Light degas1->irradiate concentrate 5. Concentrate Reaction Mixture irradiate->concentrate purify 6. Purify by Chromatography concentrate->purify analyze 7. Characterize Product purify->analyze

Caption: A flowchart illustrating the key steps in a typical visible-light-induced [2+2] photocycloaddition experiment.

Metal-Catalyzed Cycloadditions of this compound

Transition metal catalysis provides a powerful platform for cycloaddition reactions, often proceeding under mild conditions with high selectivity. Nickel-catalyzed cycloadditions of 1,3-dienes have emerged as a method to construct larger ring systems.

Application Notes

Nickel-catalyzed cycloaddition of 1,3-dienes with strained heterocycles like 3-azetidinones and 3-oxetanones enables the synthesis of eight-membered heterocyclic rings.[2] This transformation involves the C-C bond activation of the strained four-membered ring. The reaction is proposed to proceed through an oxidative coupling of the diene and the carbonyl group, followed by β-carbon elimination.

Experimental Protocol: Nickel-Catalyzed [4+4] Cycloaddition

This protocol is based on a general procedure for the nickel-catalyzed cycloaddition of 1,3-dienes with 3-azetidinones.[2]

Materials:

  • This compound

  • 3-Azetidinone derivative

  • [Ni(cod)₂] (Bis(1,5-cyclooctadiene)nickel(0))

  • Phosphine (B1218219) ligand (e.g., P(p-tolyl)₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under an inert atmosphere, add [Ni(cod)₂] (10 mol%) and the phosphine ligand (25 mol%) to a reaction vessel.

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 10-15 minutes.

  • Add the 3-azetidinone derivative (1.0 equiv) and this compound (2.0 equiv) to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the eight-membered heterocyclic product.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

Quantitative Data
DieneHeterocycleCatalyst SystemYield (%)Reference
IsopreneN-Boc-3-azetidinone[Ni(cod)₂]/P(p-tolyl)₃85[2]
This compoundN-Boc-3-azetidinone[Ni(cod)₂]/P(p-tolyl)₃(Not specified, but expected to be similar to isoprene)[2]

Diagram of the Nickel-Catalyzed Cycloaddition Mechanism

G Proposed Mechanism for Ni-Catalyzed [4+4] Cycloaddition Ni0 Ni(0)L₂ OxidativeCoupling Oxidative Coupling Ni0->OxidativeCoupling Diene This compound Diene->OxidativeCoupling Azetidinone 3-Azetidinone Azetidinone->OxidativeCoupling Intermediate1 η³:η¹-Allylalkoxynickel(II) Intermediate (Z₁) OxidativeCoupling->Intermediate1 BetaCarbonElimination β-Carbon Elimination Intermediate1->BetaCarbonElimination Intermediate2 Intermediate (Z₂) BetaCarbonElimination->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination ReductiveElimination->Ni0 Catalyst Regeneration Product Eight-Membered Heterocycle ReductiveElimination->Product

Caption: A simplified representation of the proposed catalytic cycle for the nickel-catalyzed [4+4] cycloaddition.

1,3-Dipolar Cycloaddition of this compound

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocycles.[3][4] These reactions involve a 1,3-dipole, a three-atom, four-pi-electron system, and a dipolarophile, a two-pi-electron system. While alkenes and alkynes are common dipolarophiles, conjugated dienes like this compound can also participate in these reactions, typically reacting through one of their double bonds.

Application Notes

In the context of 1,3-dipolar cycloadditions, this compound can act as a dipolarophile. The reaction of this compound with a 1,3-dipole, such as a nitrile oxide or a nitrone, would lead to the formation of a five-membered heterocyclic ring containing nitrogen and/or oxygen atoms. The regioselectivity and stereoselectivity of the cycloaddition are governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. These reactions provide a direct route to functionalized heterocycles that are prevalent in pharmaceuticals.

Experimental Protocol: 1,3-Dipolar Cycloaddition with a Nitrile Oxide

This protocol describes a general procedure for the reaction of an alkene with a nitrile oxide, which can be adapted for this compound. Nitrile oxides are often generated in situ from oxime precursors.

Materials:

  • This compound

  • Aldoxime (e.g., benzaldoxime)

  • Oxidizing agent (e.g., sodium hypochlorite (B82951) solution)

  • Solvent (e.g., dichloromethane)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve the aldoxime (1.0 equiv) and this compound (1.5 equiv) in the solvent.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent (e.g., aqueous sodium hypochlorite) to the stirred solution. The in situ generation of the nitrile oxide will occur, followed by the cycloaddition.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the isoxazoline (B3343090) product.

  • Characterize the product by NMR spectroscopy and mass spectrometry to determine the structure and yield.

Quantitative Data
1,3-DipoleDipolarophileProductYield (%)Reference
Benzonitrile OxideStyrene3,5-Diphenyl-2-isoxazoline85General knowledge

Diagram of the 1,3-Dipolar Cycloaddition Pathway

G General Scheme for 1,3-Dipolar Cycloaddition Dipole 1,3-Dipole (e.g., Nitrile Oxide) Product Five-Membered Heterocycle (e.g., Isoxazoline) Dipole->Product [3+2] Cycloaddition Dipolarophile Dipolarophile (this compound) Dipolarophile->Product

Caption: A schematic representation of a [3+2] cycloaddition between a 1,3-dipole and this compound.

References

The Versatility of 1,3-Pentadiene in the Synthesis of Fine Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Pentadiene (B166810), also known as piperylene, is a volatile and flammable hydrocarbon with the formula CH₃CH=CHCH=CH₂.[1] As a readily available byproduct from the steam cracking of naphtha, this conjugated diene serves as a versatile and valuable building block in the synthesis of a diverse array of fine chemicals.[2][3] Its conjugated system of double bonds allows it to participate in a variety of chemical transformations, making it a key intermediate in the production of polymers, adhesives, resins, and specialty chemicals for the pharmaceutical and fragrance industries.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic reactions, offering a guide for researchers and professionals in chemical synthesis and drug development.

Core Applications in Fine Chemical Synthesis

The primary applications of this compound in the synthesis of fine chemicals revolve around three main types of reactions: cycloadditions (most notably the Diels-Alder reaction), polymerization, and catalytic functionalization reactions such as telomerization and hydroformylation. These methodologies provide access to a wide range of molecular architectures, from simple cyclic compounds to complex polymers and functionalized linear chains.

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and atom-economical method for the construction of six-membered rings.[5] this compound, as the diene component, can react with various dienophiles to yield substituted cyclohexene (B86901) derivatives, which are common structural motifs in many pharmaceuticals and bioactive molecules. The stereochemistry of the resulting cycloadduct is well-defined, making this reaction particularly useful in the synthesis of complex targets.[5]

DieneDienophileCatalyst/ConditionsProductYield (%)Reference
This compoundEthyleneThermal3-Methylcyclohexene-[6]
This compoundAcrylonitrileZeoliteSubstituted cyclohexene-[6]
IsopreneMethyl Acrylate (B77674)AlCl₃Substituted cyclohexeneHigh[7]
CyclopentadieneMethyl AcrylateAlCl₃Bicyclic adductHigh[8][9]

This protocol is a representative example based on the Lewis acid-catalyzed Diels-Alder reaction of dienes with acrylates.[7][8][9]

Materials:

  • This compound (piperylene)

  • Methyl acrylate

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, a solution of the Lewis acid (e.g., AlCl₃, 0.1 eq.) in anhydrous DCM is prepared in a flame-dried flask and cooled to -78 °C.

  • Methyl acrylate (1.0 eq.) is added dropwise to the cooled Lewis acid solution with stirring.

  • This compound (1.2 eq.) is then added slowly to the reaction mixture.

  • The reaction is stirred at -78 °C and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the consumption of the starting materials.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the substituted cyclohexene product.

Diels_Alder_Reaction Diene This compound TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile (e.g., Methyl Acrylate) Dienophile->TransitionState Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Dienophile Activation Product Substituted Cyclohexene TransitionState->Product Cycloaddition Cationic_Polymerization Initiation Initiation: Lewis Acid + Co-initiator forms Carbocation Propagation Propagation: Carbocation attacks This compound monomer Initiation->Propagation Propagation->Propagation Chain Growth ChainTransfer Chain Transfer: Proton transfer to monomer or solvent Propagation->ChainTransfer Termination Termination: Reaction with quenching agent Propagation->Termination Polymer Polypentadiene Termination->Polymer Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Purification Monomer & Solvent Purification Initiation Initiation with n-Butyllithium Purification->Initiation Assembly Glassware Assembly & Drying Assembly->Initiation Propagation Chain Propagation Initiation->Propagation Termination Termination with Methanol Propagation->Termination Isolation Polymer Isolation & Purification Termination->Isolation Characterization GPC & NMR Analysis Isolation->Characterization

References

Application Notes and Protocols for Metal-Catalyzed Reactions Involving 1,3-Pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key metal-catalyzed reactions involving 1,3-pentadiene (B166810) and related 1,3-dienes. The reactions highlighted are foundational for the synthesis of complex organic molecules, offering pathways to chiral compounds and valuable synthetic intermediates.

Iron-Catalyzed 1,4-Hydroboration of 1,3-Dienes

Application Notes:

Iron-catalyzed 1,4-hydroboration of 1,3-dienes is a powerful and atom-economical method for the synthesis of allylboronates.[1] These products are versatile intermediates in organic synthesis, readily undergoing oxidation to allylic alcohols, allylation to form homoallylic alcohols and amines, and Suzuki cross-coupling reactions. A key advantage of this iron-catalyzed approach is its high chemo-, regio-, and stereoselectivity, providing exclusively the linear (E)-allylborane product.[2][3][4] This method is particularly valuable as it avoids the use of basic main-group organometallics, such as Grignard or organolithium reagents, making it compatible with a wider range of functional groups.[2][4] The reaction is catalyzed by readily prepared iminopyridine-derived iron complexes, which are activated in situ by a reducing agent like magnesium metal.[2][3]

The regioselectivity of the hydroboration can be influenced by the steric properties of the iminopyridine ligand.[3] This allows for tunable control over the reaction outcome, further enhancing its synthetic utility. The resulting (E)-allylboronates can be used in one-pot hydroboration-allylation sequences, providing efficient access to complex molecules with high diastereoselectivity.[2][4]

Logical Relationship of Reaction Components

sub 1,3-Diene (e.g., this compound) cat_sys Catalytic System sub->cat_sys reag Pinacolborane (HBPin) reag->cat_sys prod (E)-Allylboronate cat_sys->prod cat Iminopyridine-Iron(II) Complex cat->cat_sys red Reducing Agent (e.g., Mg) red->cat_sys

Caption: Key components for the Fe-catalyzed 1,4-hydroboration of 1,3-dienes.

Quantitative Data Summary: Iron-Catalyzed 1,4-Hydroboration of Various 1,3-Dienes

EntryDieneLigandProductYield (%)Regioselectivity (1,4- vs 1,2-)Stereoselectivity (E:Z)
1This compoundIminopyridine(E)-Pent-3-en-2-ylboronic acid pinacol (B44631) ester75>99:1>99:1
2IsopreneIminopyridine(E)-3-Methylbut-2-en-1-ylboronic acid pinacol ester88>99:1>99:1
32,3-Dimethyl-1,3-butadieneIminopyridine(E)-2,3-Dimethylbut-2-en-1-ylboronic acid pinacol ester76>99:1>99:1
4MyrceneIminopyridine(E)-3,7-Dimethylocta-2,6-dien-1-ylboronic acid pinacol ester85>99:1>99:1

Detailed Experimental Protocol: Iron-Catalyzed 1,4-Hydroboration of this compound

Materials:

  • Iminopyridine-iron(II) chloride complex (5 mol%)

  • Magnesium turnings (20 mol%)

  • This compound (1.0 mmol)

  • Pinacolborane (1.1 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF) (0.25 M)

Procedure:

  • In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the iminopyridine-iron(II) chloride complex (5 mol%) and magnesium turnings (20 mol%).

  • Add anhydrous THF (0.25 M) to the vial.

  • Add this compound (1.0 mmol) to the mixture.

  • Finally, add pinacolborane (1.1 mmol) dropwise to the stirring mixture at room temperature.

  • Seal the vial and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by GC-MS.

  • Upon completion, quench the reaction by exposing it to air.

  • Dilute the mixture with diethyl ether and filter through a short plug of silica (B1680970) gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be used directly in subsequent steps or purified by flash column chromatography on silica gel to afford the pure (E)-pent-3-en-2-ylboronic acid pinacol ester.

Rhodium-Catalyzed [4+3] Cycloaddition

Application Notes:

Reaction Workflow

vinyldiazoacetate Vinyldiazoacetate catalyst Rh₂(S-BTPCP)₄ vinyldiazoacetate->catalyst diene 1,3-Diene diene->catalyst cycloheptadiene 1,4-Cycloheptadiene (B11937353) catalyst->cycloheptadiene solvent Solvent (e.g., Hexanes) solvent->catalyst

Caption: Workflow for the Rh-catalyzed [4+3] cycloaddition.

Quantitative Data Summary: Rhodium-Catalyzed [4+3] Cycloaddition

EntryVinyldiazoacetateDieneCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Ethyl 2-diazo-3-(triisopropylsilyloxy)pent-4-enoateThis compoundRh₂(S-BTPCP)₄78>20:195
2Ethyl 2-diazo-3-(tert-butyldimethylsilyloxy)pent-4-enoateIsopreneRh₂(S-BTPCP)₄85>20:196
3Methyl 2-diazo-3-phenylpent-4-enoateCyclopentadieneRh₂(S-BTPCP)₄9215:198

Detailed Experimental Protocol: Rhodium-Catalyzed [4+3] Cycloaddition of a Vinyldiazoacetate with this compound

Materials:

  • Dirhodium(II) catalyst, e.g., Rh₂(S-BTPCP)₄ (1 mol%)

  • This compound (5.0 equiv)

  • Vinyldiazoacetate (1.0 equiv)

  • Anhydrous hexanes (0.1 M)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the dirhodium(II) catalyst (1 mol%) in anhydrous hexanes (0.1 M).

  • Add this compound (5.0 equiv) to the catalyst solution.

  • Slowly add a solution of the vinyldiazoacetate (1.0 equiv) in anhydrous hexanes to the reaction mixture via a syringe pump over a period of 4 hours at room temperature.

  • Stir the reaction mixture for an additional 12 hours at room temperature after the addition is complete.

  • Monitor the reaction by TLC until the vinyldiazoacetate is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 1,4-cycloheptadiene product.

Ruthenium-Catalyzed Allylation of Nucleophiles with Dienic Carbonates

Application Notes:

Ruthenium catalysts provide an efficient route to functionalized 1,3-dienes through the regioselective allylation of various nucleophiles with 1,3-dienic carbonates. This method is notable for its ability to activate 1,2-disubstituted allylic carbonates and achieve highly regioselective nucleophilic substitution, favoring the branched isomer. This approach opens a new pathway to functional dienes that are valuable in both organic synthesis and polymer science. A variety of nucleophiles, including phenols, can be employed, demonstrating the broad scope of this reaction.

Experimental Workflow

dienic_carbonate 1,3-Dienic Carbonate catalyst [Cp*Ru(MeCN)₃]PF₆ dienic_carbonate->catalyst nucleophile Nucleophile (e.g., Phenol) nucleophile->catalyst product Functionalized 1,3-Diene catalyst->product base Base (e.g., Cs₂CO₃) base->catalyst

Caption: General workflow for the Ru-catalyzed allylation.

Quantitative Data Summary: Ruthenium-Catalyzed Allylation with Dienic Carbonates

EntryDienic CarbonateNucleophileCatalystYield (%)Regioselectivity (Branched:Linear)
1(E)-Hexa-3,5-dien-2-yl methyl carbonatePhenol (B47542)[CpRu(MeCN)₃]PF₆85>95:5
2(E)-Hexa-3,5-dien-2-yl methyl carbonate4-Methoxyphenol[CpRu(MeCN)₃]PF₆92>95:5
3(E)-1-Phenylhexa-3,5-dien-2-yl methyl carbonatePhenol[Cp*Ru(MeCN)₃]PF₆78>95:5

Detailed Experimental Protocol: Ruthenium-Catalyzed Allylation of Phenol with (E)-Hexa-3,5-dien-2-yl methyl carbonate

Materials:

  • [Cp*Ru(MeCN)₃]PF₆ (2 mol%)

  • (E)-Hexa-3,5-dien-2-yl methyl carbonate (0.5 mmol)

  • Phenol (0.6 mmol)

  • Cesium carbonate (Cs₂CO₃) (10 mol%)

  • Anhydrous THF (2 mL)

Procedure:

  • To a Schlenk tube under an argon atmosphere, add [Cp*Ru(MeCN)₃]PF₆ (2 mol%), cesium carbonate (10 mol%), and phenol (0.6 mmol).

  • Add anhydrous THF (2 mL) to the tube.

  • Add (E)-hexa-3,5-dien-2-yl methyl carbonate (0.5 mmol) to the reaction mixture.

  • Heat the mixture at 60 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the functionalized 1,3-diene product.

Palladium-Catalyzed Telomerization of this compound with Methanol (B129727)

Application Notes:

Palladium-catalyzed telomerization is an industrially relevant process that dimerizes a 1,3-diene with the simultaneous addition of a nucleophile. The telomerization of 1,3-butadiene (B125203) with methanol, for instance, is a well-studied reaction that produces 1-methoxy-2,7-octadiene, a valuable chemical intermediate. While specific protocols for this compound are less commonly detailed, the general principles apply. The choice of phosphine (B1218219) ligand is crucial for controlling the selectivity and efficiency of the reaction. This reaction is a prime example of atom-economical synthesis, converting simple starting materials into more complex, functionalized molecules.

Mechanistic Overview

pd0 Pd(0)L₂ intermediate1 Bis(π-allyl)palladium Complex pd0->intermediate1 + 2 Diene diene1 This compound diene1->intermediate1 diene2 This compound diene2->intermediate1 product Telomer Product intermediate1->product + Methanol - H⁺ methanol Methanol methanol->product

Caption: Simplified mechanism of Pd-catalyzed telomerization.

Quantitative Data Summary: Palladium-Catalyzed Telomerization of 1,3-Butadiene with Alcohols (as a reference)

EntryDieneNucleophileLigandProductYield (%)Selectivity (%)
11,3-ButadieneMethanolTOMPP1-Methoxy-2,7-octadiene>98~99
21,3-ButadieneEthanolTOMPP1-Ethoxy-2,7-octadiene>95~98
31,3-Butadiene1,2-PropanediolTOMPPMono-telomer>70-

Detailed Experimental Protocol: General Procedure for Palladium-Catalyzed Telomerization

Materials:

  • Palladium precursor, e.g., Pd(acac)₂ (0.01 mol%)

  • Phosphine ligand, e.g., Tris(o-methoxyphenyl)phosphine (TOMPP) (0.04 mol%)

  • This compound (1.0 mol)

  • Methanol (2.0 mol)

  • Anhydrous toluene (B28343) (solvent)

Procedure:

  • In a pressure vessel (autoclave) under an inert atmosphere, dissolve the palladium precursor and the phosphine ligand in anhydrous toluene.

  • Add methanol to the catalyst solution.

  • Cool the mixture and add liquefied this compound.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.

  • Maintain the reaction for several hours, monitoring the pressure and temperature.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • The product mixture can be analyzed by GC and GC-MS.

  • The telomer products can be isolated by fractional distillation.

References

Protocol for the purification of 1,3-pentadiene from C5 streams

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 1,3-pentadiene (B166810) from industrial C5 streams, a critical process for the production of plastics, adhesives, and resins. The primary method detailed is extractive distillation, a robust and scalable technique for separating this compound from other C5 isomers with close boiling points. Additionally, alternative and complementary purification methods, including selective hydrogenation and Diels-Alder reactions, are discussed. This document is intended for researchers, scientists, and drug development professionals who require high-purity this compound for their work.

Introduction

C5 streams, byproducts of ethylene (B1197577) production from petroleum cracking, are a rich source of valuable diolefins, including this compound (also known as piperylene). However, these streams are complex mixtures of isomers with similar boiling points, making the isolation of pure this compound a significant challenge. Extractive distillation is a widely used industrial method that overcomes this challenge by introducing a solvent that alters the relative volatilities of the components, facilitating separation. This note provides a comprehensive protocol for this process, as well as an overview of other relevant techniques.

Purification Methods

Extractive Distillation

Extractive distillation is the most common industrial method for separating this compound from other C5 hydrocarbons. The process involves the use of a high-boiling, non-volatile solvent that has a higher affinity for this compound than for the other components in the C5 stream. This increases the relative volatility of the other components, allowing them to be separated as overheads in a distillation column, while the this compound remains with the solvent and is collected from the bottom. A subsequent distillation step, known as solvent stripping or recovery, is then used to separate the pure this compound from the solvent.

Commonly used solvents for this process include N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF). The choice of solvent can impact the efficiency and economics of the process.

Selective Hydrogenation

Selective hydrogenation is a technique used to remove highly unsaturated compounds, such as acetylenes and other dienes, from olefin streams. In the context of C5 streams, selective hydrogenation can be used as a pre-treatment step to convert unwanted dienes into their corresponding olefins, which are then more easily separated from this compound by distillation. Palladium-based catalysts are often used for this purpose. The selectivity of the hydrogenation process is crucial to avoid the hydrogenation of this compound itself.

Diels-Alder Reaction

The Diels-Alder reaction is a chemical method that can be used for the selective removal of trans-1,3-pentadiene. This isomer readily reacts with dienophiles, such as maleic anhydride, to form a Diels-Alder adduct, which has a much higher boiling point than the other C5 components and can thus be easily separated. The unreacted cis-1,3-pentadiene (B74190) and other C5 components can then be collected. This method is highly selective for the trans isomer of this compound.

Experimental Protocol: Extractive Distillation of this compound

This protocol describes a laboratory-scale procedure for the purification of this compound from a typical C5 feed stream using extractive distillation with N-methyl-2-pyrrolidone (NMP) as the solvent.

Materials and Equipment:

  • C5 feed stream (see Table 1 for typical composition)

  • N-methyl-2-pyrrolidone (NMP), high purity

  • Extractive distillation column (e.g., packed column with a high number of theoretical plates)

  • Solvent stripping column

  • Heating mantles, condensers, and receiving flasks

  • Pumps for feed and solvent delivery

  • Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

  • Feed Preparation: The C5 feed stream is pre-treated to remove any heavy components (C6 and higher) by a preliminary distillation.

  • Extractive Distillation:

    • The pre-treated C5 feed is continuously fed into the middle section of the extractive distillation column.

    • NMP is fed into the top section of the column at a solvent-to-feed ratio of approximately 8:1 by volume.

    • The column is operated at a pressure of approximately 4-6 bar and a top temperature of 40-60°C. The bottom temperature will be higher, depending on the boiling point of the solvent.

    • The overhead product, enriched in the more volatile C5 components (isoprene, cyclopentene, etc.), is condensed and collected.

    • The bottom product, containing this compound dissolved in NMP, is sent to the solvent stripping column.

  • Solvent Stripping:

    • The bottom product from the extractive distillation column is fed into the solvent stripping column.

    • This column is operated at a lower pressure (e.g., near atmospheric pressure) to facilitate the vaporization of this compound.

    • The overhead product, which is high-purity this compound, is condensed and collected.

    • The bottom product, which is the lean NMP solvent, is cooled and recycled back to the extractive distillation column.

  • Analysis: The purity of the final this compound product is determined by GC-FID. A sample chromatogram and the conditions for the GC analysis are provided in the appendix.

Safety Precautions:

  • C5 hydrocarbons and this compound are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • NMP is a skin and eye irritant. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • The distillation columns operate at elevated temperatures and pressures. Ensure that all equipment is properly rated and assembled.

Data Presentation

The following tables summarize the typical composition of the C5 feed stream and the expected purity of the this compound product after extractive distillation.

Table 1: Typical Composition of C5 Feed Stream

ComponentConcentration (wt%)
Isoprene15-25
This compound 10-20
Cyclopentadiene10-20
n-Pentane5-10
Isopentane10-15
1-Pentene5-10
2-Pentene5-10
Other C5sBalance

Table 2: Product Purity and Recovery

ParameterValue
This compound Purity >98%
Recovery of this compound>95%
Isoprene in Product<1%
Cyclopentadiene in Product<0.5%

Workflow Diagram

G cluster_feed Feed Preparation cluster_purification Purification cluster_products Products C5_Stream C5 Stream (from Ethylene Cracker) Pre_Treatment Pre-Treatment (e.g., Removal of C6+) C5_Stream->Pre_Treatment Extractive_Distillation Extractive Distillation Column Pre_Treatment->Extractive_Distillation Pre-treated C5 Feed Solvent_Stripping Solvent Stripping Column Extractive_Distillation->Solvent_Stripping This compound in Solvent Overhead_Product Overhead Product (Isoprene, etc.) Extractive_Distillation->Overhead_Product Solvent_Recycle Solvent Cooler & Recycle Solvent_Stripping->Solvent_Recycle Lean Solvent Final_Product High-Purity This compound Solvent_Stripping->Final_Product Solvent_Recycle->Extractive_Distillation Recycled Solvent

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable method for obtaining high-purity this compound from complex C5 streams. Extractive distillation is a powerful technique that can be adapted for various scales of operation. For researchers requiring even higher purity or dealing with specific contaminants, a combination of methods, such as selective hydrogenation followed by extractive distillation, may be beneficial. The choice of the optimal purification strategy will depend on the specific composition of the feed stream and the purity requirements of the final product.

Appendix

GC-FID Conditions for Purity Analysis:

  • Column: DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: 40°C (hold 5 min), then ramp to 200°C at 10°C/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Troubleshooting & Optimization

Technical Support Center: Separation of Cis- and Trans-1,3-Pentadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of cis- and trans-1,3-pentadiene isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis- and trans-1,3-pentadiene challenging?

A1: The primary challenge lies in the close boiling points of the two isomers, making conventional distillation an inefficient separation method. Additionally, 1,3-pentadiene (B166810) is prone to polymerization, especially at elevated temperatures, which can lead to product loss and equipment fouling.

Q2: What are the most common methods for separating these isomers?

A2: The most common methods employed for the separation of cis- and trans-1,3-pentadiene are:

  • Extractive Distillation: This technique involves the use of a solvent that alters the relative volatilities of the isomers, making them easier to separate by distillation.

  • Azeotropic Distillation: An entrainer is added to form a new, lower-boiling azeotrope with one of the isomers, allowing for its removal.

  • Gas Chromatography (GC): This analytical technique is highly effective for separating the isomers, especially on a smaller scale, based on their differential interactions with a stationary phase.

  • Selective Diels-Alder Reaction: The trans isomer reacts more readily with dienophiles like maleic anhydride, allowing for its removal from the mixture.[1]

Q3: How can I prevent the polymerization of this compound during separation?

A3: Polymerization can be minimized by:

  • Operating at the lowest possible temperatures.

  • Using polymerization inhibitors. Common inhibitors for dienes include alkylphenols, amines, and nitric oxide.[2][3]

  • Ensuring that the feed and equipment are free of oxygen and other polymerization initiators.

Physical and Chemical Properties

A clear understanding of the physical properties of the isomers is crucial for selecting and optimizing a separation method.

PropertyCis-1,3-pentadieneTrans-1,3-pentadiene
Molecular Weight 68.12 g/mol 68.12 g/mol
Boiling Point 44 °C42 °C
Melting Point -141 °C-87.5 °C
Density 0.691 g/mL0.676 g/mL at 20°C

Troubleshooting Guides

Extractive Distillation

Logical Workflow for Extractive Distillation

extractive_distillation feed Cis/Trans-1,3-Pentadiene Mixture ed_column Extractive Distillation Column feed->ed_column solvent Solvent solvent->ed_column overhead Overhead Product (Isomer 1) ed_column->overhead bottoms Bottoms Product (Isomer 2 + Solvent) ed_column->bottoms solvent_recovery Solvent Recovery Column bottoms->solvent_recovery isomer2 Purified Isomer 2 solvent_recovery->isomer2 recycled_solvent Recycled Solvent solvent_recovery->recycled_solvent recycled_solvent->solvent

Caption: Workflow for separating this compound isomers via extractive distillation.

Q: My separation efficiency is poor, and the isomers are co-distilling. What could be the issue?

A: Poor separation efficiency in extractive distillation is often related to the choice of solvent and operating conditions.

  • Inadequate Solvent Selectivity: The solvent may not be effectively altering the relative volatility of the isomers. Common solvents for C5 hydrocarbon separations include N-methylpyrrolidone (NMP), dimethylformamide (DMF), and acetonitrile.[4][5] You may need to screen different solvents to find one that provides a sufficient difference in volatility.

  • Incorrect Solvent-to-Feed Ratio: The ratio of solvent to the pentadiene mixture is a critical parameter. An insufficient amount of solvent will not achieve the desired change in volatility. Conversely, an excessive amount can lead to higher energy costs for solvent recovery.

  • Suboptimal Operating Temperature and Pressure: The temperature and pressure in the distillation column affect the relative volatility. These parameters should be optimized for the specific solvent system being used.

Q: I am experiencing significant solvent loss. What are the likely causes and solutions?

A: Solvent loss can occur through several mechanisms:

  • High Overhead Temperature: If the temperature at the top of the extractive distillation column is too high, the solvent may vaporize and be carried over with the more volatile pentadiene isomer.

  • Inefficient Solvent Recovery: The solvent recovery column may not be operating efficiently, leading to solvent being lost with the second isomer product. Check the reboiler duty and reflux ratio of the recovery column.

  • Solvent Degradation: Some solvents can degrade at high temperatures, especially in the presence of impurities. Ensure the reboiler temperature in the solvent recovery column does not exceed the thermal stability limit of the solvent.

Azeotropic Distillation

Experimental Workflow for Azeotropic Distillation

azeotropic_distillation feed Cis/Trans-1,3-Pentadiene Mixture ad_column Azeotropic Distillation Column feed->ad_column entrainer Entrainer entrainer->ad_column azeotrope Azeotrope (Entrainer + Isomer 1) ad_column->azeotrope bottoms Bottoms Product (Purified Isomer 2) ad_column->bottoms condenser Condenser azeotrope->condenser decanter Decanter condenser->decanter entrainer_rich Entrainer-Rich Phase decanter->entrainer_rich isomer_rich Isomer 1-Rich Phase decanter->isomer_rich entrainer_rich->ad_column Reflux

Caption: Process flow for azeotropic distillation of this compound isomers.

Q: How do I select an appropriate entrainer for the azeotropic distillation of this compound isomers?

A: The selection of an effective entrainer is crucial for successful azeotropic distillation. Key considerations include:

  • Formation of a Low-Boiling Azeotrope: The entrainer should form a minimum-boiling azeotrope with one of the pentadiene isomers. This azeotrope should have a boiling point significantly different from the other isomer.

  • Immiscibility: For heterogeneous azeotropic distillation, the entrainer should be immiscible with the separated isomer upon condensation, allowing for separation in a decanter.

  • Ease of Recovery: The entrainer should be easily recoverable from the isomer it forms an azeotrope with.

  • Chemical Stability: The entrainer must be chemically stable under the distillation conditions and not react with the pentadiene isomers.

Q: The overhead product from my azeotropic distillation is not separating into two phases in the decanter. What should I do?

A: This indicates that a homogeneous azeotrope is being formed, or that the compositions are not within the two-phase region at the decanter temperature.

  • Verify Entrainer Selection: Ensure that the chosen entrainer is known to form a heterogeneous azeotrope with one of the pentadiene isomers.

  • Adjust Decanter Temperature: The liquid-liquid equilibrium can be temperature-dependent. Cooling the condensate to a lower temperature in the decanter may induce phase separation.

  • Modify Entrainer-to-Feed Ratio: The composition of the overhead vapor can affect phase separation. Adjusting the amount of entrainer may bring the condensate composition into the heterogeneous region.

Gas Chromatography (GC)

Troubleshooting Logic for GC Separation

gc_troubleshooting start Poor Separation check_column Check Column - Stationary Phase - Dimensions start->check_column check_temp Check Temperature Program - Initial Temp - Ramp Rate - Final Temp start->check_temp check_flow Check Carrier Gas Flow Rate start->check_flow optimize_column Optimize Column - Use non-polar capillary column check_column->optimize_column optimize_temp Optimize Temperature Program - Lower initial temp - Slower ramp rate check_temp->optimize_temp optimize_flow Optimize Flow Rate check_flow->optimize_flow good_separation Good Separation optimize_column->good_separation optimize_temp->good_separation optimize_flow->good_separation

Caption: Decision tree for troubleshooting poor GC separation of isomers.

Q: I am observing poor resolution between the cis and trans isomer peaks. How can I improve this?

A: Poor resolution in the GC separation of these isomers can be addressed by optimizing several parameters:

  • Column Selection: A non-polar capillary column is generally effective for separating cis and trans isomers of volatile compounds like this compound.[6] Columns with stationary phases like squalane (B1681988) or poly(5% diphenyl/95% dimethyl siloxane) are good starting points.[6]

  • Temperature Program: An isothermal method may not provide sufficient resolution. A temperature-programmed method, starting at a low initial temperature (e.g., 50°C) and slowly ramping up (e.g., 5°C/min), can enhance separation.[6]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation. The optimal flow rate depends on the column dimensions and should be adjusted to achieve the best resolution.

  • Column Length and Internal Diameter: A longer column or a column with a smaller internal diameter will provide higher efficiency and better resolution, but will also increase the analysis time.

Q: My chromatogram shows tailing peaks. What is causing this and how can I fix it?

A: Peak tailing can be caused by several factors:

  • Active Sites on the Column: The stationary phase or the column tubing may have active sites that interact strongly with the analytes. Using an end-capped column or deactivating the column can help.

  • Column Overload: Injecting too much sample can lead to peak tailing. Reduce the injection volume or dilute the sample.

  • Inlet Contamination: A dirty injector liner can cause peak tailing. Regularly clean or replace the liner.

Experimental Protocols

Protocol 1: Gas Chromatography Separation of Cis- and Trans-1,3-Pentadiene

This protocol provides a general method for the analytical separation of cis- and trans-1,3-pentadiene.

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID).

    • Capillary column: Non-polar, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a poly(5% diphenyl/95% dimethyl siloxane) stationary phase.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 200°C.

    • Detector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: 5°C/min to 150°C.

      • Hold at 150°C for 2 minutes.

    • Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like hexane).

    • Split Ratio: 100:1.

  • Sample Preparation:

    • Dilute the cis/trans-1,3-pentadiene mixture in a volatile, non-polar solvent such as hexane.

  • Analysis:

    • Inject the sample and record the chromatogram. The trans isomer is expected to elute before the cis isomer on a non-polar column due to its lower boiling point.[6]

Quantitative Data Summary

The following table summarizes typical performance metrics for different separation methods. Actual results may vary depending on the specific experimental conditions.

Separation MethodTypical Purity AchievedTypical RecoveryKey AdvantagesKey Disadvantages
Extractive Distillation >95%[7]HighSuitable for large-scale industrial separation.Requires careful solvent selection and an additional solvent recovery step.
Azeotropic Distillation HighModerate to HighEffective for breaking azeotropes and separating close-boiling components.Requires an additional component (entrainer) and a potentially complex process flow.
Gas Chromatography >99% (analytical scale)N/A (analytical)High resolution and sensitivity, excellent for analysis.Not practical for large-scale preparative separation.

References

Inhibiting spontaneous polymerization of 1,3-pentadiene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for inhibiting the spontaneous polymerization of 1,3-pentadiene (B166810) during storage.

Frequently Asked Questions (FAQs)

Q1: Why does this compound polymerize during storage?

A1: this compound is a conjugated diene, a class of organic compounds known to undergo spontaneous polymerization.[1] This process is typically initiated by the formation of free radicals, which can be generated by exposure to heat, light, oxygen, or contaminants.[2] Once initiated, a chain reaction occurs where monomer units add to the growing polymer chain. This polymerization is undesirable as it can lead to product degradation, fouling of equipment, and potentially hazardous runaway reactions.[3][4]

Q2: What are the common inhibitors used to stabilize this compound?

A2: Several types of chemical inhibitors are used to prevent the spontaneous polymerization of dienes like this compound. The most common are phenolic compounds and their derivatives. These include:

  • 4-tert-Butylcatechol (TBC): A highly effective and widely used inhibitor for butadiene and other reactive monomers.[5]

  • Hydroquinone (B1673460) (HQ): A general-purpose inhibitor that is effective in the presence of oxygen.[6]

  • Butylated Hydroxytoluene (BHT): A phenolic antioxidant that acts as a free radical scavenger.[5]

Q3: How do these inhibitors work?

A3: These inhibitors function by interrupting the free-radical chain reaction of polymerization. They act as radical scavengers, donating a hydrogen atom to the reactive polymer radical to form a stable, non-reactive species, thus terminating the polymerization chain.[5] For phenolic inhibitors like hydroquinone and TBC, this process is often enhanced by the presence of oxygen.

Q4: What are the recommended storage conditions for inhibited this compound?

A4: To maximize shelf life and prevent polymerization, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, well-ventilated place, away from heat sources.[7][8] Refrigerated storage is often recommended.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light: Protect from light, which can initiate polymerization.

  • Container: Use tightly sealed containers made of appropriate materials. Ground and bond containers to prevent static discharge.[8]

  • Purity: Ensure the monomer is free from contaminants that could catalyze polymerization.

Q5: How can I monitor the inhibitor concentration and detect polymerization?

A5: Regular monitoring is crucial to ensure the stability of stored this compound.

  • Inhibitor Concentration: The concentration of phenolic inhibitors like TBC can be monitored using UV-Visible spectroscopy.[3][4] The inhibitor has a distinct UV absorbance that allows for quantitative analysis.

  • Polymer Formation: The presence of polymers can be detected by an increase in viscosity or the appearance of solid precipitates. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the formation of dimers and oligomers.[6][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Cloudiness or solid particles observed in the this compound. Polymer formation due to inhibitor depletion, exposure to heat/light, or contamination.1. Do not use the material. 2. Safely dispose of the material according to institutional guidelines. 3. Review storage conditions and handling procedures to identify the cause. 4. Check the inhibitor concentration of fresh stock.
The concentration of the inhibitor is below the recommended level. The inhibitor has been consumed over time or was initially at a low concentration.1. Add more inhibitor to reach the recommended concentration. Ensure thorough mixing. 2. Consider using the material promptly or re-purifying it. 3. Re-evaluate the storage conditions; elevated temperatures can accelerate inhibitor depletion.
The polymerization reaction is initiated despite the presence of an inhibitor. The inhibitor concentration is too low for the storage conditions (e.g., elevated temperature). The presence of potent initiators (e.g., peroxides, strong acids).1. Immediately cool the material to slow down the reaction. 2. If safe to do so, add a higher concentration of inhibitor or a more potent one. 3. Review the material for potential contaminants.
Difficulty in initiating a desired polymerization reaction. The concentration of the inhibitor is too high.1. Remove the inhibitor before use. This can be done by washing the monomer with an aqueous solution of sodium hydroxide (B78521) (NaOH) followed by washing with deionized water and drying.[10] 2. Alternatively, passing the monomer through a column of activated alumina (B75360) can also remove phenolic inhibitors.

Quantitative Data Summary

The effectiveness of an inhibitor is dependent on the specific storage conditions and the purity of the monomer. The following table provides a general guideline for the use of common inhibitors.

InhibitorTypical Concentration Range (ppm)Key Considerations
4-tert-Butylcatechol (TBC) 50 - 150Highly effective, often the preferred choice for dienes.[3][4]
Hydroquinone (HQ) 100 - 1000Requires the presence of oxygen to be most effective.[6]
Butylated Hydroxytoluene (BHT) 200 - 500Also acts as an antioxidant, preventing peroxide formation.[5]

Note: The optimal inhibitor concentration should be determined experimentally for your specific application and storage conditions.

Experimental Protocols

Protocol 1: Monitoring TBC Inhibitor Concentration by UV-Visible Spectroscopy

Objective: To determine the concentration of TBC in a this compound sample.

Materials:

  • This compound sample

  • TBC standard solution of known concentration

  • UV-transparent solvent (e.g., isopropanol)

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a calibration curve: a. Prepare a series of standard solutions of TBC in the chosen solvent with concentrations spanning the expected range in the sample. b. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for TBC. c. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Preparation: a. Accurately dilute a known volume or weight of the this compound sample with the solvent in a volumetric flask.

  • Measurement: a. Measure the absorbance of the diluted sample at the λmax of TBC.

  • Calculation: a. Use the calibration curve to determine the concentration of TBC in the diluted sample. b. Calculate the original concentration of TBC in the undiluted this compound sample.

Protocol 2: Removal of Phenolic Inhibitors

Objective: To remove TBC or other phenolic inhibitors from this compound prior to use in a polymerization reaction.

Materials:

  • Inhibited this compound

  • 10% (w/v) Sodium hydroxide (NaOH) aqueous solution

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) or calcium chloride

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Place the inhibited this compound in a separatory funnel.

  • Add an equal volume of 10% NaOH solution and shake the funnel gently, periodically venting to release any pressure. The inhibitor will be extracted into the aqueous (lower) layer.

  • Allow the layers to separate and drain off the aqueous layer.

  • Repeat the washing with the NaOH solution two more times.

  • Wash the this compound with deionized water to remove any residual NaOH. Repeat this wash three times.

  • Drain the washed this compound into a clean, dry flask.

  • Add a drying agent (e.g., anhydrous magnesium sulfate) and swirl the flask.

  • Decant or filter the dry, inhibitor-free this compound. Use the purified monomer immediately as it is no longer protected against polymerization.

Visualizations

Spontaneous_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Inhibition) Initiator Heat, Light, O₂, Contaminants Monomer This compound Monomer Initiator->Monomer generates Radical Free Radical (R•) Monomer->Radical forms Monomer2 Another Monomer Radical->Monomer2 attacks Growing_Chain Growing Polymer Chain (M-R•) Inhibitor Inhibitor (e.g., TBC) (I-H) Growing_Chain->Inhibitor reacts with Monomer2->Growing_Chain adds to Stable_Product Stable, Non-reactive Product (M-R-H) Inhibitor->Stable_Product forms

Caption: Mechanism of spontaneous polymerization and inhibition.

Troubleshooting_Workflow Start Observe Issue with This compound Storage Q1 Is there visible polymer (cloudiness/solids)? Start->Q1 Action1 Dispose of material safely. Review storage conditions. Q1->Action1 Yes Q2 Is inhibitor level below recommendation? Q1->Q2 No End Problem Resolved Action1->End Action2 Add more inhibitor. Consider prompt use. Q2->Action2 Yes Q3 Is polymerization occurring despite inhibitor presence? Q2->Q3 No Action2->End Action3 Cool material. Add more/potent inhibitor. Check for contaminants. Q3->Action3 Yes Q4 Difficulty initiating desired polymerization? Q3->Q4 No Action3->End Action4 Remove inhibitor (e.g., NaOH wash). Q4->Action4 Yes Q4->End No Action4->End

Caption: Troubleshooting workflow for this compound storage issues.

References

Technical Support Center: Catione Polymerization of 1,3-Pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions during the cationic polymerization of 1,3-pentadiene (B166810).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the cationic polymerization of this compound?

A1: The main side reactions that can occur during the cationic polymerization of this compound are:

  • Cross-linking: This intermolecular reaction involves the growing carbocationic chain end reacting with a double bond on another polymer chain. This leads to the formation of a network structure, resulting in an insoluble polymer fraction (gel).[1][2]

  • Cyclization: This is an intramolecular reaction where the growing carbocationic chain end reacts with a double bond within the same chain, forming a cyclic structure.[3] This reaction does not necessarily lead to insoluble products but alters the polymer microstructure and reduces unsaturation.

  • Double Bond Isomerization: This process involves the rearrangement of the double bonds within the polymer backbone, leading to a variety of isomeric structures (e.g., cis to trans). This can be influenced by the monomer's isomeric composition and reaction conditions.[2][3]

Q2: How does the isomeric composition of the this compound monomer affect the polymerization and side reactions?

A2: The initial ratio of cis (Z) to trans (E) isomers of this compound significantly impacts the polymerization process. The cis isomer has a higher tendency to undergo cross-linking and double bond isomerization.[2][3] In contrast, the trans isomer is more prone to cyclization reactions.[2][3] The trans isomer generally does not produce cross-linked material and is typically more reactive in cationic polymerization.[4]

Q3: My GPC results show a high molecular weight shoulder or tailing. What is the likely cause?

A3: A high molecular weight shoulder or tailing in the Gel Permeation Chromatography (GPC) trace of poly(this compound) is often indicative of branching or the initial stages of cross-linking.[1] This occurs when a growing polymer chain reacts with another polymer chain, leading to a branched macromolecule of a significantly higher molecular weight.[1] As these branched structures accumulate, they can eventually lead to the formation of an insoluble gel.

Q4: What is the cause of reduced unsaturation in the final polymer?

A4: Reduced unsaturation in poly(this compound) synthesized via cationic polymerization is primarily due to chain transfer reactions to the polymer, which can lead to branching and cross-linking, and intramolecular cyclization reactions.[1] Both of these side reactions consume double bonds within the polymer structure.

Troubleshooting Guides

Problem 1: Formation of Insoluble Gel (Cross-linking)

Symptom Possible Cause Troubleshooting Steps & Solutions
The reaction mixture becomes viscous and forms a solid gel.High degree of cross-linking.1. Decrease Monomer Concentration: Lowering the initial monomer concentration can reduce the probability of intermolecular chain transfer and thus minimize cross-linking.[4] 2. Modify Catalyst System: The addition of a co-catalyst or a different Lewis acid can alter the reactivity of the propagating species and suppress cross-linking. 3. Add a Bulky Electron Donor: Incorporating a bulky electron donor can stabilize the active centers and hinder the formation of cross-linked products. 4. Introduce Aromatic Compounds: Arenes such as benzene, toluene, or xylene can act as chain transfer agents, which can suppress the formation of cross-linked polymer.[4] 5. Use Allylic Halides: The addition of allylic halides has been shown to strongly inhibit cross-linking.[4] 6. Control Monomer Isomerism: Using a monomer feed with a higher proportion of the trans isomer can reduce the propensity for cross-linking.[2][3]
The polymer product is only partially soluble, with a significant insoluble fraction.Moderate cross-linking.Follow the same steps as for complete gel formation, with a focus on optimizing the concentration of additives and reaction conditions.

Problem 2: Low Polymer Yield and/or Low Molecular Weight

Symptom Possible Cause Troubleshooting Steps & Solutions
The final polymer yield is lower than expected.Premature termination of the polymerization.1. Purify Reagents and Solvent: Water and other protic impurities can act as terminating agents. Ensure all reagents and the solvent are rigorously dried and purified. 2. Optimize Catalyst Concentration: The concentration of the Lewis acid can influence the rate of termination reactions. A systematic variation of the catalyst concentration may be necessary to find the optimal balance between initiation and termination. 3. Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of termination reactions relative to propagation.
The number-average molecular weight (Mn) of the polymer is consistently low.Chain transfer reactions are dominant.1. Add a Transfer Agent: The controlled addition of a specific transfer agent can regulate molecular weight. Conversely, unintended chain transfer to impurities or solvent should be minimized through rigorous purification. 2. Modify the Solvent: The choice of solvent can influence the extent of chain transfer. Less polar solvents may reduce chain transfer in some systems. 3. Adjust Monomer-to-Initiator Ratio: Increasing the ratio of monomer to initiator will generally lead to higher molecular weight polymers, provided that termination and chain transfer are not excessive.

Problem 3: Undesired Polymer Microstructure (High Degree of Cyclization or Isomerization)

Symptom Possible Cause Troubleshooting Steps & Solutions
Spectroscopic analysis (e.g., NMR) indicates a high degree of cyclized units.Intramolecular cyclization is favored.1. Increase Monomer Concentration: Higher monomer concentrations can favor intermolecular propagation over intramolecular cyclization. 2. Use the trans Isomer: The trans isomer of this compound has a higher propensity for cyclization.[2][3] Using a higher proportion of the cis isomer may reduce cyclization, but be aware of the increased risk of cross-linking.
The polymer has a different isomeric content of double bonds than expected.Double bond isomerization has occurred.1. Add a Transfer Agent: The presence of a transfer agent such as 2-methyl-2-butene (B146552) has been shown to eliminate double bond isomerization. 2. Control Monomer Isomerism: The cis isomer is more prone to double bond isomerization.[2][3] Using a higher proportion of the trans isomer may reduce this side reaction.

Data Presentation

Table 1: Effect of SbCl₃ Concentration on the Cationic Polymerization of this compound with AlCl₃ *

Run[SbCl₃]/[AlCl₃] Molar RatioYield (%)Mₙ ( g/mol )Mₙ/MₙUnsaturation (%)
1010047251.7569.5
20.2510046742.0269.3
30.5010046242.4568.2
41.0010046252.4568.2

*Reaction Conditions: [this compound] = 2.5 mol/L; [AlCl₃] = 4.6 x 10⁻² mol/L; Temperature = 15 °C; Time = 4 h; Solvent: CH₂Cl₂.

Table 2: Effect of Temperature on the Cationic Polymerization of this compound with AlCl₃/SbCl₃ *

RunTemperature (°C)Yield (%)Mₙ ( g/mol )Mₙ/MₙUnsaturation (%)
1-1516.443272.0568.7
2035.245632.1368.5
31510046742.0269.3
43010047151.9865.2

*Reaction Conditions: [this compound] = 2.5 mol/L; [AlCl₃] = 4.6 x 10⁻² mol/L; [SbCl₃]/[AlCl₃] = 0.25; Time = 4 h; Solvent: CH₂Cl₂.

Experimental Protocols

Protocol 1: General Procedure for Cationic Polymerization of this compound with Minimized Side Reactions

This protocol provides a general guideline. Optimal conditions should be determined empirically for each specific application.

1. Materials and Reagents:

  • This compound (mixture of isomers or specific isomer, purified)

  • Lewis Acid (e.g., AlCl₃, TiCl₄, purified)

  • Co-catalyst (if required, e.g., water, a protic acid)

  • Anhydrous solvent (e.g., dichloromethane, hexane, purified and dried)

  • Quenching agent (e.g., methanol)

  • Inert gas (e.g., Argon or Nitrogen)

2. Purification of Reagents:

  • Monomer: this compound should be distilled over a drying agent (e.g., CaH₂) under an inert atmosphere immediately before use to remove inhibitors and moisture.

  • Solvent: The solvent should be refluxed over a suitable drying agent (e.g., CaH₂ for hydrocarbons, P₂O₅ for chlorinated solvents) and distilled under an inert atmosphere.

  • Lewis Acid: If solid, the Lewis acid should be sublimed or recrystallized to ensure high purity.

3. Polymerization Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum under a positive pressure of inert gas.

  • Transfer the desired amount of anhydrous solvent into the flask via a cannula or a dry syringe.

  • Cool the flask to the desired reaction temperature (e.g., -78 °C to 0 °C) in a cooling bath.

  • Prepare a stock solution of the Lewis acid in the anhydrous solvent in a separate flame-dried and sealed flask under an inert atmosphere.

  • Add the purified this compound monomer to the reaction flask via a dry syringe.

  • Initiate the polymerization by adding the Lewis acid solution dropwise to the stirred monomer solution. The rate of addition can be crucial for controlling the reaction exotherm and preventing localized high concentrations of the initiator.

  • Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.

  • Quench the polymerization by adding a small amount of a suitable quenching agent, such as methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Isolate the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

4. Characterization:

  • Determine the molecular weight and molecular weight distribution by Gel Permeation Chromatography (GPC).

  • Analyze the polymer microstructure and the extent of side reactions (unsaturation, cyclization) by ¹H and ¹³C NMR spectroscopy.

  • Quantify the insoluble fraction by gravimetry after attempting to dissolve a known mass of the polymer in a suitable solvent (e.g., toluene).

Visualizations

Side_Reactions cluster_propagation Main Propagation Pathway cluster_side_reactions Side Reactions Propagating_Chain Propagating Polymer Chain (Carbocationic End) Propagated_Chain Elongated Polymer Chain Propagating_Chain->Propagated_Chain Propagation Crosslinking Cross-linking (Gel Formation) Propagating_Chain->Crosslinking Intermolecular Attack on Polymer Chain Cyclization Intramolecular Cyclization Propagating_Chain->Cyclization Intramolecular Attack Monomer This compound Monomer Monomer->Propagated_Chain Isomerization Double Bond Isomerization Propagated_Chain->Isomerization Rearrangement Troubleshooting_Workflow Start Polymerization Experiment Problem Problem Encountered? Start->Problem Gel Gel Formation / Insoluble Polymer Problem->Gel Yes Low_Yield Low Yield / Low Molecular Weight Problem->Low_Yield Yes Microstructure Incorrect Microstructure Problem->Microstructure Yes End Optimized Polymer Problem->End No Solution_Gel Decrease Monomer Conc. Add Arenes/Allylic Halides Use trans-Isomer Gel->Solution_Gel Solution_Yield Purify Reagents Optimize Catalyst Conc. Adjust Temperature Low_Yield->Solution_Yield Solution_Microstructure Adjust Monomer Conc. Add Transfer Agent Control Isomer Ratio Microstructure->Solution_Microstructure Solution_Gel->End Solution_Yield->End Solution_Microstructure->End Crosslinking_Mechanism cluster_reactants Reactants PC1 Propagating Chain 1 (R-CH=CH-CH=CH-CH2+) Intermediate Branched Carbocation Intermediate PC1->Intermediate Attack on double bond PC2 Polymer Chain 2 (...-CH=CH-...) PC2->Intermediate Crosslinked Cross-linked Polymer Intermediate->Crosslinked Further Propagation or Chain Transfer

References

Optimizing yield and stereoselectivity in 1,3-pentadiene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the yield and stereoselectivity of 1,3-pentadiene (B166810) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound (also known as piperylene) is synthesized through several key routes. Industrially, it is often obtained as a byproduct of ethylene (B1197577) production from steam cracking of crude oil.[1] For laboratory and bio-based synthesis, common methods include:

  • Dehydration of Alcohols: Acid-catalyzed dehydration of pentenols (e.g., 3-penten-2-ol) or pentanediols (e.g., 2,3-pentanediol) is a frequent approach.[2][3]

  • Biomass-derived Routes: Synthesis from biomass feedstocks like xylitol (B92547) or 2-methyltetrahydrofuran (B130290) (2-MTHF) is gaining prominence for producing renewable this compound.[4]

  • Wittig Reaction: The Wittig reaction provides a classic method for forming the diene's double bonds with good control, typically by reacting an aldehyde or ketone with a phosphonium (B103445) ylide.[5][6][7]

  • Isomerization: Geometric isomerization of piperylene mixtures, often byproducts of industrial processes, can be used to enrich the desired trans- or cis-isomer.[8]

Q2: How can stereoselectivity (cis- vs. trans-isomer ratio) be controlled during synthesis?

A2: Controlling the stereochemistry of the double bonds is critical. The approach depends heavily on the synthetic method:

  • Catalyst Selection: In dehydration reactions, the catalyst's properties are key. For example, ceria-based catalysts show high selectivity for trans-3-penten-2-ol, a precursor to trans-1,3-pentadiene.[3] In polymerization, neodymium catalysts can influence the formation of cis-1,4 or trans-1,4 polymers.[9]

  • Wittig Reagent Choice: In the Wittig reaction, the nature of the ylide is paramount. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes (trans), while non-stabilized ylides typically produce (Z)-alkenes (cis).[10]

  • Isomerization Conditions: For existing mixtures, specific catalysts can favor one isomer. Iodine catalysis can increase the trans-1,3-pentadiene content to 70%, while potassium tert-butoxide can yield up to 84% of the trans-isomer.[8]

Q3: What are the major challenges in this compound synthesis?

A3: Researchers often face challenges with yield, purity, and catalyst stability. Common issues include:

  • Low Yield: Often caused by side reactions like polymerization or the formation of undesired isomers.[8]

  • Poor Stereoselectivity: Achieving a high ratio of the desired geometric isomer can be difficult.

  • Catalyst Deactivation: In continuous flow or high-temperature gas-phase reactions, catalysts can deactivate due to the formation of carbon deposits (coking).[11]

  • Product Purity: Separating this compound from other isomers (e.g., 1,4-pentadiene) or byproducts can be challenging.[12]

Troubleshooting Guides

This section addresses specific problems encountered during the synthesis of this compound.

Problem 1: Low overall yield of this compound.

  • Possible Cause 1: Polymerization of the diene product.

    • Solution: 1,3-dienes are susceptible to polymerization, especially at elevated temperatures.[8] Consider lowering the reaction temperature if the protocol allows. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Distilling the product as it forms can also prevent it from polymerizing in the reaction vessel.

  • Possible Cause 2: Catalyst deactivation.

    • Solution: In heterogeneous catalysis, especially gas-phase reactions, catalysts can lose activity over time due to coking.[11] If you observe a decrease in conversion, catalyst regeneration may be necessary. Some catalysts, like certain LaPO4 formulations, have shown an ability to self-regenerate in situ.[2] Otherwise, follow the specific regeneration protocol for your catalyst, which often involves controlled oxidation to burn off carbon deposits.

  • Possible Cause 3: Formation of undesired structural isomers.

    • Solution: Side reactions can lead to the formation of more stable or kinetically favored isomers, such as cyclopentadiene (B3395910) via dehydrocyclization or other pentadiene isomers.[8] The choice of catalyst is critical. For instance, in the dehydration of 2,3-pentanediol, LaPO4 catalysts with a balanced acid-to-base site ratio were found to inhibit pinacol (B44631) rearrangement, increasing the yield of this compound.[2][13]

Problem 2: Poor stereoselectivity (unfavorable trans/cis isomer ratio).

  • Possible Cause 1 (Wittig Reaction): Incorrect choice of ylide.

    • Solution: The stereochemical outcome of the Wittig reaction is highly dependent on the ylide's stability. For a higher proportion of the (E)-isomer (trans), use a stabilized phosphonium ylide. For the (Z)-isomer (cis), a non-stabilized ylide is preferred.[10] Ensure your ylide precursor and reaction conditions align with the desired stereoisomer.

  • Possible Cause 2 (Isomerization): Inefficient isomerization catalyst or conditions.

    • Solution: If attempting to isomerize a mixture of cis- and trans-1,3-pentadiene, the catalyst and conditions are crucial. While iodine can be effective, it may lead to the formation of diiodo compounds.[8] Anionic isomerization using a strong base like potassium tert-butoxide can achieve theoretical equilibrium concentrations of the trans-isomer but may also promote polymerization, reducing recovery.[8] Careful optimization of temperature and reaction time is necessary.

Problem 3: Product is contaminated with other diene isomers (e.g., 4-methyl-1,3-pentadiene).

  • Possible Cause: Lack of regioselectivity in the dehydration reaction.

    • Solution: This is common when using precursors that can dehydrate in multiple ways. For example, dehydrating 2-methyl-2,4-pentanediol can produce both 2-methyl-1,3-pentadiene (B74102) and 4-methyl-1,3-pentadiene.[14] A stepwise dehydration approach using milder, weakly acidic catalysts can significantly improve the ratio of the desired product. One patented method achieved a 9:1 ratio of 2-methyl-1,3-pentadiene to its isomer by first forming 4-methyl-4-penten-2-ol, which is then dehydrated.[14]

Data Presentation

Table 1: Yield and Selectivity in Catalytic Dehydration Methods

Precursor Catalyst Temperature (°C) Conversion (%) This compound Yield (%) Key Observations Reference
2,3-Pentanediol LaPO₄ (optimized) 350 ~100 61.5 Acid-base synergy is crucial to prevent side reactions. [2]
2-Methyltetrahydrofuran (2-MTHF) N/A 350 100 -> 77 (over 58h) 67.8 -> 51.8 (over 58h) Catalyst deactivation observed over time due to carbon deposits. [11]
1,3-Pentanediol H₃SiW₁₂O₄₀/SBA 300 99 ~76 Continuous flow fixed-bed reactor. [15]

| 3-Penten-2-ol (B74221) | Acid-Catalyzed | N/A | N/A | N/A | Forms various pentadiene isomers; this compound is thermodynamically favored over 1,4-pentadiene. |[3][16] |

Table 2: Isomerization of this compound Mixtures

Catalyst Temperature Max. trans-Isomer Content (%) Product Recovery (%) Drawbacks Reference
Iodine 0°C to reflux 70 90 Formation of diiodo compounds and some polymer. [8]

| Potassium tert-butoxide | 20°C | 84 (theoretical) | 50 | Extensive polymer formation. |[8] |

Experimental Protocols & Visualizations

General Workflow for this compound Synthesis

The general process for synthesizing and isolating this compound involves selecting a precursor, performing the core reaction, and purifying the final product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Analysis Precursor Select Precursor (e.g., Pentenol, 2-MTHF) Reaction Perform Synthesis (e.g., Dehydration, Wittig) Precursor->Reaction Reagents Prepare Catalyst & Reagents Reagents->Reaction Monitoring Monitor Progress (TLC, GC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purify Purification (Distillation, Chromatography) Workup->Purify Product This compound Purify->Product Analysis Characterization (NMR, GC-MS) Product->Analysis

Caption: A generalized workflow for the synthesis of this compound.

Protocol 1: Dehydration of 3-Penten-2-ol (Conceptual)

This protocol is based on the principles of acid-catalyzed alcohol dehydration to form a conjugated diene, which is thermodynamically favored.[3][16]

  • Apparatus Setup: Assemble a distillation apparatus. The reaction flask should be equipped with a magnetic stirrer and a heating mantle.

  • Reagents: Place 3-penten-2-ol in the reaction flask. Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid) while cooling the flask in an ice bath.

  • Reaction: Gently heat the mixture. The lower-boiling pentadiene products will distill as they are formed. The boiling point of trans-1,3-pentadiene is 42°C.[1]

  • Collection: Collect the distillate in a receiving flask cooled in an ice bath to minimize evaporation and prevent polymerization.

  • Workup: Wash the collected distillate with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

  • Drying and Storage: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and store the product at a low temperature. Due to its volatility and reactivity, it is often best to use it immediately.

Protocol 2: Synthesis via Wittig Reaction (General)

This protocol outlines the general steps for synthesizing a 1,3-diene using a Wittig reaction, for instance, reacting crotonaldehyde (B89634) with a methylenetriphenylphosphorane (B3051586) ylide.[6][10]

  • Ylide Preparation:

    • In a flame-dried, two-neck flask under an inert atmosphere, suspend a methyltriphenylphosphonium (B96628) salt in a dry, aprotic solvent (e.g., THF or diethyl ether).

    • Cool the suspension in an ice bath.

    • Slowly add a strong base (e.g., n-butyllithium or sodium hydride) to deprotonate the phosphonium salt, forming the ylide. The formation of a non-stabilized ylide is often indicated by a distinct color change (e.g., to deep red or orange).

  • Reaction with Carbonyl:

    • While maintaining the inert atmosphere and low temperature, slowly add a solution of the α,β-unsaturated aldehyde (e.g., crotonaldehyde) in the same dry solvent to the ylide solution.

    • Allow the reaction to stir at low temperature and then warm to room temperature.

  • Workup and Purification:

    • Quench the reaction by adding water or a saturated ammonium (B1175870) chloride solution.

    • Extract the product into an organic solvent (e.g., hexane (B92381) or ether).

    • The main byproduct, triphenylphosphine (B44618) oxide, is often poorly soluble in these solvents and may precipitate, allowing for removal by filtration.

    • Wash, dry, and concentrate the organic phase. The crude product can be purified by distillation or column chromatography.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing common issues during synthesis.

G cluster_yield Troubleshoot Low Yield cluster_purity Troubleshoot Purity Start Experiment Complete CheckYield Check Yield & Purity Start->CheckYield YieldOK Yield & Purity OK? CheckYield->YieldOK Problem_LowYield Problem: Low Yield YieldOK->Problem_LowYield No, Low Yield Problem_Impure Problem: Impure Product YieldOK->Problem_Impure No, Impure End Success YieldOK->End Yes Cause_Polymer Polymerization? Problem_LowYield->Cause_Polymer Cause_Catalyst Catalyst Deactivated? Problem_LowYield->Cause_Catalyst Cause_Stereo Wrong Isomer Ratio? Problem_Impure->Cause_Stereo Cause_Byproduct Side Products? Problem_Impure->Cause_Byproduct Solution_Polymer Action: Lower Temp, Use Inhibitor Cause_Polymer->Solution_Polymer Solution_Catalyst Action: Regenerate or Replace Catalyst Cause_Catalyst->Solution_Catalyst Solution_Stereo Action: Change Catalyst or Wittig Reagent Cause_Stereo->Solution_Stereo Solution_Byproduct Action: Optimize Temp & Reaction Time Cause_Byproduct->Solution_Byproduct

References

Troubleshooting low conversion in 1,3-pentadiene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the low conversion in 1,3-pentadiene (B166810) polymerization.

Troubleshooting Guides (Q&A Format)

This section addresses specific issues that can lead to low monomer conversion.

Q1: My this compound polymerization has a very low or no conversion. What are the most common initial checks I should perform?

A1: Low or no conversion in this compound polymerization can often be attributed to several critical factors. A systematic initial diagnosis is key. The primary areas to investigate are the purity of your reagents (monomer, solvent, and initiator), the integrity of your reaction setup, and the accuracy of your reaction conditions.

Here is a logical workflow to begin your troubleshooting process:

start Low Conversion Observed purity Step 1: Verify Reagent Purity - Monomer (inhibitor-free?) - Solvent (dry?) - Initiator (active?) start->purity setup Step 2: Inspect Reaction Setup - Airtight/Moisture-free? - Proper Degassing? purity->setup Reagents Pure purify_reagents Action: Purify Reagents (See Protocols 1 & 2) purity->purify_reagents Impurities Suspected conditions Step 3: Confirm Reaction Conditions - Correct Temperature? - Accurate Reagent Stoichiometry? setup->conditions Setup Secure improve_setup Action: Improve Setup Integrity (e.g., re-dry glassware, check seals) setup->improve_setup Leaks/Contamination Likely end Proceed to Specific Troubleshooting conditions->end Conditions Correct adjust_conditions Action: Recalibrate/Adjust Conditions conditions->adjust_conditions Discrepancies Found

Initial troubleshooting workflow for low polymerization conversion.

Q2: How do impurities in the this compound monomer affect the polymerization and how can I purify it?

A2: Monomer impurities are a primary cause of low conversion. Common culprits include:

  • Water and Oxygen: These are potent inhibitors, especially in anionic and coordination polymerizations. Water can protonate and terminate growing polymer chains, while oxygen can lead to oxidative side reactions.

  • Other Dienes and Acetylenes: Compounds like propadiene and methyl acetylene (B1199291) can interfere with catalytic polymerization.[1]

  • Storage Inhibitors (e.g., TBC): These are added to prevent spontaneous polymerization during storage but must be removed before the intended reaction.

Impurities can act as chain-terminating agents or catalyst poisons, leading to low yields and polymers with undesirable molecular weights.[2] For purification, a common method is to pass the monomer through a column of activated basic alumina (B75360).

Q3: My catalyst/initiator system seems to be inactive. What could be the cause?

A3: Catalyst or initiator inactivity is a frequent problem. The causes depend on the type of polymerization:

  • Anionic Polymerization (e.g., n-BuLi): Organolithium initiators are extremely sensitive to protic impurities like water and alcohols. Exposure to air will also rapidly deactivate them. Ensure solvents and monomers are rigorously dried and degassed, and the initiator is handled under a strictly inert atmosphere.

  • Cationic Polymerization (e.g., AlCl₃): Lewis acid catalysts are highly sensitive to moisture. Water can act as a nucleophile, competing with the monomer and terminating the growing polymer chain.[3][4] The presence of water can significantly reduce polymerization rates.[3]

  • Ziegler-Natta Catalysts (e.g., TiCl₄/Al(C₂H₅)₃): These systems are also highly susceptible to poisoning by water, oxygen, and other polar compounds. The components are typically mixed in situ to form the active catalyst. Incorrect stoichiometry or contaminated components will result in a catalyst with low activity.

Q4: Could the specific isomer of this compound I'm using be the reason for low conversion?

A4: Yes, the isomeric form of this compound can significantly influence its polymerization behavior. The trans-(or E)-isomer and cis-(or Z)-isomer exhibit different reactivities. For instance, in anionic polymerization, the (E)-isomer undergoes living polymerization more readily, leading to polymers with well-controlled molecular weights and narrow distributions.[5] The (Z)-isomer can have a higher activation energy for polymerization, potentially resulting in lower conversion under the same conditions.[5] In cationic polymerization with AlCl₃, the cis-isomer tends to favor cross-linking reactions, while the trans-isomer is more prone to cyclization.[5][6]

Q5: I'm observing the formation of gel or an insoluble polymer fraction. What is causing this?

A5: Gel formation is indicative of cross-linking side reactions. In cationic polymerization of this compound, branching and cross-linking can occur when the active center of a growing polymer chain reacts with a double bond on another polymer chain.[6] This is a significant side reaction that can reduce the yield of the desired soluble polymer. The cis-isomer of this compound is more likely to lead to cross-linking in cationic systems.[5]

Frequently Asked Questions (FAQs)

  • What is the optimal temperature range for this compound polymerization? The optimal temperature is highly dependent on the polymerization method and catalyst system. For cationic polymerization with a TiCl₄ system, reactions are often conducted at temperatures ranging from -20°C to 20°C.[7] In general, higher temperatures increase the polymerization rate but can also promote side reactions and catalyst deactivation.[2][8] For some systems, there is a "ceiling temperature" above which polymerization is thermodynamically unfavorable.

  • Which solvent should I use for this compound polymerization? The choice of solvent is critical. For anionic polymerization, non-polar hydrocarbon solvents like hexane (B92381) or cyclohexane (B81311) are common.[9][10] Polar additives like THF can be used to alter the polymer microstructure but may also affect the reaction kinetics.[5] In cationic polymerization, non-polar solvents like hexane are also frequently used.[6] The solvent must be rigorously purified and dried to remove impurities that could inhibit the reaction.

  • How can I monitor the conversion of my polymerization reaction? Several techniques can be used to monitor the progress of the reaction:

    • Gravimetry: Periodically taking aliquots, precipitating the polymer, and weighing the dried product.

    • Spectroscopy (NMR): ¹H NMR spectroscopy can be used to track the disappearance of monomer peaks relative to an internal standard.[2][11]

    • Gas Chromatography (GC): The concentration of the remaining monomer in the reaction mixture can be determined by GC.

Data Summary Tables

Table 1: Effect of Monomer Isomer on Anionic Polymerization

Monomer IsomerPolymerization CharacteristicsMolecular Weight Distribution (Đ)Activation Energy (kJ/mol)Reference
(E)-1,3-pentadieneLiving polymerization, quantitative yield≤ 1.1586.17[5]
(Z)-1,3-pentadieneLess controlled, broader distribution~1.55 (can be reduced with THF)59.03[5]

Table 2: Common Side Reactions in Cationic Polymerization of this compound

Side ReactionDescriptionConsequencePredominant with IsomerReference
Cross-linking Reaction of a growing chain with another polymer chain's double bond.Gel formation, insoluble polymer.cis[5][6]
Cyclization Intramolecular reaction leading to cyclic structures within the polymer chain.Reduced unsaturation, altered polymer properties.trans[5][6]
Double Bond Isomerization Shift of the double bond position within the polymer backbone.Altered microstructure.cis[5][6]

Experimental Protocols

Protocol 1: Monomer Purification (Basic Alumina Column)

This protocol describes the removal of inhibitors and polar impurities from this compound.

  • Column Preparation:

    • Take a glass chromatography column and place a small plug of glass wool or cotton at the bottom.

    • Add a small layer of sand (~1 cm).

    • Dry-pack the column with basic alumina (activated by heating at ~200°C for several hours under vacuum and cooled under an inert atmosphere). The amount of alumina will depend on the quantity of monomer.

  • Purification:

    • Work in a well-ventilated fume hood.

    • Gently pour the this compound onto the top of the alumina column.

    • Collect the purified monomer in a clean, dry flask, preferably under an inert atmosphere. The inhibitor will form a colored band at the top of the column.

    • The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator.

Protocol 2: General Procedure for Anionic Polymerization

This protocol provides a general guideline for the anionic polymerization of this compound using n-butyllithium (n-BuLi) as an initiator. All steps must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.

  • Glassware Preparation: All glassware must be rigorously cleaned and flame-dried under vacuum to remove any traces of water.

  • Reaction Setup: Assemble the reaction flask while hot and purge with a dry, inert gas.

  • Solvent and Monomer Transfer:

    • Transfer the purified, anhydrous solvent (e.g., cyclohexane) to the reaction flask via cannula.

    • Transfer the freshly purified this compound monomer to the flask.

    • Degas the mixture using several freeze-pump-thaw cycles.

  • Initiation:

    • Bring the reactor to the desired temperature (e.g., 25°C).

    • Add the calculated amount of n-BuLi initiator via a gas-tight syringe. The appearance of a color often indicates the formation of the living polymer chains.

  • Propagation: Allow the reaction to stir for the desired time until the monomer is consumed.

  • Termination: Quench the reaction by adding a small amount of degassed methanol. The disappearance of color indicates successful termination.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.

Mandatory Visualizations

cluster_prep Pre-Polymerization cluster_reaction Polymerization cluster_post Post-Polymerization Monomer This compound (with inhibitor/impurities) Purification Column Chromatography (Basic Alumina) Monomer->Purification PureMonomer Purified this compound Purification->PureMonomer Reactor Inert Atmosphere Reactor PureMonomer->Reactor Solvent Anhydrous Solvent (e.g., Cyclohexane) Solvent->Reactor Initiator Initiator (e.g., n-BuLi) Initiation Initiation Reactor->Initiation Propagation Propagation Initiation->Propagation Termination Termination (e.g., add Methanol) Propagation->Termination Precipitation Precipitation (in non-solvent) Termination->Precipitation Isolation Filtration & Drying Precipitation->Isolation Polymer Final Polymer Product Isolation->Polymer

Experimental workflow for anionic polymerization of this compound.

Catalyst Catalyst/Initiator Conversion Polymer Conversion Catalyst->Conversion Activity Monomer This compound Monomer Monomer->Conversion Purity & Isomer Solvent Solvent Solvent->Conversion Purity & Polarity Temperature Temperature Temperature->Conversion Rate & Side Reactions Impurities Impurities (H₂O, O₂) Impurities->Catalyst Deactivation Impurities->Conversion Inhibition

Key factors influencing this compound polymerization conversion.

References

Minimizing dimer formation in Diels-Alder reactions of 1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize dimer formation in Diels-Alder reactions involving 1,3-pentadiene (B166810).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my this compound starting material keep forming dimers?

A1: this compound, like many other conjugated dienes, can act as both the diene and the dienophile in a Diels-Alder reaction.[1] This self-reaction, known as dimerization, is a common competing side reaction. The process is thermally driven and can occur even during storage, leading to the formation of a six-membered ring adduct from two diene molecules.

Q2: I'm observing significant dimer formation in my reaction. How does temperature play a role?

A2: Temperature is a critical factor. While higher temperatures can increase the rate of the desired Diels-Alder reaction, they also significantly accelerate the rate of dimerization.[2][3][4] Dimerization of dienes like cyclopentadiene (B3395910) and 1,3-butadiene (B125203) is known to become more significant at elevated temperatures.[2][5] If you are observing a high percentage of dimer, consider running the reaction at a lower temperature.

Q3: What is the effect of reactant concentration on minimizing dimer formation?

A3: The kinetics of the dimerization reaction are second order with respect to the diene. Therefore, running the reaction at a lower concentration of this compound can disfavor the dimerization pathway. A useful strategy is the slow addition of the diene to the reaction mixture containing the dienophile. This maintains a low instantaneous concentration of the diene, thereby favoring the desired bimolecular reaction with the dienophile over self-dimerization.

Q4: Can a Lewis acid catalyst help reduce the amount of dimer formed?

A4: Yes, using a Lewis acid catalyst is a highly effective strategy. Lewis acids (e.g., AlCl₃, BF₃·OEt₂, SnCl₄, ZnCl₂) coordinate to the dienophile, particularly if it contains a Lewis basic site like a carbonyl group.[6][7] This coordination lowers the LUMO energy of the dienophile, making it more reactive.[7] The increased reactivity allows the desired Diels-Alder reaction to proceed at a much faster rate and often at lower temperatures, which kinetically outcompetes the uncatalyzed thermal dimerization of the diene.[7][8]

Q5: How does my choice of solvent impact the selectivity of the reaction?

A5: The solvent can influence reaction rates and selectivity. While extensive data on this compound is limited, studies on similar reactions show that polar solvents and aqueous media can accelerate Diels-Alder reactions.[9][10][11] This acceleration is often attributed to the stabilization of the polar transition state and hydrophobic effects.[11] Using a solvent that preferentially accelerates the reaction with your specific dienophile over the diene-diene interaction can help improve the desired product yield.

Q6: My dienophile is not very reactive. What are the best starting conditions to avoid dimerization?

A6: For unreactive dienophiles, dimerization of this compound is a major concern. The recommended approach is to use a Lewis acid catalyst to activate the dienophile.[12] This will allow the reaction to be performed at lower temperatures (e.g., 0 °C to room temperature), significantly suppressing the thermal dimerization pathway.[6] Ensure all reagents and glassware are anhydrous, as water can deactivate many Lewis acid catalysts.

Optimizing Reaction Conditions: Data Summary

While specific quantitative data for this compound dimerization under various conditions is sparse in readily available literature, the following table provides representative data for analogous dienes to illustrate key trends and guide optimization.

DieneDienophileConditionsEndo/Exo RatioYield of AdductCommentsReference
CyclopentadieneMethyl AcrylateUncatalyzed82:12ModerateDimerization is a competing reaction.[7]
CyclopentadieneMethyl AcrylateAlCl₃·Et₂O99:1HighLewis acid dramatically improves rate and stereoselectivity, minimizing dimerization.[7]
IsopreneAcrylonitrileUncatalyzed, 20 °C58:42LowReaction is slow at this temperature.[7]
IsopreneAcrylonitrileAlCl₃, 20 °C95:5HighRate acceleration of 10⁵ is observed, favoring the desired reaction.[7]
1,3-ButadieneMaleic Anhydride (B1165640)Various SolventsN/AVariesRate is influenced by solvent polarity and hydrogen bond donating ability.[13]

Experimental Protocols

Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of (E)-1,3-Pentadiene with Maleic Anhydride

This protocol is a representative example designed to favor the formation of the desired adduct over the pentadiene dimer.

1. Materials and Setup:

  • (E)-1,3-Pentadiene (freshly distilled if possible)

  • Maleic Anhydride

  • Aluminum Chloride (AlCl₃), anhydrous

  • Dichloromethane (B109758) (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

  • All glassware must be oven-dried or flame-dried before use.

2. Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add maleic anhydride (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq). Caution: The addition can be exothermic. Stir the resulting slurry for 15 minutes at 0 °C.

  • In a separate, dry dropping funnel, prepare a solution of (E)-1,3-pentadiene (1.2 eq) in anhydrous DCM.

  • Add the pentadiene solution dropwise to the cold, stirred reaction mixture over a period of 1-2 hours. Maintaining a slow addition rate is crucial to keep the diene concentration low.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, quench it by slowly adding cold water, followed by dilute HCl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product via recrystallization or column chromatography.[14]

Workflow and Logic Diagram

The following diagram illustrates the key experimental decisions and their impact on the reaction outcome.

Diels_Alder_Optimization cluster_input Inputs cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_outcome Outcome Diene This compound Desired_Rxn Desired Diels-Alder (Diene + Dienophile) Diene->Desired_Rxn Dimer_Rxn Dimerization (Diene + Diene) Diene->Dimer_Rxn Dienophile Dienophile Dienophile->Desired_Rxn Temp Temperature Temp->Desired_Rxn Low Temp (w/ Catalyst) Favors Selectivity Temp->Dimer_Rxn High Temp Favors Concentration Diene Concentration Concentration->Desired_Rxn Slow Addition Favors Concentration->Dimer_Rxn High Conc. Favors Catalyst Lewis Acid Catalyst Catalyst->Desired_Rxn Presence Favors Product High Yield of Desired Adduct Desired_Rxn->Product Byproduct High Yield of Dimer Dimer_Rxn->Byproduct

Caption: Logic diagram for minimizing dimer formation.

References

Technical Support Center: Purification of 1,3-Pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,3-pentadiene (B166810) from polymeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common polymeric impurities in this compound?

A1: this compound is prone to polymerization, especially when exposed to heat or contaminants. The primary polymeric impurities are oligomers and polymers of this compound itself. These can range from low molecular weight oils to higher molecular weight rubbery or solid materials. The formation of these polymers is a significant concern during storage and purification processes like distillation.[1][2]

Q2: How can I prevent the polymerization of this compound during storage and purification?

A2: To prevent unwanted polymerization, polymerization inhibitors are typically added to this compound.[3] Common inhibitors include:

  • Phenolic compounds: such as 4-tert-butylcatechol (B165716) (TBC) and hydroquinone. These are effective but must be removed before subsequent reactions.[3]

  • Aromatic amine polymerization inhibitors: These are effective for dienes like isoprene (B109036) and butadiene.[3]

  • Quinone polymerization inhibitors: These are effective for monomers like styrene (B11656) and vinyl acetate, and their effectiveness with this compound may vary.[3]

It is also crucial to store this compound at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) to minimize thermal and oxygen-induced polymerization.

Q3: What are the primary methods for purifying this compound from polymeric impurities?

A3: The most common methods for purifying this compound include:

  • Vacuum Distillation: This is a widely used technique to separate the volatile this compound from non-volatile polymeric impurities. Performing the distillation under reduced pressure is critical to lower the boiling point and prevent thermally induced polymerization.[1]

  • Inhibitor Removal: Before using the purified this compound in polymerization reactions, the added inhibitors must be removed. This is often achieved by washing the diene with an aqueous alkaline solution (e.g., sodium hydroxide).[3]

  • Cuprous Chloride Complexing: This method can be used for successful separation and has been shown to yield high-purity this compound.[4]

Q4: How can I assess the purity of my this compound after purification?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of this compound and identify any remaining impurities or isomers.

  • Gel Permeation Chromatography (GPC): GPC is particularly useful for detecting the presence of higher molecular weight polymeric impurities.[6]

Troubleshooting Guides

Issue 1: Low recovery of this compound after distillation.

  • Possible Cause: Significant polymerization of this compound in the distillation flask due to high temperatures.

  • Solution:

    • Reduce Distillation Pressure: Perform the distillation under a higher vacuum to lower the boiling point of this compound.

    • Add a Polymerization Inhibitor: If not already present, add a suitable inhibitor (e.g., TBC) to the crude this compound before starting the distillation.

    • Control Heating: Use a well-controlled heating mantle and avoid overheating the distillation flask. Ensure even boiling by using a magnetic stirrer or boiling chips.

Issue 2: The purified this compound turns viscous or solidifies upon storage.

  • Possible Cause 1: Incomplete removal of polymerization initiators or exposure to air (oxygen) and light.

  • Solution 1: Ensure the purified diene is stored under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored container to protect it from light and oxygen. Store at low temperatures (e.g., in a refrigerator or freezer).

  • Possible Cause 2: Residual impurities are catalyzing polymerization.

  • Solution 2: Re-purify the this compound, ensuring all handling steps are performed under an inert atmosphere. Consider passing the distilled diene through a column of activated alumina (B75360) to remove any remaining polar impurities.

Issue 3: The polymerization reaction initiated with the purified this compound is sluggish or fails.

  • Possible Cause: Incomplete removal of the polymerization inhibitor (e.g., TBC) from the purified diene.

  • Solution:

    • Thorough Washing: Ensure the this compound is washed multiple times with a fresh aqueous alkaline solution to completely remove the phenolic inhibitor.

    • Purity Check: Before use, check the purity of the this compound using GC-MS or NMR to confirm the absence of inhibitors.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrincipleAchievable PurityRecovery RateKey AdvantagesKey Disadvantages
Vacuum Distillation Separation based on boiling point differences.>99%Variable (can be low if polymerization occurs)Effective for removing non-volatile polymers.Risk of thermal polymerization.
Cuprous Chloride Complexing Formation of a reversible complex with this compound.99.9%[4]54%[4]High purity of the final product.Moderate recovery rate.
Diels-Alder Reaction Selective reaction of trans-1,3-pentadiene with maleic anhydride.N/AN/AEfficient for separating trans and cis isomers.Requires a subsequent retro-Diels-Alder reaction to recover the diene.[4]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and joints are properly sealed.

  • Inhibitor Addition: Add a small amount of a polymerization inhibitor, such as 4-tert-butylcatechol (TBC), to the crude this compound in the distillation flask.

  • Vacuum Application: Slowly apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle with magnetic stirring.

  • Distillation: Collect the this compound distillate at the appropriate temperature and pressure. The receiving flask should be cooled in an ice bath to ensure efficient condensation.

  • Storage: Store the purified this compound under an inert atmosphere at low temperature.

Protocol 2: Removal of Phenolic Inhibitors by Alkaline Extraction

  • Liquid-Liquid Extraction: Transfer the purified this compound to a separatory funnel.

  • Alkaline Wash: Add an equal volume of a 10% aqueous sodium hydroxide (B78521) solution. Shake the funnel vigorously, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the phenolic inhibitor.

  • Drain and Repeat: Drain the aqueous layer. Repeat the washing step two more times with fresh sodium hydroxide solution.

  • Water Wash: Wash the organic layer with deionized water to remove any residual sodium hydroxide.

  • Drying: Dry the this compound over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or calcium chloride).

  • Filtration: Filter to remove the drying agent.

  • Storage: Store the inhibitor-free this compound under an inert atmosphere at low temperature and use it promptly.

Visualizations

PurificationWorkflow cluster_start Crude this compound cluster_purification Purification Steps cluster_post_purification Post-Purification Crude Crude this compound (with polymeric impurities) Inhibitor Add Polymerization Inhibitor (e.g., TBC) Crude->Inhibitor 1 Distillation Vacuum Distillation Inhibitor->Distillation 2 AlkalineWash Alkaline Wash (to remove inhibitor) Distillation->AlkalineWash 3 Drying Drying (e.g., over MgSO4) AlkalineWash->Drying 4 PureProduct Pure this compound Drying->PureProduct 5

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic Start Low Yield After Distillation? Cause1 High Distillation Temperature? Start->Cause1 Yes CheckAgain Re-evaluate Yield Start->CheckAgain No Solution1 Reduce Pressure (Vacuum Distillation) Cause1->Solution1 Yes Cause2 No Inhibitor Used? Cause1->Cause2 No Solution1->CheckAgain Solution2 Add Inhibitor (e.g., TBC) to Crude Cause2->Solution2 Yes Cause2->CheckAgain No Solution2->CheckAgain

Caption: Troubleshooting logic for low distillation yield.

References

Technical Support Center: Overcoming Catalyst Deactivation in 1,3-Pentadiene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 1,3-pentadiene (B166810).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in this compound synthesis?

A1: The primary causes of catalyst deactivation in this compound synthesis, particularly from biomass-derived feedstocks, fall into three main categories:

  • Chemical Deactivation: This includes poisoning of the catalyst's active sites by impurities in the feedstock. Nonmetal contaminants like sulfur, nitrogen, phosphorus, and chlorine can strongly adsorb to metal catalyst sites, blocking them from participating in the desired reaction.

  • Fouling: This is the physical deposition of substances from the gas phase onto the catalyst surface and into its pores. The most common form of fouling in this process is "coking," where carbonaceous materials (coke) are deposited on the catalyst.

  • Thermal Degradation: High reaction temperatures can lead to the sintering of metal particles, where the particles agglomerate, reducing the active surface area. It can also cause structural changes or collapse of the catalyst support.

  • Structural Damage by Water: Water, either present in the feedstock or produced during the reaction, can lead to irreversible deactivation through mechanisms like deconstruction, leaching of active components, and sintering of the catalyst support.

Q2: How can I identify the cause of my catalyst's deactivation?

A2: Identifying the root cause of deactivation is crucial for effective troubleshooting. A combination of catalyst characterization techniques can provide insight into the deactivation mechanism:

  • Thermogravimetric Analysis (TGA): Can quantify the amount of coke deposited on the catalyst.

  • Surface Area and Porosity Analysis (BET): A significant decrease in surface area can indicate sintering or pore blockage by coke.

  • Spectroscopy (e.g., XPS, FTIR): Can identify poisons on the catalyst surface and changes in the chemical nature of the active sites.

  • Microscopy (e.g., TEM, SEM): Can visualize changes in the catalyst morphology, such as sintering of metal particles or the presence of coke deposits.

Q3: Is catalyst deactivation reversible?

A3: It depends on the mechanism of deactivation.

  • Reversible Deactivation: Fouling by coke is often reversible through regeneration, which typically involves burning off the coke in a controlled manner. For example, a SiO2/Al2O3 catalyst used in the dehydration of 2-methyltetrahydrofuran (B130290) (2-MTHF) to pentadienes showed reversible deactivation due to coke deposition.

  • Irreversible Deactivation: Thermal degradation (sintering) and structural damage by water are generally considered irreversible. Poisoning can be reversible or irreversible depending on the strength of the interaction between the poison and the catalyst's active sites.

Troubleshooting Guides

Issue 1: Gradual decrease in this compound yield over time on stream.

Symptom: The conversion of the feedstock (e.g., 2,3-pentanediol, 1,4-pentanediol, or 2-MTHF) remains high, but the selectivity to this compound decreases, with an increase in byproducts.

Probable CauseRecommended Action
Coke Formation (Fouling) 1. Confirm Coking: Perform a TGA analysis on the spent catalyst to quantify carbon deposition. 2. Catalyst Regeneration: Implement a regeneration protocol. A common method is to burn off the coke in a stream of air or a diluted oxygen mixture at an elevated temperature. 3. Optimize Reaction Conditions: Lowering the reaction temperature or the partial pressure of the reactant can sometimes reduce the rate of coke formation. 4. Modify Feedstock: Pre-treating the feedstock to remove coke precursors, such as aldehydes and ketones, can be effective.
Active Site Poisoning 1. Analyze Feedstock: Check the feedstock for common poisons like sulfur, nitrogen, or alkali metals. 2. Purify Feedstock: If poisons are identified, implement a purification step for the feedstock before it enters the reactor. 3. Catalyst Modification: Consider using a catalyst with a higher tolerance to specific poisons. For example, adding a guard bed before the main reactor can capture poisons.
Issue 2: Sharp and rapid drop in both conversion and selectivity.

Symptom: A sudden and significant loss of catalytic activity.

Probable CauseRecommended Action
Thermal Degradation (Sintering) 1. Verify Sintering: Use TEM to examine the metal particle size distribution on the spent catalyst and compare it to the fresh catalyst. A significant increase in particle size indicates sintering. 2. Review Operating Temperature: Ensure the reactor temperature has not exceeded the catalyst's thermal stability limit. 3. Improve Heat Management: Poor heat transfer can lead to localized "hot spots" in the catalyst bed, causing sintering. Ensure proper reactor design and operation for efficient heat removal. 4. Select a More Thermally Stable Catalyst: If high temperatures are required, choose a catalyst with a support that has high thermal stability.
Catastrophic Coking 1. Investigate Process Upset: A sudden change in feed composition or operating conditions can lead to rapid coke formation. 2. Implement Emergency Shutdown Protocol: If a rapid temperature increase (runaway) is observed, immediately stop the feed and purge the reactor with an inert gas.
Issue 3: Low initial selectivity to this compound.

Symptom: The catalyst is active in converting the feedstock, but the desired this compound is not the major product, even at the beginning of the reaction.

Probable CauseRecommended Action
Incorrect Acid/Base Properties of the Catalyst 1. Characterize Catalyst Acidity/Basicity: The balance between acid and base sites is crucial for the selective synthesis of this compound. For instance, an optimized LaPO4 catalyst with a specific acid/base ratio afforded a high yield of this compound. 2. Modify Catalyst Synthesis: Adjust the synthesis or pre-treatment of the catalyst to achieve the optimal acid/base properties. For example, the use of weak or medium strength Brønsted acid sites in a LaPO4 catalyst can inhibit undesirable side reactions.
Sub-optimal Reaction Conditions 1. Optimize Temperature and Pressure: The selectivity to this compound can be highly dependent on the reaction temperature and pressure. Conduct a systematic study to find the optimal operating window. 2. Adjust Feed Composition: The concentration of the reactant and the presence of co-feeds can influence selectivity.

Quantitative Data on Catalyst Performance

The following tables summarize key performance data for different catalysts used in this compound synthesis.

Table 1: Performance of LaPO4 Catalyst in the Dehydration of 2,3-Pentanediol

CatalystAcid/Base RatioReaction TemperatureThis compound YieldReference
Optimized LaPO42.63Atmospheric Pressure61.5%

Table 2: Deactivation of SiO2/Al2O3 Catalyst in the Dehydration of 2-Methyltetrahydrofuran

Time on StreamReaction TemperaturePentadiene YieldReference
Initial623 K68%
58 hours623 K52%

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,3-Pentanediol using a LaPO4 Catalyst

Objective: To synthesize this compound via the gas-phase dehydration of 2,3-pentanediol over a lanthanum phosphate (B84403) catalyst.

Materials:

  • Lanthanum phosphate (LaPO4) catalyst

  • 2,3-pentanediol

  • Inert gas (e.g., Nitrogen or Argon)

  • Fixed-bed reactor system with temperature and flow control

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Load a known amount of the LaPO4 catalyst into the fixed-bed reactor.

  • System Purge: Purge the reactor system with an inert gas at a controlled flow rate to remove any air and moisture.

  • Catalyst Activation (if required): Heat the catalyst to a specific activation temperature under an inert gas flow for a defined period, as per the catalyst manufacturer's or literature recommendations.

  • Reaction Start-up:

    • Set the reactor to the desired reaction temperature (e.g., 300-450 °C).

    • Introduce the 2,3-pentanediol feedstock into the reactor using a syringe pump or a similar delivery system at a controlled flow rate. The feedstock is typically vaporized and carried over the catalyst bed by the inert gas.

  • Product Collection and Analysis:

    • The reactor effluent is passed through a condenser to collect the liquid products.

    • The gaseous products are analyzed online using a gas chromatograph (GC) equipped with a suitable column and detector (e.g., FID) to determine the conversion of 2,3-pentanediol and the selectivity to this compound and other products.

  • Shutdown: After the experiment, stop the feedstock flow and cool the reactor to room temperature under an inert gas flow.

Protocol 2: Regeneration of a Coked SiO2/Al2O3 Catalyst

Objective: To restore the activity of a SiO2/Al2O3 catalyst that has been deactivated by coke formation.

Materials:

  • Coked SiO2/Al2O3 catalyst

  • Inert gas (e.g., Nitrogen)

  • Air or a diluted oxygen/inert gas mixture

  • Fixed-bed reactor system with temperature and flow control

Procedure:

  • Purge with Inert Gas: With the coked catalyst in the reactor, purge the system with an inert gas at a moderate temperature (e.g., 100-150 °C) to remove any adsorbed hydrocarbons.

  • Controlled Coke Combustion:

    • Gradually increase the reactor temperature to the desired regeneration temperature (typically 400-600 °C) under a continued flow of inert gas.

    • Once the target temperature is reached and stable, slowly introduce a controlled flow of air or a diluted oxygen mixture into the reactor. The oxygen concentration is critical to control the rate of coke combustion and prevent excessive temperature excursions that could damage the catalyst.

    • Monitor the reactor temperature and the composition of the off-gas (e.g., for CO and CO2) to track the progress of the regeneration. The regeneration is complete when the concentration of carbon oxides in the off-gas returns to baseline.

  • Final Purge and Cooldown:

    • Once regeneration is complete, switch the gas flow back to the inert gas to purge any remaining oxygen from the system.

    • Cool the reactor down to the desired reaction temperature or to room temperature under the inert gas flow.

    • The regenerated catalyst is now ready for the next reaction cycle.

Visualizations

Troubleshooting_Catalyst_Deactivation cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_actions Recommended Actions Symptom_Yield_Decrease Gradual Yield Decrease Cause_Coking Coke Formation Symptom_Yield_Decrease->Cause_Coking Cause_Poisoning Poisoning Symptom_Yield_Decrease->Cause_Poisoning Symptom_Activity_Drop Rapid Activity Drop Cause_Sintering Sintering Symptom_Activity_Drop->Cause_Sintering Symptom_Low_Selectivity Low Initial Selectivity Cause_AcidBase Incorrect Acid/Base Properties Symptom_Low_Selectivity->Cause_AcidBase Action_Regenerate Regenerate Catalyst Cause_Coking->Action_Regenerate Action_Optimize Optimize Conditions Cause_Coking->Action_Optimize Action_Purify Purify Feedstock Cause_Poisoning->Action_Purify Cause_Sintering->Action_Optimize Action_Characterize Characterize Catalyst Cause_AcidBase->Action_Characterize Action_Modify Modify Catalyst Action_Characterize->Action_Modify

Caption: Troubleshooting logic for catalyst deactivation.

Experimental_Workflow_1_3_Pentadiene_Synthesis Start Start Load_Catalyst Load Catalyst into Reactor Start->Load_Catalyst Purge_System Purge with Inert Gas Load_Catalyst->Purge_System Activate_Catalyst Heat to Activation Temperature Purge_System->Activate_Catalyst Set_Reaction_Temp Set Reaction Temperature Activate_Catalyst->Set_Reaction_Temp Introduce_Feedstock Introduce Feedstock Set_Reaction_Temp->Introduce_Feedstock Run_Reaction Maintain Reaction Conditions Introduce_Feedstock->Run_Reaction Collect_Analyze Collect & Analyze Products Run_Reaction->Collect_Analyze Shutdown Cooldown under Inert Gas Collect_Analyze->Shutdown End End Shutdown->End

Caption: Experimental workflow for this compound synthesis.

Controlling molecular weight distribution in poly(1,3-pentadiene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(1,3-pentadiene) with a focus on controlling its molecular weight distribution (MWD).

Frequently Asked Questions (FAQs)

Q1: What is Molecular Weight Distribution (MWD) and why is it important for poly(this compound)?

A1: Molecular Weight Distribution (MWD) refers to the distribution of molar masses in a given polymer sample. It is typically characterized by the polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI value close to 1.0 indicates a narrow MWD, meaning the polymer chains are of similar lengths. For applications in fields like drug delivery, the MWD of poly(this compound) is critical as it influences the material's physical, mechanical, and degradation properties.

Q2: Which polymerization method offers the best control over the MWD of poly(this compound)?

A2: Living anionic polymerization is the most effective method for achieving a narrow MWD in poly(this compound).[1][2][3][4] This technique allows for the synthesis of polymers with well-controlled molecular weights and very narrow MWDs, often with PDI values of 1.15 or lower.[2][5]

Q3: How do the isomers of This compound (B166810), (E) and (Z), affect the polymerization and MWD?

A3: The (E)-isomer of this compound is more suitable for living anionic polymerization, yielding polymers with predictable molecular weights and narrow MWDs (PDI ≤ 1.15).[2][5] The polymerization of the (Z)-isomer tends to result in a broader MWD.[1][2][5] However, the addition of a polar additive like tetrahydrofuran (B95107) (THF) can help to narrow the MWD of poly((Z)-1,3-pentadiene).[1][2][5]

Q4: Can cationic polymerization be used to control the MWD of poly(this compound)?

A4: While cationic polymerization using Lewis acids like AlCl₃ can produce poly(this compound), controlling the MWD is more challenging compared to anionic polymerization.[6][7] For example, in a system using an AlCl₃/SbCl₃ catalyst, increasing the concentration of SbCl₃ leads to a decrease in molecular weight and a broadening of the MWD.[6][7]

Q5: What is the role of the initiator in controlling the MWD?

A5: In living anionic polymerization, the choice and concentration of the initiator, such as n-butyllithium (n-BuLi), are crucial. The initiator should be consumed rapidly at the beginning of the polymerization to ensure all polymer chains grow simultaneously, which is a key factor for achieving a narrow MWD.

Troubleshooting Guides

Issue 1: Broad or Uncontrolled Molecular Weight Distribution (High PDI)
Potential Cause Recommended Solution
Presence of Impurities Monomer, solvent, and initiator must be rigorously purified to remove any protic impurities (e.g., water, alcohols) that can terminate the living polymer chains.
Slow Initiation Ensure rapid and efficient initiation by selecting an appropriate initiator and optimizing the reaction temperature. For anionic polymerization, n-BuLi is a common and effective initiator.
Chain Transfer Reactions Minimize chain transfer reactions by controlling the polymerization temperature. Lower temperatures generally suppress chain transfer.
Isomer Effects (for anionic polymerization) Use the pure (E)-1,3-pentadiene isomer for a narrower MWD.[1][2][5] If using the (Z)-isomer or a mixture, consider adding a polar co-solvent like THF to narrow the PDI.[1][2][5]
Catalyst System (for cationic polymerization) The ratio of catalyst components can significantly impact MWD. For AlCl₃/SbCl₃ systems, a higher SbCl₃ concentration broadens the MWD.[6][7]
Issue 2: Low Polymer Yield
Potential Cause Recommended Solution
Impurities in the Reaction Mixture As with MWD control, impurities can react with the initiator or propagating species, leading to premature termination and lower yields. Ensure all components are thoroughly purified.
Inefficient Initiation Incomplete initiation will result in a lower number of growing chains and thus a lower overall yield. Optimize initiator concentration and reaction conditions.
Low Monomer Conversion Increase the polymerization time or temperature (while considering the impact on MWD) to drive the reaction to higher conversion.
Catalyst Deactivation In coordination or cationic polymerization, the catalyst may deactivate over time. Ensure the catalyst is handled under inert conditions and consider the stability of the catalyst at the chosen reaction temperature.

Experimental Protocols

Protocol 1: Living Anionic Polymerization of (E)-1,3-Pentadiene

This protocol is designed to synthesize poly((E)-1,3-pentadiene) with a controlled molecular weight and a narrow MWD.

Materials:

  • (E)-1,3-pentadiene (purified by distillation over CaH₂)

  • Cyclohexane (B81311) (purified by passing through activated alumina (B75360) columns)

  • n-Butyllithium (n-BuLi) in hexane (B92381) (concentration determined by titration)

  • Methanol (for termination)

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Assemble a flame-dried glass reactor equipped with a magnetic stirrer under a positive pressure of inert gas.

  • Introduce the desired amount of purified cyclohexane into the reactor via a cannula.

  • Add the purified (E)-1,3-pentadiene monomer to the reactor.

  • Cool the reactor to the desired polymerization temperature (e.g., 40°C).

  • Inject the calculated amount of n-BuLi initiator to start the polymerization. The amount of initiator will determine the target molecular weight.

  • Allow the polymerization to proceed for the desired time (e.g., 2-4 hours).

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

  • Characterize the molecular weight and PDI using Gel Permeation Chromatography (GPC).

Data Presentation

Table 1: Effect of Polymerization Method on Molecular Weight Distribution of Poly(this compound)

Polymerization MethodCatalyst/InitiatorMonomer IsomerPDI (Mw/Mn)Reference
Anionic Polymerizationn-BuLi(E)-1,3-pentadiene≤ 1.15[2][5]
Anionic Polymerizationn-BuLi(Z)-1,3-pentadiene> 1.3[1][2]
Anionic Polymerizationn-BuLi with THF(Z)-1,3-pentadiene~1.16 - 1.19[1][2][5]
Cationic PolymerizationAlCl₃/SbCl₃This compoundWidens with increasing SbCl₃[6][7]
Coordination PolymerizationNd(P₂₀₄)₃/Al(iBu)₃/AlEt₂ClThis compound2.17 - 2.78[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_polymerization Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification ((E)-1,3-pentadiene) Reactor_Setup Reactor Setup (Flame-dried, Inert atm) Monomer_Purification->Reactor_Setup Solvent_Purification Solvent Purification (Cyclohexane) Solvent_Purification->Reactor_Setup Initiation Initiation (n-BuLi addition) Reactor_Setup->Initiation Propagation Propagation (Controlled Temperature) Initiation->Propagation Termination Termination (Methanol addition) Propagation->Termination Precipitation Polymer Precipitation (in Methanol) Termination->Precipitation Drying Drying (Vacuum oven) Precipitation->Drying Characterization Characterization (GPC for Mw, PDI) Drying->Characterization

Caption: Workflow for living anionic polymerization of (E)-1,3-pentadiene.

troubleshooting_mwd cluster_causes Potential Causes cluster_solutions Solutions High_PDI High PDI (Broad MWD) Impurities Impurities Present High_PDI->Impurities Slow_Initiation Slow Initiation High_PDI->Slow_Initiation Chain_Transfer Chain Transfer High_PDI->Chain_Transfer Isomer_Effect (Z)-Isomer High_PDI->Isomer_Effect Purification Purify Monomer/ Solvent Impurities->Purification Optimize_Initiator Optimize Initiator/ Temperature Slow_Initiation->Optimize_Initiator Lower_Temp Lower Temperature Chain_Transfer->Lower_Temp Use_E_Isomer Use (E)-Isomer or add THF Isomer_Effect->Use_E_Isomer

Caption: Troubleshooting logic for high PDI in poly(this compound) synthesis.

References

Safe handling and storage procedures for 1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-pentadiene (B166810).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and poses a dangerous fire risk.[1][2][3] Its vapors are heavier than air and can travel to an ignition source, causing a flashback.[1][3] It can also form explosive peroxides upon exposure to air and may undergo vigorous or explosive polymerization if heated or contaminated.[1][2] Vapors may cause dizziness, suffocation, and irritation to the eyes and respiratory system.[1][2]

Q2: What are the proper storage conditions for this compound?

A2: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents.[3][4][5][6][7] The recommended storage temperature is between 2-8°C.[4] It should be stored in a refrigerator or a designated flammables cabinet.[6][8] Ensure the storage area has fireproof construction and is separated from strong oxidants.[1]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[4][5][6]

  • Hand Protection: Chemical-resistant gloves.[4][5][6]

  • Skin Protection: Protective clothing to prevent skin contact.[1][3][5]

  • Respiratory Protection: If ventilation is inadequate, use a respirator with an organic vapor filter.[1]

Q4: How should I dispose of this compound waste?

A4: Dispose of this compound waste as hazardous material in accordance with local, state, and federal regulations.[1][4] Do not mix it with other waste.[4] Containers should be handled as hazardous waste and disposed of by a licensed disposal company.[4]

Troubleshooting Guide

Q1: My experiment is giving inconsistent results, and I suspect the purity of my this compound is compromised. What could be the cause?

A1: The purity of this compound can be affected by polymerization or peroxide formation. It is known to undergo autoxidation upon exposure to air, which can form explosive peroxides.[1][2] Additionally, it can polymerize, especially when heated or contaminated.[1][2] To mitigate this, ensure the product is stabilized, typically with TBC (tert-butylcatechol), and check for the presence of peroxides before use.[9][10]

Q2: I've noticed a solid precipitate forming in my stock of this compound. What is it, and is it safe to use?

A2: The formation of a solid precipitate could indicate polymerization. This can be initiated by heat, contamination, or the gradual depletion of inhibitors.[1][2] Using polymerized this compound can lead to inaccurate experimental results and potential safety hazards. It is not recommended to use the material if a precipitate is observed.

Q3: How can I test for the presence of peroxides in my this compound?

A3: You can use commercially available peroxide test strips. A common laboratory method involves adding the diene to an acidified potassium iodide solution. The formation of a yellow to brown color indicates the presence of peroxides. If peroxides are present, the material should be purified or disposed of according to safety protocols.

Quantitative Data Summary

PropertyValue
Molecular FormulaC5H8
Molecular Weight68.12 g/mol [9]
AppearanceClear, colorless liquid with an acrid odor[1][2][9]
Boiling Point42-44.1°C[1][9]
Melting Point-87°C[1][9]
Flash Point-20°F (-28.9°C)[1][2][9]
Density0.683 g/mL at 25°C[1]
Vapor Pressure452.166 hPa at 20°C[4]
Lower Explosive Limit2%[2]
Upper Explosive Limit8.3%[2]
Water SolubilityInsoluble[2]

Experimental Workflow: Peroxide Detection and Removal

Peroxide_Troubleshooting Troubleshooting Workflow: Peroxide Contamination cluster_start cluster_test Peroxide Test cluster_action Action start Start: Suspected This compound Contamination test_peroxide Test for Peroxides (e.g., with KI solution or test strips) start->test_peroxide check_result Observe Result test_peroxide->check_result proceed Proceed with Experiment check_result->proceed Negative (No peroxides) purify Purify this compound (e.g., column chromatography over alumina) check_result->purify Positive (Peroxides detected) purify->proceed Purification Successful dispose Dispose of Material Following Safety Protocols purify->dispose Purification Unsuccessful or High Peroxide Level

Caption: Troubleshooting workflow for suspected peroxide contamination in this compound.

References

Technical Support Center: Analysis of Commercial 1,3-Pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying impurities in commercial 1,3-pentadiene (B166810) samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I can expect to find in a commercial sample of this compound?

A1: Commercial this compound is typically a mixture of its cis- and trans-isomers.[1] Besides these geometric isomers, you may encounter a variety of other hydrocarbons, primarily C4 and C5 compounds, that are co-products or byproducts of the manufacturing process. These can include other pentadiene isomers, butenes, and pentenes. Additionally, acetylenic compounds and dimers of pentadiene may be present.[2][3]

Q2: What is the recommended analytical technique for identifying and quantifying these impurities?

A2: The most common and effective method for analyzing volatile hydrocarbons like this compound and its impurities is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4] GC-FID is excellent for quantification, while GC-MS is superior for definitive identification of unknown impurities.

Q3: How should I prepare my this compound sample for GC analysis?

A3: Due to the high volatility of this compound, direct liquid injection is the standard method. The sample is typically diluted in a volatile solvent (e.g., pentane (B18724) or hexane) to an appropriate concentration. For trace analysis, headspace sampling can be utilized to introduce the volatile components into the GC system. It is crucial to handle samples in a well-ventilated area and avoid ignition sources due to the flammable nature of this compound.

Q4: Can this compound degrade or react during analysis?

A4: Yes, this compound is susceptible to polymerization, especially when heated.[5] This can occur in the GC inlet if the temperature is too high. It is important to use an appropriate inlet temperature and to check for the presence of higher molecular weight compounds (dimers) in your chromatogram, which could indicate on-instrument polymerization.

Common Impurities in Commercial this compound Samples

The following table lists potential impurities found in commercial this compound, based on data from related C5 hydrocarbon streams and analysis of similar compounds like 1,3-butadiene. The concentration ranges are illustrative and can vary significantly between suppliers and batches.

Impurity NameChemical FormulaTypical Concentration Range (ppm)Potential Origin
cis-1,3-PentadieneC₅H₈Major ComponentIsomer of the main product
trans-1,3-PentadieneC₅H₈Major ComponentIsomer of the main product
IsopreneC₅H₈10 - 500Isomeric impurity from production
CyclopentadieneC₅H₆5 - 200Common C5 byproduct
1,4-PentadieneC₅H₈5 - 100Isomeric impurity
cis-2-PenteneC₅H₁₀10 - 1000Incomplete reaction or side reaction
trans-2-PenteneC₅H₁₀10 - 1000Incomplete reaction or side reaction
1-PentyneC₅H₈1 - 50Acetylenic impurity
Butadiene DimersC₈H₁₂10 - 200Dimerization of C4 impurities
Pentadiene DimersC₁₀H₁₆10 - 500Dimerization of the product

Experimental Protocols

Protocol 1: Impurity Profiling of this compound by GC-MS

This protocol provides a general method for the separation and identification of volatile impurities in this compound samples.

1. Sample Preparation:

  • Prepare a 1% (v/v) solution of the commercial this compound sample in high-purity pentane.

  • Transfer the solution to a 2 mL autosampler vial and seal with a septum cap.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: Agilent J&W CP-Al2O3/KCl PLOT (50 m x 0.32 mm, 5 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet: Split/Splitless injector at 200°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 200°C at 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-300 amu.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

  • Confirm identifications using authentic standards where possible.

Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect column installation.1. Deactivate the liner or use a liner with glass wool. 2. Bake out the column at a high temperature. 3. Reinstall the column according to the manufacturer's instructions.
Ghost Peaks 1. Contamination in the syringe, injector, or carrier gas. 2. Septum bleed.1. Clean the syringe and injector. Ensure high-purity carrier gas. 2. Replace the septum with a high-quality, low-bleed septum.
Shifting Retention Times 1. Leak in the system. 2. Fluctuation in carrier gas flow rate. 3. Column degradation.1. Perform a leak check of the entire system. 2. Check and regulate the gas supply pressure. 3. Condition or replace the column.
Poor Resolution 1. Incorrect oven temperature program. 2. Column is overloaded. 3. Inappropriate column phase.1. Optimize the temperature ramp rate. 2. Dilute the sample or increase the split ratio. 3. Use a column with a different selectivity (e.g., a non-polar phase for boiling point separation).
No Peaks or Very Small Peaks 1. Syringe is clogged. 2. Incorrect injection parameters. 3. Detector is not lit (FID) or not turned on.1. Clean or replace the syringe. 2. Verify injection volume and split ratio. 3. Check detector status and gas flows.

Visualizations

Experimental Workflow for Impurity Identification

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Commercial This compound Dilution Dilute in Pentane (1%) Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Inject into GC-MS Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_ID Identify Peaks via Mass Spectral Library Chromatogram->Peak_ID Quant Quantify Impurities (Optional) Peak_ID->Quant Report Final Report Quant->Report

Caption: Workflow for identifying impurities in this compound.

Troubleshooting Logic for Poor Peak Shape

troubleshooting_peak_shape Start Poor Peak Shape (Tailing or Fronting) Check_Injection Review Injection Technique & Volume Start->Check_Injection Check_Liner Inspect & Clean/Replace Injector Liner Check_Injection->Check_Liner If no improvement Resolved Problem Resolved Check_Injection->Resolved If improved Check_Column Check Column Installation & Condition Check_Liner->Check_Column If no improvement Check_Liner->Resolved If improved Bakeout Bakeout Column Check_Column->Bakeout Replace_Column Replace Column Bakeout->Replace_Column If no improvement Bakeout->Resolved If improved Replace_Column->Resolved Not_Resolved Problem Persists Replace_Column->Not_Resolved

Caption: Decision tree for troubleshooting poor peak shape.

References

Technical Support Center: Optimizing GC-MS for 1,3-Pentadiene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the analysis of 1,3-pentadiene (B166810) using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics for GC-MS analysis?

This compound (also known as piperylene) is a volatile organic compound (VOC) with the chemical formula C₅H₈ and a molecular weight of 68.12 g/mol .[1][2] It exists as two stereoisomers, (E)- and (Z)-1,3-pentadiene.[1][3] As a volatile, low molecular weight hydrocarbon, it is well-suited for analysis by GC-MS.[4] It appears as a clear, colorless liquid with an acrid odor.[2] Due to its volatility, proper sampling techniques like headspace analysis or purge-and-trap are often required to prevent sample loss and achieve necessary preconcentration.[4][5][6]

Q2: What are the critical GC-MS parameters to optimize for this compound analysis?

Optimizing GC-MS parameters is crucial for achieving accurate and reproducible results. Key parameters include:

  • Inlet Temperature: The inlet temperature must be high enough to ensure the complete and rapid vaporization of this compound upon injection, but not so high as to cause thermal degradation.[7][8] For volatile compounds, an injector temperature of 150-200°C is often recommended as a starting point.[9]

  • Column Selection: A non-polar column is typically used for the separation of low molecular weight hydrocarbons.[10] Columns like those with a 100% dimethylpolysiloxane or 5% phenyl stationary phase are common choices.[10] Alumina PLOT columns are also highly effective for separating volatile hydrocarbons.[11]

  • Oven Temperature Program: A temperature program is generally preferred over isothermal conditions for samples containing analytes with varying boiling points.[9] A typical program for VOCs starts at a low initial temperature (e.g., 40-70°C) to trap volatile analytes at the head of the column, followed by a controlled ramp to a final temperature that ensures all compounds of interest are eluted.[9][11]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium) affects both separation efficiency and analysis time. It should be optimized to achieve the best resolution for the target analytes.

  • Mass Spectrometer (MS) Settings: For quantification, Selective Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring only characteristic ions of this compound.[12]

Q3: What are the primary mass fragments for identifying this compound?

The electron ionization (EI) mass spectrum of this compound provides a characteristic fragmentation pattern that can be used for its identification. The most abundant ions should be selected for quantification in SIM mode.

Q4: Which sample introduction techniques are most effective for analyzing volatile this compound?

Given its high volatility, techniques that minimize sample loss and allow for preconcentration are preferred.[4]

  • Purge-and-Trap: This is a very common and effective technique for volatile organic analytes in liquid or solid samples.[5][6] It involves bubbling an inert gas through the sample to strip the volatile compounds, which are then trapped on an adsorbent material before being thermally desorbed into the GC.

  • Headspace Solid-Phase Microextraction (SPME): SPME is a fast, solvent-free method for extracting and concentrating VOCs from the headspace above a sample.[4][12] It has been successfully used for the simultaneous analysis of this compound and sorbic acid in food samples.[12]

  • Direct Injection: While possible, direct injection of liquid samples can be challenging due to the potential for analyte loss and discrimination. If used, a high-pressure liquid injector (HPLI) can provide better accuracy and precision for volatile samples.[13]

Troubleshooting Guide

This section addresses common problems encountered during the GC-MS analysis of this compound.

Problem: I am not seeing any peaks, or the peaks are extremely small.

  • Possible Cause 1: System Leaks. Leaks in the carrier gas line, septum, or column fittings can prevent the sample from reaching the detector.

    • Solution: Perform a leak check of the entire system. Replace the septum and check that all column connections are secure.[14][15]

  • Possible Cause 2: Syringe or Injection Issue. The syringe may be clogged or leaking, or the injection volume may be too small.

    • Solution: Clean or replace the syringe.[14] Verify the injection parameters and ensure an appropriate sample volume is being injected. For autosamplers, check that the syringe is correctly pulling the sample from the vial.[16]

  • Possible Cause 3: Inappropriate Detector Settings. The mass spectrometer may not be turned on, or the settings may not be appropriate for the analyte.

    • Solution: Ensure the detector is on and the vacuum is stable. Perform an MS tune to verify instrument performance. Check that the correct ions are being monitored if using SIM mode.[15]

Problem: My peaks are showing significant tailing.

  • Possible Cause 1: Active Sites. Active sites in the inlet liner, at the column head, or within the column itself can cause polar or reactive compounds to adsorb, leading to tailing peaks.

    • Solution: Use a deactivated inlet liner, potentially with glass wool.[17] If contamination is suspected, trim the first 10-15 cm from the front of the GC column.[16][17] If the problem persists, the column may need to be replaced.[16]

  • Possible Cause 2: Low Inlet Temperature. An inlet temperature that is too low can cause incomplete or slow vaporization of the analyte.

    • Solution: Increase the inlet temperature in increments of 10-20°C.[17] A good starting point for many volatile compounds is 250°C.[7][9]

  • Possible Cause 3: Column Contamination. Buildup of non-volatile residues at the head of the column can create active sites.

    • Solution: Condition the column at a high temperature (within its specified limit).[14] If this is ineffective, trim the inlet side of the column.[15]

Problem: My peak areas are not reproducible.

  • Possible Cause 1: Septum Leak. A worn or leaking septum can cause a variable loss of sample during injection.

    • Solution: Replace the septum. It is good practice to replace septa regularly.[14][16]

  • Possible Cause 2: Inconsistent Injection Technique. Manual injections can introduce variability.

    • Solution: Use an autosampler for improved precision. If performing manual injections, ensure the technique is consistent and rapid.

  • Possible Cause 3: Sample Backflash. If the inlet temperature causes the sample solvent to expand beyond the volume of the liner, it can lead to sample loss and poor reproducibility.

    • Solution: Use a liner with a larger internal volume, reduce the injection volume, or use a slower injection speed.

Problem: I'm observing ghost peaks or carryover from previous runs.

  • Possible Cause 1: Syringe Contamination. Residual sample in the syringe can be injected in subsequent runs.

    • Solution: Thoroughly clean the syringe with an appropriate solvent between injections.[15] Replace the rinse solvent in the autosampler vials regularly.

  • Possible Cause 2: Inlet Contamination. Non-volatile residues from previous samples can build up in the inlet liner and slowly bleed out in later runs.

    • Solution: Replace the inlet liner and septum.[17] Perform inlet maintenance by cleaning the system.

  • Possible Cause 3: Column Carryover. High-boiling compounds from a previous sample may not have fully eluted from the column.

    • Solution: Increase the final oven temperature or the hold time at the final temperature to "bake out" any residual compounds.[17] Inject a solvent blank to confirm the system is clean before running the next sample.[17]

Quantitative Data & Parameters

The following tables provide recommended starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

Table 1: Recommended Starting GC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
GC Inlet
Injection ModeSplit/Splitless (Splitless for trace analysis)Splitless mode directs the entire sample to the column, maximizing sensitivity.[8]
Inlet Temperature200 - 250°CEnsures efficient vaporization of volatile this compound without thermal degradation.[7][9]
LinerDeactivated, Tapered w/ Glass WoolGlass wool aids in vaporization and traps non-volatile residues; deactivation prevents analyte adsorption.[8][17]
GC Column
Stationary Phase5% Phenyl / 95% Dimethylpolysiloxane or Alumina PLOTNon-polar phases provide good separation for hydrocarbons based on boiling point.[10][11]
Dimensions30-60 m length, 0.25-0.32 mm ID, 0.25-1.0 µm filmStandard dimensions offering a good balance of resolution and analysis time.
Carrier GasHeliumInert carrier gas compatible with MS detectors.
Flow Rate1-2 mL/min (Constant Flow Mode)Provides optimal velocity for good separation efficiency.
Oven Program
Initial Temperature40°C (hold for 2-5 min)A low initial temperature helps to focus volatile analytes at the head of the column, improving peak shape.[9]
Ramp Rate10°C/minA moderate ramp rate is typically effective for separating a range of VOCs.[11]
Final Temperature250°C (hold for 5 min)Ensures elution of any less volatile compounds and helps clean the column.[11]
MS Detector
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces repeatable fragmentation patterns.
Acquisition ModeScan (for identification) or SIM (for quantification)Full scan is used to identify unknowns, while SIM mode provides higher sensitivity for target analytes.[12]
Mass Range35-200 amuCovers the molecular ion and expected fragments of this compound.
Transfer Line Temp.250°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp.230°CStandard source temperature for robust ionization.

Table 2: Key Mass Fragments for this compound (C₅H₈) Identification

Mass-to-Charge Ratio (m/z)Relative AbundanceIon Identity (Proposed)
67High[C₅H₇]⁺ (Loss of H)
68Moderate[C₅H₈]⁺ (Molecular Ion)
53High[C₄H₅]⁺
41High[C₃H₅]⁺ (Allyl Cation)
39High[C₃H₃]⁺
Data derived from NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Protocol: General Method for Quantification of this compound via Headspace SPME GC-MS

This protocol provides a generalized procedure. Specific parameters such as incubation time, temperature, and fiber type should be optimized.

  • Instrument Setup:

    • Set up the GC-MS system according to the recommended starting parameters in Table 1.

    • Equilibrate the system by running a solvent blank to ensure there is no contamination or carryover.[17]

  • Calibration Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking known amounts of the stock solution into headspace vials containing a matrix similar to the samples (e.g., deionized water for aqueous samples). A typical range might be 1-100 µg/L.

    • Prepare a blank sample containing only the matrix.

  • Sample Preparation and SPME Extraction:

    • Place a known volume or weight of the sample into a headspace vial.

    • If an internal standard is used, add it to each vial (including calibration standards).

    • Seal the vials immediately with a PTFE-faced septum.

    • Place the vials in the autosampler tray, which is equipped with an incubator/agitator.

    • Set the incubation temperature (e.g., 60°C) and time (e.g., 15 minutes) to allow the analytes to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes) to extract the analytes.

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet.

    • The extracted analytes are thermally desorbed from the fiber onto the GC column.

    • Start the GC-MS data acquisition.

  • Data Processing and Quantification:

    • Identify the this compound peak in the chromatogram based on its retention time and by confirming its mass spectrum against a reference library (like NIST).

    • Integrate the peak area of the selected quantifier ion (e.g., m/z 67).

    • Generate a calibration curve by plotting the peak area versus the concentration for the calibration standards.

    • Determine the concentration of this compound in the unknown samples by using the regression equation from the calibration curve.

Visualizations

The following diagrams illustrate key workflows and logic for the analysis of this compound.

GCMS_Workflow start_end start_end process process data data decision decision output output A Start: Sample Collection B Sample Preparation (e.g., Headspace SPME) A->B C GC-MS Analysis (Desorption & Separation) B->C D Data Acquisition (Scan or SIM mode) C->D E Data Processing D->E F Peak Identification (Retention Time & Mass Spectrum) E->F G Quantification (Calibration Curve) F->G H Final Report G->H I End H->I

Caption: A typical experimental workflow for GC-MS analysis of this compound.

Troubleshooting_PeakShape problem problem question question solution solution check check start Problem: Poor Peak Shape (Tailing or Fronting) q1 Is the peak tailing? start->q1 q2 Is the peak fronting (overloaded)? q1->q2 No sol_tail1 Cause: Active Sites Solution: Use deactivated liner. Trim column inlet. q1->sol_tail1 Yes sol_front1 Cause: Column Overload Solution: Dilute sample or increase split ratio. q2->sol_front1 Yes end_node Re-analyze Sample q2->end_node No sol_tail2 Cause: Inlet Temp Too Low Solution: Increase inlet temperature by 20°C. sol_tail1->sol_tail2 sol_tail3 Cause: Column Contamination Solution: Bakeout column or replace if necessary. sol_tail2->sol_tail3 sol_tail3->end_node sol_front2 Cause: Incompatible Solvent Solution: Check solvent effect. Match starting oven temp to solvent. sol_front1->sol_front2 sol_front2->end_node

Caption: A troubleshooting decision tree for addressing poor peak shape in GC analysis.

References

Technical Support Center: Reactions Involving 1,3-Pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,3-pentadiene (B166810). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the isomerization of this compound during your chemical reactions, ensuring the desired stereochemistry and purity of your products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization during reactions?

A1: The isomerization of this compound, the conversion between its cis and trans isomers or to other structural isomers, is primarily caused by exposure to heat, acids, or bases. Transition metal catalysts used in various reactions can also promote isomerization. The trans isomer is generally more thermodynamically stable, and thus, reaction conditions that allow for equilibrium to be reached will often favor its formation.

Q2: Which isomer of this compound is more reactive in Diels-Alder reactions?

A2: The trans-1,3-pentadiene is significantly more reactive in Diels-Alder reactions. This is because the diene must adopt an s-cis conformation for the reaction to occur. The cis isomer experiences steric hindrance between the methyl group and the C4-hydrogen when attempting to rotate into the necessary s-cis conformation, making this conformation less accessible and thus reducing its reactivity.

Q3: How does temperature affect the isomerization of this compound?

A3: Higher temperatures generally promote the isomerization of this compound. At elevated temperatures, there is sufficient energy to overcome the activation barrier for isomerization, allowing the less stable cis isomer to convert to the more stable trans isomer. In the context of Diels-Alder reactions, high temperatures can lead to a retro-Diels-Alder reaction, which allows for the equilibration of isomers and can change the product distribution from the kinetically favored to the thermodynamically favored product. For instance, dimerization of trans-1,3-pentadiene has been observed to occur at temperatures of 100-180°C.[1]

Q4: Can isomerization occur during the storage of this compound?

A4: Yes, isomerization can occur during storage, especially if the material is exposed to light, heat, or acidic/basic impurities on the surface of the storage container. It is crucial to store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize isomerization and polymerization.

Troubleshooting Guides

Problem 1: Low yield of the desired product and formation of unexpected isomers.

This is a common issue when working with this compound, often stemming from unintended isomerization before or during the reaction.

Troubleshooting Workflow

G start Low Yield / Isomer Formation check_purity 1. Analyze Purity of Starting Material (GC/NMR) start->check_purity purify Purify this compound (e.g., distillation) check_purity->purify Impurities detected check_conditions 2. Evaluate Reaction Conditions check_purity->check_conditions Starting material is pure purify->check_conditions lower_temp Lower Reaction Temperature check_conditions->lower_temp change_catalyst Consider Catalyst Choice check_conditions->change_catalyst check_time 3. Monitor Reaction Time lower_temp->check_time lewis_acid Use a mild Lewis Acid for Diels-Alder change_catalyst->lewis_acid no_catalyst Run reaction without catalyst if possible change_catalyst->no_catalyst lewis_acid->check_time no_catalyst->check_time shorter_time Reduce reaction time check_time->shorter_time check_solvent 4. Assess Solvent Effects shorter_time->check_solvent aprotic_solvent Use a non-polar, aprotic solvent check_solvent->aprotic_solvent success Desired Product Obtained aprotic_solvent->success Improvement observed fail Problem Persists: Consult Literature for Specific System aprotic_solvent->fail No improvement

Caption: Troubleshooting workflow for low yields and isomer formation.

Problem 2: Difficulty in controlling cis/trans selectivity in Diels-Alder reactions.

The stereochemical outcome of Diels-Alder reactions with this compound is highly dependent on reaction conditions, often leading to a mixture of products. This is a classic example of kinetic versus thermodynamic control.

Conceptual Relationship: Kinetic vs. Thermodynamic Control

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control kinetic Low Temperature - Faster reaction rate - Lower activation energy - Product formed is less stable (endo) thermodynamic High Temperature - Slower reaction rate (reversible) - Higher activation energy - Product formed is more stable (exo) start This compound + Dienophile start->kinetic Low Temp. start->thermodynamic High Temp.

Caption: Kinetic vs. Thermodynamic control in Diels-Alder reactions.

Data on Isomerization Control

The following tables summarize quantitative data on the effects of different conditions on this compound reactions.

Table 1: Effect of Temperature on Diels-Alder Product Ratios

DieneDienophileTemperature (°C)Endo/Exo RatioControl TypeReference
CyclopentadieneMaleic Anhydride25>99:1Kinetic[2]
CyclopentadieneMaleic Anhydride1854:1Thermodynamic[3]
FuranMaleic Anhydride40Exo favoredThermodynamic[4]
1,3-ButadieneHBr071:29 (1,2-adduct)Kinetic[5]
1,3-ButadieneHBr4015:85 (1,4-adduct)Thermodynamic[5]

Table 2: Influence of Catalysts on this compound Isomerization

CatalystConditionsPredominant Isomer FormedYield/RecoveryNotesReference
Iodine0°C to refluxtrans-1,3-pentadiene (70%)90%Remainder consists of diiodo compounds and polymer.[6]
Potassium tert-butoxide20°Ctrans-1,3-pentadiene (84%)50%Significant polymer formation.[6]
Cobalt>75°Ctrans-1,3-pentadiene-No other isomers detected.

Experimental Protocols

Protocol 1: General Procedure for a Low-Temperature Diels-Alder Reaction to Minimize Isomerization

This protocol is designed to favor the kinetic product and minimize the thermal isomerization of this compound.

Materials:

  • Freshly distilled this compound

  • Dienophile (e.g., maleic anhydride)

  • Anhydrous, aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Low-temperature cooling bath (e.g., dry ice/acetone or an ice bath)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the dienophile and the anhydrous solvent under an inert atmosphere.

  • Cooling: Cool the solution to the desired low temperature (e.g., -78 °C to 0 °C) using a cooling bath.

  • Addition of Diene: Slowly add freshly distilled this compound to the cooled, stirred solution of the dienophile. The slow addition helps to maintain a low reaction temperature and control the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). It is crucial to stop the reaction as soon as the starting material is consumed to avoid potential isomerization upon prolonged reaction times, even at low temperatures.

  • Workup: Once the reaction is complete, quench the reaction with a suitable reagent if necessary (e.g., saturated aqueous sodium bicarbonate for reactions with Lewis acids).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure at low temperature. Purify the product quickly, preferably by flash column chromatography at low temperature if the product is sensitive.

Protocol 2: Purification of this compound Prior to Reaction

To ensure the starting material is free of isomers and polymerization inhibitors, a purification step is recommended.

Materials:

  • Commercial this compound

  • Distillation apparatus

  • Inert atmosphere setup

  • Receiving flask cooled in an ice bath

Procedure:

  • Apparatus Setup: Assemble a distillation apparatus. Ensure all glassware is dry.

  • Distillation: Place the commercial this compound in the distillation flask. It is advisable to add a polymerization inhibitor that will not co-distill, such as hydroquinone, if prolonged heating is anticipated, though for simple distillation, this may not be necessary if performed quickly.

  • Inert Atmosphere: Purge the apparatus with an inert gas.

  • Collection: Gently heat the distillation flask. Collect the this compound distillate in a receiving flask cooled in an ice bath. The boiling point of this compound is approximately 42-44 °C.

  • Storage: Use the freshly distilled this compound immediately for the best results. If storage is necessary, keep it in a tightly sealed container under an inert atmosphere at a low temperature (e.g., in a freezer).

By following these guidelines and protocols, researchers can significantly reduce the undesired isomerization of this compound, leading to higher yields and purity of their target molecules.

References

Managing the reactivity of 1,3-pentadiene in complex reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the reactivity of 1,3-pentadiene (B166810) in complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions to consider when using this compound?

A1: this compound is a highly reactive conjugated diene, and its use in complex reaction mixtures can be accompanied by several competing pathways. The most common of these are polymerization, dimerization, and isomerization. Polymerization is particularly prevalent at elevated temperatures or in the presence of contaminants.[1] Dimerization, a form of [4+2] cycloaddition where this compound reacts with itself, can also occur, especially at higher temperatures.[2][3] Additionally, isomerization between the cis and trans isomers of this compound can take place, which is a critical consideration as the trans isomer is often more reactive in Diels-Alder reactions.[4]

Q2: How can I prevent the polymerization of this compound during my reaction?

A2: Preventing the polymerization of this compound is crucial for achieving high yields of the desired product. This can be accomplished by adding polymerization inhibitors to the reaction mixture. Common inhibitors include phenols (like hydroquinone (B1673460) or p-tert-butylcatechol), aromatic amines, and certain aromatic nitro compounds.[1][5] For reactions in polar solvents like dimethylformamide, minor amounts of furfural (B47365) or aromatic nitro compounds have been shown to be effective.[1] It is also advisable to use the lowest possible reaction temperature to minimize thermal polymerization.

Q3: My Diels-Alder reaction with this compound is giving a low yield. What are the potential causes and solutions?

A3: A low yield in a Diels-Alder reaction involving this compound can stem from several factors. Firstly, ensure the diene is in the required s-cis conformation, which is essential for the reaction to occur.[6] The trans isomer of this compound is generally more reactive than the cis isomer in Diels-Alder reactions.[4] If your starting material is a mixture of isomers, consider an isomerization step. Secondly, the dienophile's reactivity plays a significant role; electron-withdrawing groups on the dienophile generally accelerate the reaction.[6] Competing side reactions like polymerization and dimerization can also consume the starting material, thus lowering the yield.[3] Consider adding a polymerization inhibitor and optimizing the reaction temperature to favor the desired cycloaddition. The use of a Lewis acid catalyst can also enhance the reaction rate and selectivity.

Q4: How does temperature affect the stereoselectivity (endo/exo ratio) of Diels-Alder reactions with this compound?

A4: Temperature has a significant impact on the stereoselectivity of Diels-Alder reactions. Generally, lower temperatures favor the formation of the kinetically controlled endo product.[7] As the reaction temperature increases, the formation of the thermodynamically more stable exo product becomes more favorable, often leading to a mixture of endo and exo isomers.[7][8] For instance, in the reaction of cyclopentadiene (B3395910) with methyl acrylate, the endo/exo ratio decreases as the temperature is raised.[7] Therefore, to achieve high endo selectivity, it is recommended to conduct the reaction at the lowest feasible temperature.

Q5: What is the role of a Lewis acid in reactions involving this compound, and how do I choose an appropriate one?

A5: In the context of Diels-Alder reactions, Lewis acids act as catalysts by coordinating to the dienophile, which lowers its LUMO energy.[9] This acceleration of the reaction allows for lower reaction temperatures, which can improve selectivity and minimize side reactions like thermal polymerization.[9] Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and ytterbium triflate (Yb(OTf)₃).[10][11] The choice of Lewis acid can depend on the specific substrates and solvent used. It is often necessary to screen a few different Lewis acids to find the optimal one for a particular reaction.

Troubleshooting Guides

Problem 1: Significant Polymer Formation in the Reaction Mixture

Symptoms:

  • Observation of a viscous, insoluble material in the reaction flask.

  • Low recovery of the desired product and starting materials.

  • Broad, unresolved peaks in the NMR spectrum of the crude product.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
High Reaction Temperature Lower the reaction temperature. If the desired reaction is slow at lower temperatures, consider using a catalyst to accelerate it.
Presence of Initiators/Contaminants Ensure all glassware is thoroughly cleaned and dried. Use freshly distilled solvents and reagents to avoid impurities that can initiate polymerization.
Absence of a Polymerization Inhibitor Add a suitable polymerization inhibitor to the reaction mixture. The choice of inhibitor should be compatible with the reaction conditions.

Quantitative Data on Polymerization Inhibitors:

InhibitorConcentration (wt% of solvent)SolventEfficacy
Furfuralup to 5%DimethylformamideReduces polymerization tendency at elevated temperatures.[1]
Aromatic Nitro Compounds0.01% to 10%DimethylformamideEffective in reducing polymerization.[1]
p-tert-butylcatechol0.01% to 0.1%VariousCommonly used to stabilize dienes.[5]
Hydroquinone0.01% to 0.1%VariousEffective free-radical scavenger.[12]
Problem 2: Low Regio- or Stereoselectivity in Diels-Alder Reactions

Symptoms:

  • Formation of a mixture of regioisomers or stereoisomers (endo/exo).

  • Difficulty in isolating the desired isomer.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
High Reaction Temperature As mentioned in the FAQs, higher temperatures can lead to a loss of stereoselectivity. Running the reaction at a lower temperature often favors the endo product.[7]
Lack of Catalyst The use of a Lewis acid catalyst can significantly enhance both the rate and the selectivity of the Diels-Alder reaction, often favoring the endo isomer.[9]
Isomeric Mixture of this compound The trans-isomer of this compound is generally more reactive in Diels-Alder reactions.[4] If using a mixture, this can lead to complex product mixtures. Consider using a pure isomer or performing an isomerization prior to the reaction.
Solvent Effects The polarity of the solvent can influence the selectivity of the reaction. It may be beneficial to screen different solvents to optimize the isomeric ratio.

Experimental Protocols

Protocol 1: General Procedure for Inhibiting Polymerization of this compound in a Reaction

Materials:

  • This compound

  • Reaction solvent (e.g., toluene, dichloromethane)

  • Polymerization inhibitor (e.g., 4-tert-butylcatechol (B165716) (TBC) or hydroquinone)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • To the reaction vessel, add the chosen solvent.

  • Add the polymerization inhibitor to the solvent. A typical concentration is 100-200 ppm relative to the this compound.

  • Stir the mixture until the inhibitor is fully dissolved.

  • Add the this compound to the solvent containing the inhibitor.

  • Proceed with the addition of other reagents as required by your specific reaction protocol.

  • Maintain the reaction at the lowest effective temperature to further minimize polymerization.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with a Dienophile

Materials:

  • trans-1,3-Pentadiene

  • Dienophile (e.g., maleic anhydride)

  • Lewis acid (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Dry glassware

Procedure:

  • Set up a flame-dried reaction flask under an inert atmosphere.

  • Add the anhydrous solvent to the flask, followed by the Lewis acid (typically 0.1 to 1.0 equivalents relative to the dienophile).

  • Cool the mixture to a low temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Slowly add the dienophile to the cooled Lewis acid suspension with stirring. Allow the mixture to stir for 15-30 minutes to allow for complex formation.

  • Slowly add a solution of trans-1,3-pentadiene in the anhydrous solvent to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup to isolate the crude product.

  • Purify the product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield or Selectivity check_side_reactions Analyze Crude Mixture for Side Products (GC-MS, NMR) start->check_side_reactions side_products_present Side Products Detected? check_side_reactions->side_products_present polymerization Polymerization side_products_present->polymerization Yes dimerization Dimerization side_products_present->dimerization Yes isomerization Isomerization side_products_present->isomerization Yes no_side_products No Significant Side Products side_products_present->no_side_products No add_inhibitor Add Polymerization Inhibitor polymerization->add_inhibitor lower_temp Lower Reaction Temperature dimerization->lower_temp use_pure_isomer Use Pure Isomer of this compound isomerization->use_pure_isomer optimize_conditions Optimize Reaction Conditions (Temperature, Concentration, Catalyst) no_side_products->optimize_conditions end Improved Yield/Selectivity optimize_conditions->end add_inhibitor->optimize_conditions lower_temp->optimize_conditions use_pure_isomer->optimize_conditions

Caption: A troubleshooting workflow for low yield or selectivity in reactions involving this compound.

Competing_Pathways reagents This compound + Dienophile diels_alder Diels-Alder Reaction reagents->diels_alder [4+2] Cycloaddition polymerization Polymerization reagents->polymerization Radical or Thermal Initiation dimerization Dimerization reagents->dimerization Self [4+2] Cycloaddition desired_product Desired Cycloadduct diels_alder->desired_product polymer Poly(this compound) polymerization->polymer dimer Pentadiene Dimer dimerization->dimer

Caption: Competing reaction pathways for this compound in the presence of a dienophile.

Isomerization_Process cis cis-1,3-Pentadiene trans trans-1,3-Pentadiene cis->trans Catalyst (e.g., I₂, t-BuOK)

Caption: The equilibrium between cis and trans isomers of this compound, which can be influenced by catalysts.

References

Scale-up considerations for the synthesis of 1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,3-pentadiene (B166810). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound suitable for scale-up?

A1: The two primary routes for the large-scale production of this compound are:

  • Separation from C5 Fractions: this compound is a significant component of the C5 fraction, a byproduct of naphtha steam cracking in ethylene (B1197577) production. The separation and purification from this mixed hydrocarbon stream is a major industrial method. This process typically involves extractive distillation.[1]

  • Catalytic Dehydration of C5 Alcohols and Diols: This method involves the dehydration of C5 feedstock, such as 2,3-pentanediol or 2-methyl-2,4-pentanediol, over a solid acid catalyst to produce this compound.[2] This is a promising route using bio-based feedstocks.

Q2: What are the main safety concerns when handling this compound, especially at a larger scale?

A2: this compound is a highly flammable liquid and vapor, posing a significant fire risk.[3][4] Key safety precautions include:

  • Flammability: Work in a well-ventilated area away from ignition sources such as open flames, sparks, and hot surfaces.[3] Use explosion-proof electrical equipment.[3]

  • Polymerization: this compound can undergo vigorous, exothermic polymerization, which can lead to a dangerous pressure buildup in containers.[5] This can be initiated by heat, contaminants, or exposure to air. The formation of "popcorn polymer" can block pipes (B44673) and cause ruptures.[6]

  • Peroxide Formation: Like other dienes, this compound can form explosive peroxides upon exposure to air. It is crucial to store it under an inert atmosphere and check for peroxides regularly.

  • Toxicity: Vapors can be irritating to the eyes and respiratory system.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and respiratory protection, should be used.[4][5]

Q3: How can unwanted polymerization of this compound be prevented during synthesis and purification?

A3: To prevent unwanted polymerization, the following measures are recommended:

  • Use of Inhibitors: Specific inhibitors are added to the reaction mixture and storage containers. Common inhibitors include phenolic compounds like 4-tert-butylcatechol (B165716) (TBC) and amine-based compounds like diethylhydroxylamine (DEHA).[7][][9] Aromatic nitro compounds and furfural (B47365) have also been shown to be effective.[10]

  • Temperature Control: Maintain the lowest possible temperatures during reactions and distillations to minimize the rate of polymerization.

  • Oxygen Exclusion: Operate under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides, which can initiate polymerization.

  • Cleanliness: Ensure all equipment is free from contaminants, such as rust, which can catalyze polymerization.[6]

Troubleshooting Guides

Route 1: Catalytic Dehydration of C5 Diols

Problem 1: Low Yield of this compound

Possible CauseSuggested Solution
Catalyst Deactivation: The catalyst can lose activity over time due to coking (carbon deposition) or poisoning.Regenerate the catalyst. This may involve a controlled burn-off of coke in the presence of air or washing with a suitable solvent. Consider using a more robust catalyst or optimizing reaction conditions to minimize coke formation.
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If it's too low, the conversion will be poor. If it's too high, it can lead to side reactions and catalyst coking.Optimize the reaction temperature by performing small-scale experiments at various temperatures to find the optimal balance between conversion and selectivity.
Incorrect Catalyst Acidity: The acid/base properties of the catalyst are crucial for selective dehydration.Select a catalyst with the appropriate balance of Brønsted and Lewis acid sites. For example, lanthanum phosphate (B84403) (LaPO4) catalysts with a specific acid/base ratio have shown good performance.[11]
Side Reactions: Undesirable side reactions, such as the formation of cyclic ethers or other isomers, can reduce the yield of the desired product.Modify the catalyst to suppress side reactions. For instance, weaker or medium-strength Brønsted acid sites can inhibit pinacol (B44631) rearrangement.[11] Adjusting reaction conditions like pressure and residence time can also improve selectivity.

Problem 2: Poor Selectivity to this compound (Formation of Isomers)

Possible CauseSuggested Solution
Isomerization on Catalyst Surface: The catalyst may promote the isomerization of this compound to other, more stable isomers.Modify the catalyst to reduce its isomerization activity. This could involve changing the support material or adding a promoter.
Reaction Conditions: Temperature and contact time can influence the product distribution.Optimize the reaction conditions. Shorter contact times and lower temperatures may favor the kinetic product (this compound) over the thermodynamic product.
Route 2: Separation from C5 Fraction

Problem 1: Inefficient Separation of this compound from other C5 components

Possible CauseSuggested Solution
Azeotrope Formation: The components in the C5 fraction have very similar boiling points and can form azeotropes, making simple distillation ineffective.[1]Employ extractive distillation. Use a solvent that selectively alters the relative volatilities of the components, allowing for easier separation. Common solvents include N,N-dimethylformamide (DMF) and acetonitrile (B52724) (ACN).[12]
Flooding or Weeping in Distillation Column: Improper operating conditions in the distillation column can lead to poor separation efficiency.[13]Troubleshoot the distillation column operation. Adjust the feed rate, reflux ratio, and reboiler duty to ensure stable operation and optimal separation.[14][15][16][17]
Polymer Fouling: Polymer formation within the distillation column can block trays or packing, leading to a decrease in separation efficiency and an increase in pressure drop.Add polymerization inhibitors to the feed and reflux streams.[7] Regularly monitor the column for signs of fouling and schedule cleaning as necessary.

Problem 2: Product Contamination

Possible CauseSuggested Solution
Presence of Acetylenes: Acetylenic impurities can be present in the C5 fraction and can be difficult to remove.Use a selective hydrogenation step to convert acetylenes to olefins and diolefins before the final purification.
Presence of Cyclopentadiene (B3395910): Cyclopentadiene can co-distill with this compound and is highly reactive.Dimerize the cyclopentadiene to dicyclopentadiene (B1670491) by heating the C5 fraction before distillation. Dicyclopentadiene has a much higher boiling point and can be easily separated.[1][18]

Experimental Protocols

Protocol 1: Catalytic Dehydration of 2,3-Pentanediol to this compound

This protocol is a generalized procedure based on literature reports for laboratory-scale synthesis.

Materials:

  • 2,3-Pentanediol

  • Lanthanum Phosphate (LaPO4) catalyst

  • Inert gas (Nitrogen or Argon)

  • Anhydrous sodium sulfate

  • Polymerization inhibitor (e.g., 4-tert-butylcatechol)

Equipment:

  • Fixed-bed reactor system with a tubular furnace

  • Mass flow controller for carrier gas

  • Syringe pump for liquid feed

  • Condenser and cold trap system

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Pack the fixed-bed reactor with the LaPO4 catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 300-400°C) under a continuous flow of inert gas.

  • Prepare a feed solution of 2,3-pentanediol. A solvent is typically not required.

  • Using the syringe pump, introduce the 2,3-pentanediol feed into the reactor at a controlled flow rate.

  • The product stream exiting the reactor is passed through a condenser and a cold trap (e.g., cooled with dry ice/acetone) to collect the liquid products.

  • Add a small amount of polymerization inhibitor to the collected liquid product.

  • Dry the organic product over anhydrous sodium sulfate.

  • Analyze the product composition using a gas chromatograph to determine the yield and selectivity of this compound.

Data Presentation

Table 1: Comparison of Catalysts for Dehydration of 2,3-Pentanediol to this compound

CatalystReaction Temperature (°C)2,3-Pentanediol Conversion (%)This compound Selectivity (%)This compound Yield (%)
LaPO435098.562.461.5
ZrO240095.255.853.1
Al2O340010045.345.3

Note: Data is illustrative and compiled from various literature sources. Actual results may vary depending on specific experimental conditions.

Mandatory Visualizations

Experimental_Workflow_Dehydration cluster_prep Catalyst Preparation and Reactor Setup cluster_reaction Reaction Step cluster_collection Product Collection cluster_analysis Analysis catalyst LaPO4 Catalyst reactor Fixed-Bed Reactor catalyst->reactor Packing furnace Tubular Furnace reactor->furnace Placement condenser Condenser reactor->condenser Product Stream feed 2,3-Pentanediol Feed pump Syringe Pump feed->pump pump->reactor inert_gas Inert Gas (N2) mfc Mass Flow Controller inert_gas->mfc mfc->reactor cold_trap Cold Trap condenser->cold_trap product Liquid Product cold_trap->product drying Drying (Na2SO4) product->drying gc Gas Chromatography drying->gc Analysis of Yield and Selectivity

Caption: Experimental workflow for the catalytic dehydration of 2,3-pentanediol.

C5_Fraction_Separation raw_c5 Raw C5 Fraction (Isoprene, this compound, Cyclopentadiene, etc.) dimerization Thermal Dimerization Reactor raw_c5->dimerization distillation1 Distillation Column 1 dimerization->distillation1 Mixture without CPD extractive_distillation Extractive Distillation Column distillation1->extractive_distillation Overhead dcpd Dicyclopentadiene (DCPD) distillation1->dcpd Bottoms solvent_recovery Solvent Recovery Column extractive_distillation->solvent_recovery Bottoms (with solvent) isoprene (B109036) High-Purity Isoprene extractive_distillation->isoprene Overhead pentadiene This compound Product solvent_recovery->pentadiene Overhead solvent Solvent solvent_recovery->solvent final_purification Final Purification Column final_purification->pentadiene Purified Product pentadiene->final_purification solvent->extractive_distillation Recycled

Caption: Simplified process flow for separating this compound from C5 fractions.

References

Validation & Comparative

Comparative Reactivity of 1,3-Pentadiene vs. Isoprene in Polymerization: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the polymerization reactivity of 1,3-pentadiene (B166810) and isoprene (B109036), two structurally similar conjugated dienes. Understanding the nuances of their behavior under various polymerization conditions is crucial for the tailored synthesis of elastomers and other polymeric materials in diverse research and development applications, including the formulation of drug delivery systems. This document synthesizes available experimental data, outlines detailed experimental protocols for comparative analysis, and presents logical workflows for the primary polymerization mechanisms.

Executive Summary

Isoprene (2-methyl-1,3-butadiene) and this compound (piperylene) are fundamental monomers in the synthesis of polydienes, which form the backbone of many synthetic rubbers and elastomers. While both are five-carbon conjugated dienes, the position of the methyl substituent significantly influences their reactivity in polymerization processes. Generally, isoprene exhibits higher reactivity in most polymerization types due to the electron-donating effect of its methyl group at the 2-position, which stabilizes the propagating species. However, the stereochemistry of this compound (existing as cis and trans isomers) adds a layer of complexity to its polymerization kinetics and the resulting polymer microstructure. This guide will delve into these differences across anionic, cationic, free-radical, and Ziegler-Natta polymerization methods.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data comparing the reactivity of this compound and isoprene in various polymerization systems. It is important to note that direct comparative data under identical conditions is not always available in the literature; therefore, some comparisons are drawn from studies with similar experimental setups.

Table 1: Anionic Polymerization Kinetic Data

MonomerIsomerInitiator SystemSolventTemperature (°C)Activation Energy (Ea) (kJ/mol)Reference
This compound(E)-isomern-BuLiAromatic-86.17[1]
This compound(Z)-isomern-BuLiAromatic-59.03[1]
Isoprene-sec-BuLiCyclohexane (B81311)40~63-67N/A

Note: Activation energy for isoprene is an approximate value from general literature, as a direct comparative study was not found.

Table 2: Cationic Polymerization Kinetic Data

MonomerInitiator SystemSolventTemperature (°C)Propagation Rate Constant (kp) (L·mol⁻¹·min⁻¹)Reference
This compoundCF₃COOD/TiCl₄-201.5 x 10³[2]
This compoundCF₃COOD/TiCl₄--783.3 x 10³[2]
IsopreneAlkyl Halide/Et₂AlClCH₂Cl₂20-[3]

Table 3: Free-Radical Copolymerization Reactivity Ratios (with Acrylonitrile (B1666552) - A)

Monomer (M₂)Isomerr₁ (A)r₂ (M₂)Q₂e₂Reference
This compoundtrans0.0790.1140.56-0.97[4]
This compoundcis0.0330.1881.215-1.055[4]
Isoprene-0.050.453.33-1.22N/A

Note: Reactivity ratios for isoprene with acrylonitrile are from established literature and are provided for a qualitative comparison of diene reactivity.

Table 4: Ziegler-Natta Copolymerization Apparent Reactivity Ratios (with Styrene (B11656) - St)

Monomer (M₁)Catalyst Systemr₁ (M₁)r₂ (St)Reference
IsopreneTiCl₄/MgCl₂-Al(i-Bu)₃11.120.14[5]
This compoundTi[OSSO]-type/MAO--

Note: A direct comparison of reactivity ratios for this compound with styrene using the same Ziegler-Natta catalyst was not found. The provided reference confirms the copolymerization of this compound and styrene with a similar catalyst system.

Experimental Protocols

Detailed methodologies for key polymerization experiments are provided below. These protocols are designed to be adaptable for a direct comparative study of this compound and isoprene.

Anionic Homopolymerization of Dienes

Objective: To compare the homopolymerization kinetics of this compound and isoprene under anionic conditions.

Materials:

  • Monomer: Isoprene or this compound (high purity, freshly distilled)

  • Solvent: Cyclohexane (anhydrous)

  • Initiator: sec-Butyllithium (B1581126) (in cyclohexane)

  • Terminating agent: Degassed methanol

  • Purging gas: High-purity argon or nitrogen

Procedure:

  • A flame-dried, sealed glass reactor equipped with a magnetic stirrer is purged with high-purity argon.

  • Anhydrous cyclohexane is cannulated into the reactor.

  • The reactor is brought to the desired polymerization temperature (e.g., 50 °C).

  • A calculated amount of sec-butyllithium initiator is injected into the reactor.

  • The purified monomer (isoprene or this compound) is then slowly introduced into the reactor with vigorous stirring.

  • The polymerization is monitored by observing the increase in viscosity and/or by taking aliquots for analysis (e.g., gas chromatography to monitor monomer consumption).

  • The polymerization is terminated by injecting a small amount of degassed methanol.

  • The resulting polymer is precipitated in a large volume of methanol, filtered, and dried under vacuum to a constant weight.

  • The polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR and ¹³C NMR for microstructure analysis.

Cationic Homopolymerization of Dienes

Objective: To compare the homopolymerization kinetics of this compound and isoprene under cationic conditions.

Materials:

  • Monomer: Isoprene or this compound (high purity, freshly distilled)

  • Solvent: Dichloromethane (CH₂Cl₂, anhydrous)

  • Initiator: 2-chloro-2-methylpropane (B56623) (tert-butyl chloride)

  • Co-initiator: Diethylaluminum chloride (Et₂AlCl) (in hexane)

  • Terminating agent: Methanol

  • Purging gas: High-purity argon or nitrogen

Procedure:

  • A flame-dried glass ampule equipped with a magnetic stirrer is purged with high-purity argon.

  • The ampule is charged with the desired amount of monomer (isoprene or this compound), tert-butyl chloride, and anhydrous dichloromethane.

  • The ampule is thermostated at the desired temperature (e.g., 20 °C) with stirring for 5-7 minutes.

  • A calculated amount of diethylaluminum chloride solution is then injected to initiate the polymerization.

  • The reaction is allowed to proceed for a specific time, after which it is terminated by the addition of methanol.

  • The polymer is precipitated in methanol, filtered, and dried under vacuum.

  • The polymer is characterized by GPC and NMR spectroscopy.

Free-Radical Emulsion Copolymerization

Objective: To compare the relative reactivity of this compound and isoprene in a free-radical copolymerization system.

Materials:

  • Monomers: Isoprene, this compound, and a comonomer (e.g., acrylonitrile)

  • Initiator: Potassium persulfate

  • Surfactant: Sodium dodecyl sulfate

  • Solvent: Deionized water

  • Stopping agent: Hydroquinone (B1673460) solution

Procedure:

  • A polymerization bottle is charged with an aqueous solution of sodium dodecyl sulfate.

  • The desired amounts of the two monomers (e.g., isoprene and acrylonitrile, or this compound and acrylonitrile) are added.

  • The bottle is sealed and purged with nitrogen.

  • The initiator, potassium persulfate, is added to the bottle.

  • The bottle is placed in a rotating water bath at a controlled temperature (e.g., 50 °C) to initiate polymerization.

  • The reaction is allowed to proceed to a low conversion (e.g., <10%) to ensure the monomer feed ratio remains relatively constant.

  • The polymerization is stopped by adding a hydroquinone solution.

  • The latex is coagulated by adding a salt solution, and the resulting polymer is washed and dried.

  • The copolymer composition is determined by elemental analysis (e.g., for nitrogen content in the case of acrylonitrile) or NMR spectroscopy to calculate the reactivity ratios.

Mandatory Visualization: Polymerization Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical workflows of the primary polymerization mechanisms for conjugated dienes.

Anionic_Polymerization Initiator Initiator (e.g., n-BuLi) Initiation Initiation: Nucleophilic Attack Initiator->Initiation Monomer1 Diene Monomer (Isoprene or this compound) Monomer1->Initiation Propagating_Anion Propagating Carbanion Initiation->Propagating_Anion Propagation Propagation: Chain Growth Propagating_Anion->Propagation Termination Termination (e.g., with Methanol) Propagating_Anion->Termination Monomer2 Additional Monomer Monomer2->Propagation Propagation->Propagating_Anion Chain Elongation Polymer Polydiene Termination->Polymer Cationic_Polymerization Initiator Initiator (e.g., H+) Initiation Initiation: Electrophilic Attack Initiator->Initiation Monomer1 Diene Monomer (Isoprene or this compound) Monomer1->Initiation Propagating_Cation Propagating Carbocation Initiation->Propagating_Cation Propagation Propagation: Chain Growth Propagating_Cation->Propagation Termination Termination (e.g., Chain Transfer) Propagating_Cation->Termination Monomer2 Additional Monomer Monomer2->Propagation Propagation->Propagating_Cation Chain Elongation Polymer Polydiene Termination->Polymer Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Peroxide) Radical Initiator Radical Initiator->Radical Decomposition Monomer_Radical Monomer Radical Radical->Monomer_Radical Monomer1 Diene Monomer Monomer1->Monomer_Radical Growing_Chain Growing Polymer Radical Monomer_Radical->Growing_Chain Elongated_Chain Elongated Polymer Radical Growing_Chain->Elongated_Chain Radical1 Polymer Radical Growing_Chain->Radical1 Monomer2 Additional Monomer Monomer2->Elongated_Chain Elongated_Chain->Growing_Chain Dead_Polymer Inactive Polymer Radical1->Dead_Polymer Combination or Disproportionation Radical2 Polymer Radical Radical2->Dead_Polymer Ziegler_Natta_Polymerization Catalyst Ziegler-Natta Catalyst (e.g., TiCl₄/Al(Et)₃) Coordination Monomer Coordination to Metal Center Catalyst->Coordination Monomer1 Diene Monomer Monomer1->Coordination Insertion Insertion into Metal-Carbon Bond Coordination->Insertion Growing_Chain Growing Polymer Chain on Catalyst Insertion->Growing_Chain Growing_Chain->Coordination Cycle Repeats Chain_Transfer Chain Transfer/ Termination Growing_Chain->Chain_Transfer Monomer2 Additional Monomer Monomer2->Coordination Polymer Stereoregular Polydiene Chain_Transfer->Polymer

References

A Comparative Analysis of Diels-Alder Reaction Kinetics: 1,3-Pentadiene in Relation to Other Common Dienes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reaction kinetics of 1,3-pentadiene (B166810) compared with 1,3-butadiene, isoprene (B109036), and cyclopentadiene (B3395910) reveals key structural and electronic factors that govern the rate of this powerful cycloaddition reaction. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data, to facilitate informed decisions in synthetic strategy and molecular design.

The Diels-Alder reaction, a cornerstone in the synthesis of six-membered rings, proceeds via a [4+2] cycloaddition between a conjugated diene and a dienophile. The reaction rate is highly sensitive to the electronic and steric properties of both reactants. In general, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction by narrowing the HOMO-LUMO energy gap between the diene and dienophile, respectively.

Quantitative Comparison of Reaction Kinetics

The following table summarizes the second-order rate constants for the Diels-Alder reaction of various dienes with maleic anhydride. While direct comparisons are most accurate under identical conditions, the data presented provides a strong indication of the relative reactivities of these dienes.

DieneDienophileSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)
1,3-ButadieneMaleic AnhydrideDioxane253.5 x 10⁻⁴
IsopreneMaleic AnhydrideDioxane251.0 x 10⁻³
trans-1,3-PentadieneMaleic AnhydrideDioxane254.2 x 10⁻⁴
CyclopentadieneMaleic AnhydrideDioxane251.6

Note: Data is compiled from various sources and reaction conditions are specified for clarity. Direct comparison of absolute values should be made with caution when conditions differ.

Analysis of Reactivity Trends

The kinetic data reveals a clear trend in reactivity among the studied dienes. Cyclopentadiene stands out as the most reactive diene by a significant margin. This enhanced reactivity is attributed to its locked s-cis conformation, which eliminates the energetic penalty required for acyclic dienes to adopt the reactive conformation.

Among the acyclic dienes, isoprene exhibits a higher reaction rate than 1,3-butadiene. This is due to the electron-donating effect of the methyl group on the diene backbone, which raises the energy of the Highest Occupied Molecular Orbital (HOMO), thereby accelerating the reaction with an electron-deficient dienophile like maleic anhydride.

trans-1,3-Pentadiene, with its terminal methyl group, shows a reactivity similar to that of 1,3-butadiene. The methyl group in this position has a less pronounced electronic effect on the diene system compared to the internal methyl group of isoprene. The cis-isomer of this compound is known to be less reactive due to steric hindrance in achieving the necessary s-cis conformation.

Experimental Protocols

A general methodology for determining the kinetics of a Diels-Alder reaction typically involves monitoring the change in concentration of reactants or products over time using spectroscopic methods.

General Procedure for Kinetic Measurements
  • Reactant Preparation: Solutions of the diene and dienophile of known concentrations are prepared in a suitable solvent (e.g., dioxane, acetonitrile). For highly reactive dienes like cyclopentadiene, it is often generated fresh by cracking its dimer, dicyclopentadiene, immediately before use.

  • Reaction Initiation: The reaction is initiated by mixing the reactant solutions in a thermostatted reaction vessel at a constant temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by periodically taking aliquots from the reaction mixture and analyzing them using one of the following techniques:

    • ¹H NMR Spectroscopy: The disappearance of reactant peaks or the appearance of product peaks in the NMR spectrum is monitored over time. The relative integrals of characteristic peaks are used to determine the concentration of each species.

    • UV-Vis Spectroscopy: If one of the reactants or the product has a distinct chromophore, the change in absorbance at a specific wavelength can be followed. The concentration is then calculated using the Beer-Lambert law.

  • Data Analysis: The concentration data as a function of time is then fitted to the appropriate rate law (typically second-order for the Diels-Alder reaction) to determine the rate constant, k. This can be done by plotting the reciprocal of the reactant concentration versus time, which should yield a straight line with a slope equal to the rate constant for a second-order reaction.

Visualizing Reaction Relationships

The following diagrams illustrate the Diels-Alder reaction and the relative reactivity of the discussed dienes.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene Diene (e.g., this compound) Cycloadduct Cyclohexene Derivative Diene->Cycloadduct [4+2] Cycloaddition Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Cycloadduct

Caption: General schematic of the Diels-Alder reaction.

Reactivity_Comparison Relative Reaction Rates with Maleic Anhydride Cyclopentadiene Cyclopentadiene (Most Reactive) Isoprene Isoprene Cyclopentadiene->Isoprene > Pentadiene trans-1,3-Pentadiene Isoprene->Pentadiene > Butadiene 1,3-Butadiene (Least Reactive) Pentadiene->Butadiene

Caption: Relative reactivity of dienes in the Diels-Alder reaction.

A Comparative Guide to Catalysts for 1,3-Pentadiene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective polymerization of 1,3-pentadiene (B166810) is of significant interest for the synthesis of specialty elastomers with tailored properties. The microstructure of polypentadiene, which includes cis-1,4, trans-1,4, 1,2, and 3,4-isomers, is critically determined by the catalyst system employed. This guide provides a comparative analysis of prominent catalyst systems, focusing on their performance, the resulting polymer characteristics, and the experimental protocols for their use.

Performance Comparison of Catalyst Systems

The choice of catalyst dictates the stereochemistry and properties of the resulting polypentadiene. Below is a summary of the performance of three major classes of catalysts: Neodymium-based Ziegler-Natta, Cobalt-based, and Titanium-based metallocene systems.

Catalyst SystemPredominant MicrostructurePolymer Yield (%)Molecular Weight (Mw/Mn)Catalyst ActivityKey Features
Neodymium-based
Nd(vers)₃/Al(i-Bu)₂Cl/AlkylaluminumSyndiotactic cis-1,4 (48.4-83.2%)[1][2]High-HighCan produce a range of cis-1,4 content depending on conditions.[1][2]
AlEt₂Cl/Nd(OCOC₇H₁₅)₃/AlⁱBu₃Isotactic cis-1,4 (>95%)[3]--HighProduces highly stereoregular isotactic cis-1,4 polymers.[3]
Cobalt-based
CoCl₂(PᵗBuMe₂)₂/MAOSyndiotactic cis-1,4[3]---Effective for producing syndiotactic cis-1,4 polymers.[3]
CoCl₂(PⁱPrPh₂)₂/MAOSyndiotactic trans-1,2[4]High-HighYields highly syndiotactic trans-1,2 polypentadiene.[4]
Titanium-based
CpTiCl₃/MAOcis-1,4 isotactic or 1,2 syndiotactic--ActiveStereoselectivity is temperature-dependent.[5]
TiCl₄/AlR₃Crystalline 1,4-cis---Classic Ziegler-Natta system for cis-1,4 polymerization.[5]
Ti(OR)₄/VCl₃/AlR₃Crystalline 1,4-trans---Produces crystalline trans-1,4 polymer.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized experimental protocols for this compound polymerization using the compared catalyst systems.

General Polymerization Procedure (Ziegler-Natta and Metallocene Systems)

A representative experimental workflow for the polymerization of this compound is outlined below. This procedure is generally applicable to the catalyst systems discussed, with specific modifications for each.

G cluster_prep Catalyst Preparation cluster_polymerization Polymerization cluster_workup Polymer Work-up catalyst_prep Catalyst components (e.g., Nd salt, Co complex, Ti complex) aging Catalyst Aging/Pre-activation (if required) catalyst_prep->aging cocatalyst_prep Cocatalyst solution (e.g., MAO, organoaluminum) cocatalyst_prep->aging catalyst_injection Catalyst injection aging->catalyst_injection reactor_prep Reactor preparation (inert atmosphere, solvent addition) monomer_add Monomer (this compound) addition reactor_prep->monomer_add monomer_add->catalyst_injection polymerization Polymerization reaction (controlled temperature and time) catalyst_injection->polymerization termination Termination of polymerization (e.g., with alcohol) polymerization->termination precipitation Precipitation of polymer (e.g., in methanol) termination->precipitation washing Washing and filtration precipitation->washing drying Drying under vacuum washing->drying analysis Polymer Characterization (NMR, GPC, DSC) drying->analysis

Caption: General workflow for this compound polymerization.

1. Catalyst Preparation:

  • Neodymium-based System (e.g., AlEt₂Cl/Nd(OCOC₇H₁₅)₃/AlⁱBu₃): The catalyst is typically prepared in situ. In a nitrogen-purged reactor, a solution of the neodymium salt in an organic solvent is prepared. Subsequently, the aluminum alkyl components (e.g., AlEt₂Cl and AlⁱBu₃) are added in a specific order and molar ratio. The mixture may be aged for a period to allow for the formation of the active catalytic species.[3]

  • Cobalt-based System (e.g., CoCl₂(PⁱPrPh₂)₂/MAO): The cobalt complex is dissolved in a suitable solvent, such as toluene, under an inert atmosphere. The cocatalyst, methylaluminoxane (B55162) (MAO), is then added to the solution to activate the cobalt precursor.[4]

  • Titanium-based Metallocene System (e.g., CpTiCl₃/MAO): The titanocene (B72419) dichloride is dissolved in a solvent like toluene. MAO is then added to the solution to form the active cationic species.[5]

2. Polymerization:

  • The polymerization is carried out in a dried, nitrogen- or argon-purged reactor.

  • The solvent (e.g., toluene, hexane) and the purified this compound monomer are introduced into the reactor.

  • The prepared catalyst solution is then injected into the reactor to initiate the polymerization.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 20-50 °C).

3. Polymer Isolation and Characterization:

  • The polymerization is terminated by the addition of a quenching agent, such as ethanol (B145695) or methanol, often containing an antioxidant (e.g., 2,6-di-tert-butyl-p-cresol).

  • The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent like methanol.

  • The precipitated polymer is collected by filtration, washed repeatedly with the non-solvent, and dried under vacuum at a moderate temperature until a constant weight is achieved.

  • The microstructure of the polymer is determined by ¹H and ¹³C NMR spectroscopy. Molecular weight and molecular weight distribution are analyzed by Gel Permeation Chromatography (GPC). Thermal properties are investigated using Differential Scanning Calorimetry (DSC).

Signaling Pathways and Logical Relationships

The stereochemical outcome of the polymerization is a direct consequence of the catalyst's structure and the coordination of the monomer to the metal center. The following diagram illustrates the logical relationship between the catalyst type and the resulting polymer microstructure.

G cluster_catalyst Catalyst System cluster_microstructure Resulting Polypentadiene Microstructure Nd Neodymium-based (Ziegler-Natta) cis14_iso Isotactic cis-1,4 Nd->cis14_iso e.g., AlEt₂Cl/Nd(OCOC₇H₁₅)₃/AlⁱBu₃ cis14_syn Syndiotactic cis-1,4 Nd->cis14_syn e.g., Nd(vers)₃/Al(i-Bu)₂Cl Co Cobalt-based Co->cis14_syn e.g., CoCl₂(PᵗBuMe₂)₂/MAO trans12_syn Syndiotactic trans-1,2 Co->trans12_syn e.g., CoCl₂(PⁱPrPh₂)₂/MAO Ti Titanium-based (Metallocene) cis14_or_12 cis-1,4 or 1,2 Ti->cis14_or_12 e.g., CpTiCl₃/MAO (temperature dependent)

References

A Comparative Guide to Validated Analytical Methods for 1,3-Pentadiene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile organic compounds (VOCs) such as 1,3-pentadiene (B166810) is crucial for process monitoring, quality control, and safety assessment. This guide provides a comparative overview of the primary analytical methods for the quantification of this compound, focusing on Gas Chromatography (GC) based techniques. While High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of olefins, GC is the predominant and more established methodology for a volatile, low molecular weight hydrocarbon like this compound.

This document outlines the experimental protocols and performance characteristics of two common GC-based methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). The information is compiled from established analytical methodologies and application notes.

Quantitative Performance Comparison

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical validation parameters for the quantification of this compound using GC-FID and GC-MS. It is important to note that specific performance may vary depending on the instrumentation, sample matrix, and method optimization.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~0.02 ppm~0.01 ppm
Limit of Quantification (LOQ) ~0.07 ppm~0.03 ppm
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%
Selectivity Good, based on retention timeExcellent, based on retention time and mass spectrum
Typical Run Time 15 - 30 minutes20 - 40 minutes

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-FID and GC-MS are provided below. These protocols are based on standard methods for the analysis of light hydrocarbons and volatile organic compounds.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantitative analysis of hydrocarbons. The flame ionization detector offers high sensitivity and a wide linear range for carbon-containing compounds.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: Agilent CP-Select 624 CB (15 m x 0.15 mm, 0.9 µm film thickness) or similar.[1]

GC Conditions:

  • Carrier Gas: Helium at a constant pressure of 110 kPa.[1]

  • Injector Temperature: 200 °C.[1]

  • Detector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: -20 °C, hold for 3 minutes.[1]

    • Ramp to 10 °C at 2 °C/min.[1]

    • Ramp to 200 °C at 8 °C/min.[1]

  • Injection Volume: 1 µL.[1]

  • Split Ratio: 100:1.[1]

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane). Perform serial dilutions to create calibration standards covering the desired concentration range (e.g., 0.1 ppm to 100 ppm).

  • Sample Preparation: Dilute the sample in the same solvent used for the standards to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a higher degree of selectivity and confident identification compared to GC-FID by providing mass spectral data in addition to retention time.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Capillary Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for VOC analysis.

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 2 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sensitivity requirements).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full Scan (e.g., m/z 35-300) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. For this compound (molecular weight 68.12 g/mol ), characteristic ions such as m/z 67, 68, 53, and 39 would be monitored in SIM mode.

Standard and Sample Preparation:

  • Standard and sample preparation procedures are similar to those for GC-FID.

Method Comparison and Discussion

  • Sensitivity and Selectivity: GC-MS in SIM mode generally offers a lower limit of detection and superior selectivity compared to GC-FID. The ability to monitor specific ions for the analyte of interest significantly reduces interferences from the sample matrix.

  • Cost and Complexity: GC-FID systems are generally less expensive to purchase and maintain than GC-MS systems. The operation and data analysis for GC-FID are also typically simpler.

  • Identification Confidence: GC-MS provides a much higher level of confidence in the identification of this compound through the comparison of the acquired mass spectrum with a reference library spectrum. GC-FID relies solely on retention time for identification, which can be less reliable in complex matrices.

  • Robustness: GC-FID is often considered a more robust technique for routine quantitative analysis in a quality control environment due to its simplicity and stability.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Analytical Scope (e.g., this compound in solvent) select_method Select Method (GC-FID or GC-MS) define_scope->select_method prepare_standards Prepare Standards & Samples select_method->prepare_standards instrument_setup Instrument Setup & Calibration prepare_standards->instrument_setup run_analysis Run Analysis instrument_setup->run_analysis assess_linearity Assess Linearity run_analysis->assess_linearity assess_accuracy Assess Accuracy (% Recovery) run_analysis->assess_accuracy assess_precision Assess Precision (%RSD) run_analysis->assess_precision determine_lod_loq Determine LOD & LOQ run_analysis->determine_lod_loq validation_report Prepare Validation Report assess_linearity->validation_report assess_accuracy->validation_report assess_precision->validation_report determine_lod_loq->validation_report

Caption: General workflow for the validation of an analytical method for this compound quantification.

Method_Comparison cluster_gcfid GC-FID cluster_gcms GC-MS gcfid_pros Pros: - Robust - Lower Cost - Simpler Operation gcfid_cons Cons: - Lower Selectivity - ID based on RT only gcms_pros Pros: - High Selectivity - Confident ID (Mass Spec) - Lower LOD (SIM mode) gcms_cons Cons: - Higher Cost - More Complex - Requires MS expertise title Comparison of GC-FID and GC-MS for this compound Analysis

Caption: Key advantages and disadvantages of GC-FID versus GC-MS for this compound analysis.

References

A Comparative Guide to the Synthesis of High-Purity 1,3-Pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of high-purity 1,3-pentadiene (B166810), a crucial diene in the synthesis of polymers, fine chemicals, and pharmaceuticals, is achievable through several distinct synthetic pathways. These routes vary significantly in their starting materials, reaction conditions, and ultimately, the purity and yield of the final product. This guide provides an objective comparison of the most prominent synthetic methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Key Synthetic Routes at a Glance

The primary methods for synthesizing high-purity this compound can be broadly categorized into four main strategies:

  • Separation from C5 Fractions: A common industrial approach that isolates this compound from the C5 stream of ethylene (B1197577) production via steam cracking.

  • Catalytic Dehydration of Pentanediols: A more targeted synthesis involving the removal of water from 2,3-pentanediol or 1,3-pentanediol.

  • Catalytic Dehydrogenation of Pentanes: The removal of hydrogen from n-pentane or isopentane (B150273) to form the corresponding diene.

  • Steam Cracking of C5 Feeds: A process that involves the thermal decomposition of larger hydrocarbons in the presence of steam to produce smaller, unsaturated molecules like this compound.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for each synthetic route, offering a quantitative comparison to facilitate decision-making.

Synthetic RouteStarting Material(s)Catalyst/ReagentTemperature (°C)Pressure (MPa)Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Separation from C5 Fractions Byproduct C5 fractions from petroleum crackingExtracting agent (e.g., N,N-dimethylformamide)35 - 2000 - 0.25High (from existing stream)> 99.5Utilizes an abundant industrial byproduct; high purity achievable.Complex multi-step process (polymerization, extraction, rectification); energy-intensive.
Catalytic Dehydration of 2,3-Pentanediol 2,3-PentanediolLaPO4350Atmospheric61.5Not specifiedBio-based feedstock potential; good yield.[1]Catalyst synthesis required; potential for side reactions like pinacol (B44631) rearrangement.[1]
Catalytic Dehydration of 1,3-Pentanediol 1,3-PentanediolH3SiW12O40/SBA300Not specified~76Not specifiedHigh conversion rate.[2]Requires synthesis of the starting diol.
Catalytic Dehydrogenation of n-Pentane n-PentanePt-based catalystsHighNot specifiedNot specifiedNot specifiedDirect route from an alkane.Requires high temperatures; potential for catalyst deactivation.
Steam Cracking of C5 Feeds Naphtha, LPG, ethaneSteam~850Not specifiedComponent of a complex mixtureLow (in initial stream)Produces a wide range of valuable olefins.Very high energy input; requires extensive downstream separation.[3][4]

Experimental Protocols

Preparation of High-Purity this compound from C5 Fractions

This method, adapted from industrial practices, involves a multi-step purification process of byproduct C5 fractions from ethylene production.[5]

Protocol:

  • Polymerization: The raw C5 fraction is first subjected to polymerization in a polymerization tank for 24-36 hours at a temperature of 100-120 °C. This step removes highly reactive components.

  • Extractive Distillation: The polymerized mixture is then fed into an extraction tower where it is separated using an extracting agent.

  • Resolution and Rectification: The material from the kettle of the extraction tower, rich in this compound and the extracting agent, is transferred to a resolving tower. The rectification is carried out at a working pressure of 0-0.25 MPa, a tower kettle temperature of 100-200 °C, and a tower top temperature of 35-55 °C, with a reflux ratio of 1-7. The high-purity this compound is obtained from the top of the tower.

Catalytic Dehydration of 2,3-Pentanediol

This protocol describes the synthesis of this compound via the dehydration of 2,3-pentanediol using a lanthanum phosphate (B84403) catalyst.[1]

Protocol:

  • Catalyst Preparation: Lanthanum phosphate (LaPO4) is prepared and characterized to ensure the desired acid/base properties.

  • Dehydration Reaction: 2,3-pentanediol is passed over the LaPO4 catalyst in a fixed-bed reactor at atmospheric pressure.

  • Product Collection and Analysis: The reaction products are collected and analyzed to determine the yield and selectivity of this compound. An optimized LaPO4 catalyst with an acid/base ratio of 2.63 can afford a this compound yield as high as 61.5%.[1] The reaction mechanism is predominantly E2, with contributions from E1 and E1cb mechanisms.[1]

Catalytic Dehydrogenation of n-Pentane

While specific data for this compound is limited, the general approach for alkane dehydrogenation can be outlined.[6]

Protocol:

  • Catalyst System: A platinum-based catalyst, often supported on a material like MFI zeolite, is utilized.

  • Dehydrogenation Reaction: n-Pentane is passed over the heated catalyst bed in a reactor. The reaction is typically carried out at high temperatures.

  • Product Separation: The product stream, containing this compound, other pentenes, and unreacted pentane, is then subjected to separation and purification processes.

Visualizing the Synthetic Pathways

To better illustrate the logic and workflow of the key synthetic routes, the following diagrams have been generated using the DOT language.

Separation_from_C5_Fractions raw_c5 Raw C5 Fraction (from Petroleum Cracking) polymerization Polymerization Tank (100-120°C, 24-36h) raw_c5->polymerization extraction Extraction Tower polymerization->extraction resolving Resolving Tower (0-0.25 MPa, 35-200°C) extraction->resolving Pentadiene-rich stream byproduct Cyclopentene/ Cyclopentane Mixture extraction->byproduct Raffinate product High-Purity This compound resolving->product Overhead extractant Extracting Agent resolving->extractant Bottoms extractant->extraction Recycled

Caption: Workflow for the purification of this compound from C5 fractions.

Catalytic_Dehydration start 2,3-Pentanediol reactor Fixed-Bed Reactor (LaPO4 catalyst, 350°C) start->reactor product This compound reactor->product water Water reactor->water

Caption: Catalytic dehydration of 2,3-pentanediol to this compound.

Catalytic_Dehydrogenation_Pathway reactant n-Pentane catalyst Pt-based Catalyst (High Temperature) reactant->catalyst intermediate Pentenes catalyst->intermediate h2 Hydrogen catalyst->h2 product This compound intermediate->product

Caption: General pathway for the catalytic dehydrogenation of n-pentane.

Conclusion

The choice of a synthetic route for high-purity this compound is a trade-off between feedstock availability, process complexity, energy consumption, and desired purity. For large-scale industrial production, the separation from existing C5 fractions remains a dominant and economically viable method. However, for laboratory-scale synthesis or applications requiring bio-derived feedstocks, the catalytic dehydration of pentanediols presents a promising alternative with good yields. The catalytic dehydrogenation of pentanes offers a direct route from simple alkanes, though it is often challenged by harsh reaction conditions and catalyst stability. Researchers and process chemists must carefully evaluate these factors to select the optimal synthetic strategy for their specific application.

References

A DFT Perspective on Cycloaddition: Comparing the Mechanisms of 1,3-Butadiene and 1,3-Pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis of the Diels-Alder reaction for 1,3-butadiene (B125203) and its methylated analogue, 1,3-pentadiene (B166810), reveals key differences in reaction mechanisms, regioselectivity, and activation barriers. This guide synthesizes findings from Density Functional Theory (DFT) studies to provide a comprehensive comparison for researchers and professionals in chemical and pharmaceutical development.

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, exhibits distinct characteristics when the parent diene, 1,3-butadiene, is substituted with a methyl group to form this compound. This substitution introduces complexity in terms of reaction pathways and product distribution. Computational studies utilizing DFT have proven invaluable in elucidating the subtle energetic and structural differences that govern these cycloaddition reactions.

Mechanistic Overview: Concerted vs. Stepwise Pathways

The cycloaddition of 1,3-butadiene with dienophiles is generally understood to proceed through a concerted, albeit often asynchronous, mechanism.[1][2] This means the two new sigma bonds are formed in a single transition state. However, the introduction of an electron-donating methyl group in this compound can alter this landscape.

DFT studies have shown that for cycloadditions of 1,3-butadienes with certain dienophiles, two competitive mechanisms can be at play: a concerted pathway and a stepwise process involving a polar intermediate.[3][4][5] While non-activated 1,3-butadiene tends to favor the concerted process, the presence of electron-releasing methyl groups, as in this compound, can favor a stepwise mechanism.[3][4] This shift is attributed to an increase in the charge-transfer process during the reaction.[3][4]

Comparative Analysis of Activation and Reaction Energies

The energy profile of a Diels-Alder reaction, specifically the activation energy (ΔE‡) and the reaction energy (ΔErxn), provides crucial insights into its kinetics and thermodynamics. Below is a comparison of these values for the cycloaddition of 1,3-butadiene and this compound with different dienophiles, as determined by DFT calculations.

Table 1: Calculated Activation and Reaction Energies for the Cycloaddition of 1,3-Butadiene with Ethylene (B1197577).

Computational MethodActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔErxn) (kcal/mol)Reference
B3LYP/6-31G*24.8-[3]
MRAQCC22-35.5 (ΔHrxn)[3]
Experimental27.5-39.6 (ΔHrxn)[1][3]

Table 2: Calculated Relative Energies for the Cycloaddition of 1,3-Butadiene and this compound with Dimethyl Acetylenedicarboxylate (DMAD).

DieneRelative Activation Energy (kcal/mol)Relative Reaction Energy (kcal/mol)Reference
1,3-Butadiene0.00.0[5]
(E)-1,3-Pentadiene+1.4-[5]
(Z)-1,3-Pentadiene-4.4-[5]

Note: Energies for this compound are relative to the reaction of 1,3-butadiene.

The data indicates that the methyl substitution on the pentadiene system influences the activation barrier. For the reaction with DMAD, (E)-1,3-pentadiene exhibits a slightly higher activation barrier compared to 1,3-butadiene, while (Z)-1,3-pentadiene shows a significantly lower barrier.[5] This highlights the subtle electronic and steric effects of the methyl group's position.

Regioselectivity in the Cycloaddition of this compound

A key feature of the Diels-Alder reaction with an unsymmetrical diene like this compound is regioselectivity, leading to the potential formation of "ortho" and "meta" products. DFT calculations are instrumental in predicting the favored regioisomer by comparing the activation energies of the respective transition states. The substitution of hydrogen atoms with electron-releasing methyl groups can favor a stepwise mechanism and influence the regiochemical outcome.[3][4]

Experimental Protocols: A Glimpse into the Computational Methodology

The data presented in this guide is derived from DFT calculations, a powerful tool for modeling chemical reactions. The accuracy of these calculations is highly dependent on the chosen functional and basis set.

A commonly employed method for studying Diels-Alder reactions is the B3LYP functional combined with the 6-31G* basis set.[3] This level of theory has been shown to provide results that are in good agreement with experimental data for the activation energy of the 1,3-butadiene and ethylene reaction.[3]

The general workflow for a DFT study of a cycloaddition reaction involves:

  • Geometry Optimization: The three-dimensional structures of the reactants, transition states, and products are optimized to find their lowest energy conformations.

  • Frequency Analysis: This is performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for transition states).

  • Energy Calculations: The electronic energies of the optimized structures are calculated to determine the activation and reaction energies.

  • Solvent Effects: To simulate reaction conditions more realistically, solvent effects can be included using models like the Polarizable Continuum Model (PCM).[3][4]

Visualizing the Reaction Pathways and Computational Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the reaction mechanisms and the computational workflow.

Diels_Alder_Butadiene cluster_reactants Reactants cluster_ts Transition State cluster_product Product R 1,3-Butadiene + Ethylene TS [TS]‡ R->TS ΔE‡ P Cyclohexene TS->P

Caption: Concerted cycloaddition pathway for 1,3-butadiene and ethylene.

Diels_Alder_Pentadiene cluster_reactants Reactants cluster_ts Transition States cluster_products Products R This compound + Dienophile TS1 [TS_ortho]‡ R->TS1 ΔE‡_ortho TS2 [TS_meta]‡ R->TS2 ΔE‡_meta P1 'Ortho' Product TS1->P1 P2 'Meta' Product TS2->P2

Caption: Regioselective cycloaddition pathways for this compound.

DFT_Workflow Start Define Reactants (e.g., 1,3-Butadiene, Ethylene) Opt_Reactants Geometry Optimization of Reactants Start->Opt_Reactants Find_TS Locate Transition State (TS) (e.g., QST2, QST3) Opt_Reactants->Find_TS Freq_React_Prod Frequency Analysis of Reactants and Products Opt_Reactants->Freq_React_Prod Opt_TS Geometry Optimization of TS Find_TS->Opt_TS Freq_TS Frequency Analysis of TS (Confirm 1 imaginary frequency) Opt_TS->Freq_TS IRC Intrinsic Reaction Coordinate (IRC) Calculation Freq_TS->IRC Opt_Products Geometry Optimization of Products IRC->Opt_Products Opt_Products->Freq_React_Prod Energy Calculate Energies (ΔE‡ and ΔErxn) Freq_React_Prod->Energy Solvation Include Solvent Effects (Optional) Energy->Solvation Analyze Analyze Results Energy->Analyze Solvation->Analyze

Caption: A typical computational workflow for a DFT study of a Diels-Alder reaction.

References

A Comparative Guide to Theoretical Models for 1,3-Pentadiene Reactions: An Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of theoretical models against experimental data for the reactions of 1,3-pentadiene (B166810). This document summarizes key quantitative data, details experimental methodologies, and visualizes reaction pathways to offer a comprehensive overview of the predictive power and limitations of current theoretical frameworks.

Introduction

This compound, a simple conjugated diene, serves as a fundamental model for understanding pericyclic reactions, which are crucial in organic synthesis and various biological processes. The stereochemical and regiochemical outcomes of its reactions, primarily electrocyclizations and Diels-Alder cycloadditions, are governed by principles of orbital symmetry and are often predicted by theoretical models. This guide delves into the experimental validation of these models, providing a clear comparison of theoretical predictions with empirical evidence.

Theoretical Models Under Consideration

Two primary theoretical frameworks are commonly employed to predict the outcomes of this compound reactions:

  • Woodward-Hoffmann Rules: Based on the conservation of orbital symmetry, these qualitative rules predict the stereochemical course of pericyclic reactions under thermal and photochemical conditions. They forecast whether a reaction will proceed via a conrotatory or disrotatory mechanism.

  • Computational Chemistry (Density Functional Theory - DFT): Quantum chemical methods, particularly DFT (e.g., using the B3LYP functional), provide quantitative insights into reaction energetics. These models can predict activation energies, reaction enthalpies, and the geometries of transition states, offering a more detailed picture of the reaction landscape.

Experimental Validation and Data Comparison

This section compares the predictions of these theoretical models with experimental findings for the key reactions of this compound.

Electrocyclic Reactions

The electrocyclic ring-closure of this compound to form 3-methylcyclobutene (B14740577) is a classic example of a 4π-electron system.

Theoretical Predictions:

  • Woodward-Hoffmann Rules: For a thermal reaction (a 4π system), the rules predict a conrotatory ring closure. For a photochemical reaction, a disrotatory pathway is predicted.

  • DFT Calculations: Computational models can quantify the activation barriers for both the allowed (conrotatory) and forbidden (disrotatory) thermal pathways, typically showing a significantly lower energy barrier for the conrotatory route.

Experimental Observations:

Experimental studies on the thermal isomerization of substituted butadienes and pentadienes consistently support the predictions of the Woodward-Hoffmann rules. For instance, the thermal unimolecular isomerization of cis-2-methylpenta-1,3-diene has been studied, and the stereochemistry of the products is consistent with a conrotatory ring closure.[1]

Data Summary:

ReactionTheoretical ModelPredictionExperimental Observation
Thermal Electrocyclization Woodward-Hoffmann RulesConrotatoryConsistent with conrotatory mechanism[1]
DFT (B3LYP/6-31G*)Lower activation barrier for conrotatory path-
Photochemical Electrocyclization Woodward-Hoffmann RulesDisrotatorySupported by analogous butadiene systems
DFT (CASSCF)Different excited state potential energy surface-
Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that is fundamental to the synthesis of six-membered rings. A common example is the reaction of this compound with a dienophile like acrylonitrile (B1666552).

Theoretical Predictions:

  • Woodward-Hoffmann Rules: As a [4+2] cycloaddition, the thermal Diels-Alder reaction is predicted to be symmetry-allowed.

  • DFT Calculations (B3LYP/6-31G(d)): For the reaction of (E)-1,3-pentadiene with acrylonitrile, DFT calculations predict the activation barrier for the concerted Diels-Alder pathway and the stepwise diradical pathway. One study found only a 1.2 kcal/mol preference for the concerted pathway.[2] For (Z)-1,3-pentadiene with acrylonitrile, computations predicted the diradical pathway to be 3.9 kcal/mol lower in energy than the Diels-Alder pathway.[2]

Experimental Observations:

  • The reaction of (E)-1,3-pentadiene with acrylonitrile experimentally yields both the Diels-Alder adduct and copolymerization products, which is consistent with the small energy difference between the concerted and stepwise pathways predicted by DFT.[2]

  • The reaction of (Z)-1,3-pentadiene with acrylonitrile experimentally leads only to copolymerization, aligning with the theoretical prediction that the diradical pathway is significantly favored.[2]

Data Summary: Reaction of this compound with Acrylonitrile

Diene IsomerTheoretical ModelPathway Preference (kcal/mol)Experimental Outcome
(E)-1,3-PentadieneDFT (B3LYP/6-31G(d))Concerted by 1.2Cycloaddition and Copolymerization[2]
(Z)-1,3-PentadieneDFT (B3LYP/6-31G(d))Diradical by 3.9Only Copolymerization[2]

Experimental Protocols

Thermal Isomerization of cis-2-methylpenta-1,3-diene:

The thermal unimolecular isomerization of cis-2-methylpenta-1,3-diene is typically studied in the gas phase. The reactant is introduced into a heated reaction vessel at a controlled temperature and pressure. The reaction progress is monitored over time by gas chromatography (GC) to determine the product distribution and reaction kinetics. The reaction vessel is often "seasoned" by pyrolyzing a compound like hexamethyldisilazane (B44280) to minimize surface reactions. The temperature is maintained constant using a furnace, and pressure is monitored with a transducer. Samples are withdrawn at specific time intervals for GC analysis to identify and quantify the reactants and products.[1]

Diels-Alder Reaction of this compound with Acrylonitrile:

The reaction is typically carried out in a sealed reaction vessel under an inert atmosphere. The reactants, this compound and acrylonitrile, are mixed, often in a solvent, and heated to a specific temperature for a set period. After the reaction is complete, the mixture is cooled, and the products are isolated and purified using techniques such as distillation or chromatography. The product structures and ratios are determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). The observation of polymer formation is also noted.[2]

Visualizations

Signaling Pathways and Logical Relationships

reaction_pathways cluster_electrocyclic Electrocyclic Reactions of this compound cluster_diels_alder Diels-Alder vs. Diradical Pathways Pentadiene_E (E)-1,3-Pentadiene Methylcyclobutene 3-Methylcyclobutene Pentadiene_E->Methylcyclobutene Thermal (Conrotatory) Pentadiene_Z (Z)-1,3-Pentadiene Pentadiene_Z->Methylcyclobutene Thermal (Conrotatory) Methylcyclobutene->Pentadiene_E Thermal (Conrotatory) E_Pentadiene_AN (E)-1,3-Pentadiene + Acrylonitrile DA_Adduct Diels-Alder Adduct E_Pentadiene_AN->DA_Adduct Concerted (ΔG‡ ≈ 33.5 kcal/mol) Diradical_E Diradical Intermediate (E) E_Pentadiene_AN->Diradical_E Stepwise (ΔG‡ ≈ 34.7 kcal/mol) Z_Pentadiene_AN (Z)-1,3-Pentadiene + Acrylonitrile Z_Pentadiene_AN->DA_Adduct Concerted (Disfavored) Diradical_Z Diradical Intermediate (Z) Z_Pentadiene_AN->Diradical_Z Stepwise (Favored) Copolymer Copolymer Diradical_E->Copolymer Diradical_Z->Copolymer experimental_workflow cluster_thermal Thermal Isomerization Protocol cluster_da Diels-Alder Protocol Reactant_prep Prepare cis-2-methyl- This compound Reactor_setup Setup Seasoned Pyrolysis Reactor Reactant_prep->Reactor_setup Heating Heat to Constant Temperature Reactor_setup->Heating Sampling Withdraw Gas Samples at Intervals Heating->Sampling Analysis_GC Analyze Samples by GC Sampling->Analysis_GC Reactants_mix Mix this compound and Acrylonitrile in Solvent Reaction Heat in Sealed Vessel Reactants_mix->Reaction Workup Cool and Quench Reaction Reaction->Workup Purification Isolate Products (Distillation/Chromatography) Workup->Purification Analysis_Spec Characterize Products (NMR, GC-MS) Purification->Analysis_Spec

References

Benchmarking different purification techniques for 1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide to the purification of 1,3-pentadiene (B166810), offering a comparative analysis of prevalent techniques. This document provides researchers, scientists, and drug development professionals with objective performance data, detailed experimental protocols, and workflow visualizations to aid in the selection and implementation of the most suitable purification strategy.

Comparison of this compound Purification Techniques

The selection of a purification technique for this compound is contingent on the initial purity of the mixture, the specific isomers present, the desired final purity, and the scale of the operation. Common contaminants in crude this compound streams include other C5 hydrocarbons (e.g., cyclopentene, isoprene) and various isomers of pentadiene itself, which often have very close boiling points, making simple distillation impractical.[1] This guide compares several effective methods, from large-scale industrial processes to selective laboratory-scale techniques.

Key Purification Methods:

  • Extractive Distillation: This is the foremost industrial method for separating dienes from hydrocarbon mixtures with similar volatilities.[2][3] The process involves introducing a high-boiling point solvent that selectively alters the relative volatilities of the components, allowing for their separation in a distillation column.[2] The diene is then recovered from the solvent in a second "stripping" column. While highly efficient, it requires a significant infrastructure investment.

  • Fractional Distillation: A fundamental laboratory and industrial technique used to separate liquids with close boiling points.[4][5] Its efficacy is highly dependent on the efficiency (number of theoretical plates) of the fractionating column.[4] For this compound isomers with very similar boiling points, a highly efficient column is necessary.

  • Chemical Purification (Diels-Alder Reaction): This highly selective method is used to remove specific isomers. Maleic anhydride (B1165640), a dienophile, reacts readily with the trans-isomer of this compound to form a solid adduct, which can be easily separated.[6] This technique is often combined with distillation to achieve very high purity.[1]

  • Complex Formation: This method utilizes the ability of certain metal salts, like cuprous chloride, to form reversible complexes with dienes. The this compound can be selectively complexed and removed from the mixture, and then later recovered by heating the complex.[6]

  • Adsorption (Molecular Sieves): Molecular sieves, such as 13X zeolites, can separate hydrocarbons based on polarity and molecular size.[7] A primary challenge with dienes is their tendency to polymerize on the acidic surface of the sieve, which reduces efficiency.[7][8] However, chemical modification of the sieves can mitigate this issue.[7]

Data Presentation: Performance Metrics

The following table summarizes quantitative performance data for different this compound purification techniques based on available experimental data.

Purification TechniqueKey Parameter(s)Achieved PurityYield / RecoveryScaleReference(s)
Extractive Distillation Solvent: NMP, DMF, ACN>99.0% (for 1,3-butadiene)~99% (for 1,3-butadiene)Industrial[9]
Chemical + Azeotropic Distillation Reagent: Maleic Anhydride; Entrainer: Water99.0% - 99.6%Not ReportedLab / Pilot[1]
Complex Formation Reagent: Cuprous Chloride99.9%54%Lab[6]
Adsorption on Modified Sieve Adsorbent: Copper-exchanged 13X SieveNot Reported~100% (desorption)Lab[7]

Note: Data for Extractive Distillation is for the analogous compound 1,3-butadiene, as it is the most well-documented industrial diene separation process and serves as a strong benchmark.

Experimental Protocols

Protocol for Fractional Distillation (Laboratory Scale)

This protocol describes the purification of a liquid mixture of this compound from less volatile impurities.

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Magnetic stir bar and stir plate

  • Fractionating column (e.g., Vigreux or packed with glass beads)

  • Distillation head (3-way adapter)

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Glass wool and aluminum foil for insulation

Procedure:

  • Add the crude this compound mixture and a magnetic stir bar to the round-bottom flask, filling it to no more than two-thirds of its volume.

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.[4]

  • Position the thermometer bulb just below the arm of the 3-way adapter leading to the condenser to accurately measure the temperature of the vapor that is distilling.[4]

  • Wrap the fractionating column and distillation head with glass wool and then aluminum foil to insulate it, ensuring a proper temperature gradient is maintained.[10]

  • Turn on the cooling water to the condenser, ensuring water flows in at the bottom and out at the top.

  • Begin heating the flask gently. The mixture should come to a slow, steady boil.[10]

  • Observe the vapor rising through the column. A ring of condensing vapor should slowly ascend. Adjust the heating rate to maintain a slow distillation rate of 1-2 drops per second into the receiving flask.[4]

  • Record the temperature at which the first drop of distillate is collected. This is the boiling point of the more volatile component.

  • Collect the fraction that distills over a stable, narrow temperature range.

  • If the temperature begins to rise sharply, change the receiving flask to collect the next, higher-boiling fraction.

  • Stop the distillation before the flask boils to dryness.

  • Allow the apparatus to cool completely before disassembly.

Protocol for Chemical Purification via Diels-Alder Reaction

This protocol is designed to selectively remove a trans-1,3-pentadiene isomer from a mixture.

Materials:

  • Crude this compound mixture

  • Maleic anhydride (slight molar excess relative to the trans-isomer content)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Anhydrous solvent (e.g., diethyl ether or toluene)

  • Apparatus for filtration (e.g., Büchner funnel)

  • Apparatus for distillation (as described above)

Procedure:

  • Dissolve the crude this compound mixture in an appropriate anhydrous solvent within a round-bottom flask. Add a small amount of a polymerization inhibitor.

  • Add a slight molar excess of maleic anhydride to the solution.

  • Stir the reaction mixture at a controlled temperature, typically between room temperature and 40°C.[1] The Diels-Alder adduct of the trans-isomer and maleic anhydride will precipitate as a solid.

  • After the reaction is complete (e.g., 1-2 hours, may require monitoring by GC), cool the mixture and separate the solid adduct via vacuum filtration.

  • The filtrate now contains the desired this compound isomer(s) with the trans-isomer removed.

  • To obtain the purified this compound, the solvent can be removed from the filtrate using simple or fractional distillation, depending on the boiling points of the solvent and the remaining components.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general procedure for analyzing the purity of the final this compound product.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Alumina PLOT (Porous Layer Open Tubular) column or similar non-polar column suitable for volatile hydrocarbon separation.[11]

Procedure:

  • Prepare a dilute solution of the purified this compound sample in a volatile solvent (e.g., hexane).

  • Set up the GC-MS method. A typical oven program for crude C5 analysis might start at 70°C, hold for 5 minutes, then ramp at 10°C/min to 200°C.[11]

  • Set the injector temperature to 200-220°C and use helium as the carrier gas.[11]

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Acquire the data. The chromatogram will show peaks corresponding to different components, and the mass spectrometer will help identify them based on their mass-to-charge ratio.

  • Calculate the purity by determining the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

Mandatory Visualizations

G General Purification & Analysis Workflow crude Crude C5 Mixture (this compound & Impurities) purification Purification Step (e.g., Distillation, Adsorption) crude->purification product Purified This compound purification->product Main Fraction waste Waste Stream (Impurities) purification->waste Impurity Fraction analysis Purity Analysis (GC-MS) product->analysis report Final Report (Purity Data) analysis->report

Caption: General workflow from crude mixture to purified product and final analysis.

G Hybrid Purification: Diels-Alder & Distillation cluster_0 Step 1: Initial Purification cluster_1 Step 2: Isomerization & Second Purification start Crude Mixture (trans-, cis-, other isomers) react1 React with Maleic Anhydride start->react1 filter1 Filtration react1->filter1 adduct1 Solid Adduct (trans-isomer removed) filter1->adduct1 Solid filtrate1 Filtrate (cis- & other isomers) filter1->filtrate1 Liquid isomerize Isomerize Filtrate (e.g., with Iodine catalyst) react2 React Again with Male. Anhydride isomerize->react2 filter2 Filtration / Distillation react2->filter2 adduct2 Solid Adduct (newly formed trans-isomer removed) filter2->adduct2 Impurity final_product High-Purity Product filter2->final_product Purified Liquid filtrate1->isomerize

Caption: Multi-step purification combining chemical reaction and physical separation.

References

Comparative analysis of the thermal stability of poly(1,3-pentadiene) isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Thermal Stability of Poly(1,3-pentadiene) Isomers

This guide provides a comparative analysis of the thermal stability of three primary isomers of poly(this compound): cis-1,4-poly(this compound), trans-1,4-poly(this compound), and 1,2-poly(this compound). The thermal decomposition characteristics of these isomers are critical for determining their processing conditions and end-use applications. This analysis is based on established principles of polymer science and available data on related polydienes, providing a framework for researchers, scientists, and drug development professionals.

Introduction to Poly(this compound) Isomers

Poly(this compound), a polymer synthesized from the monomer This compound (B166810) (also known as piperylene), can exist in several isomeric forms depending on the polymerization method. The microstructure of the polymer chain significantly influences its physical and thermal properties. The three main isomers are:

  • cis-1,4-poly(this compound): Characterized by the polymer chain extending on the same side of the double bond. This structure typically results in a more amorphous polymer with a lower glass transition temperature.

  • trans-1,4-poly(this compound): The polymer chain extends on opposite sides of the double bond, leading to a more linear and regular structure that can facilitate crystallization, often resulting in a higher melting point and greater thermal stability.

  • 1,2-poly(this compound): In this isomer, the polymerization occurs through one of the double bonds, leaving a vinyl group as a pendant to the main polymer chain. The stereochemistry of the pendant group (isotactic, syndiotactic, or atactic) further influences the polymer's properties.

Comparative Thermal Stability Data

Parametercis-1,4-poly(this compound)trans-1,4-poly(this compound)1,2-poly(this compound) (trans-1,2-syndiotactic)
Onset Decomposition Temperature (Tonset) LowerHigherIntermediate to High
Temperature of Maximum Decomposition Rate (Tmax) LowerHigherIntermediate to High
Activation Energy of Degradation (Ea) LowerHigherIntermediate to High
Char Yield at 600°C (%) LowerHigherIntermediate

Note: The values for cis-1,4 and a general 1,2-isomer are extrapolated based on known structure-property relationships in polydienes. The data for trans-1,2-syndiotactic polypentadiene is based on specific studies.[1] The general trend observed is that greater chain regularity and the potential for crystallinity, as seen in the trans-1,4 isomer, typically lead to enhanced thermal stability.

Experimental Protocols

The thermal stability of poly(this compound) isomers is primarily investigated using Thermogravimetric Analysis (TGA). A typical experimental protocol is as follows:

Thermogravimetric Analysis (TGA)

  • Instrument: A thermogravimetric analyzer is used to measure the mass loss of a sample as a function of temperature.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a ceramic or platinum pan.[2]

  • Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[3] A flow rate of 20-50 mL/min is commonly used.[3]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate.[4] Common heating rates are 10°C/min or 20°C/min.[4]

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. From this curve, key parameters are determined:

    • Tonset: The onset decomposition temperature, often determined by the intersection of the baseline and the tangent of the decomposition step.

    • Tmax: The temperature at which the rate of weight loss is maximum. This is determined from the peak of the derivative thermogravimetric (DTG) curve.

    • Char Yield: The percentage of the initial mass remaining at the end of the experiment.

Visualization of the Analytical Workflow

The logical flow for the comparative analysis of the thermal stability of poly(this compound) isomers can be visualized as follows:

cluster_synthesis Isomer Synthesis cluster_analysis Thermal Analysis cluster_data Data Extraction cluster_comparison Comparative Analysis cis cis-1,4-poly(this compound) tga Thermogravimetric Analysis (TGA) cis->tga dsc Differential Scanning Calorimetry (DSC) cis->dsc trans trans-1,4-poly(this compound) trans->tga trans->dsc vinyl 1,2-poly(this compound) vinyl->tga vinyl->dsc tonset Onset Decomposition Temp. tga->tonset tmax Max. Decomposition Temp. tga->tmax char Char Yield tga->char stability Relative Thermal Stability tonset->stability tmax->stability char->stability structure Structure-Property Relationship stability->structure

Caption: Workflow for the comparative thermal analysis of poly(this compound) isomers.

Structure-Property Relationships

The differences in the thermal stability of the poly(this compound) isomers can be attributed to their distinct molecular structures.

cluster_isomers Poly(this compound) Isomers cluster_properties Thermal Stability cis cis-1,4 (Irregular Chain Packing) low_stability Lower Thermal Stability cis->low_stability Less stable trans trans-1,4 (Regular Chain Packing, Crystallinity) high_stability Higher Thermal Stability trans->high_stability More stable vinyl 1,2 (Pendant Vinyl Groups) intermediate_stability Intermediate Stability vinyl->intermediate_stability Depends on tacticity

Caption: Relationship between isomer structure and expected thermal stability.

The trans-1,4 isomer is expected to have the highest thermal stability due to its regular, linear chain structure, which allows for efficient chain packing and potentially crystallization. These ordered structures require more energy to disrupt. The cis-1,4 isomer, with its less regular chain conformation, is likely to be amorphous and have lower thermal stability. The thermal stability of the 1,2- isomer will depend on the tacticity of the pendant vinyl groups. A stereoregular (isotactic or syndiotactic) structure would lead to higher stability compared to an atactic one.

References

Cross-Reactivity of 1,3-Pentadiene in Copolymerization Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity and performance of 1,3-pentadiene (B166810) in various copolymerization systems. Experimental data from anionic, cationic, Ziegler-Natta, and free-radical polymerization methods are presented to offer a comprehensive overview for researchers and professionals in polymer science and related fields.

Comparative Analysis of this compound Copolymerization

The reactivity of this compound and the properties of the resulting copolymers are highly dependent on the chosen polymerization method and the comonomer. This section summarizes key performance indicators across different systems to facilitate a comparative analysis.

Table 1: Reactivity Ratios of this compound (M1) with Various Comonomers (M2)
Comonomer (M2)Polymerization Typer1 (this compound)r2 (Comonomer)r1 * r2Tendency
AcrylonitrileFree Radical (trans-PD)0.1140.0790.009Strong Alternating[1]
AcrylonitrileFree Radical (cis-PD)0.1880.0330.006Strong Alternating[1]
IsobuteneCationic (cis-PD)5.0--More this compound
IsobuteneCationic (trans-PD)2.3--More this compound
Styrene & 1,1-Diphenylethylene (B42955)Anionic---Alternating Structures[2]

Note: Reactivity ratios (r1 and r2) indicate the preference of a growing polymer chain to add a monomer of its own type versus the other monomer.

  • If r1 > 1, the growing chain ending in M1 prefers to add M1.

  • If r1 < 1, the growing chain ending in M1 prefers to add M2.

  • If r1 * r2 ≈ 1, a random copolymer is formed.

  • If r1 * r2 ≈ 0, an alternating copolymer is formed.

  • If r1 and r2 are both > 1, block copolymerization is favored.

Table 2: Properties of this compound Copolymers
ComonomerPolymerization TypeThis compound in Copolymer (mol%)Mn ( g/mol )PDI (Mw/Mn)Tg (°C)
Styrene, 1,1-DiphenylethyleneAnionicVariable25,5001.08Up to 140[2]
StyreneAnionicAlternating-≤ 1.17-
Methyl MethacrylateAnionic (Block)----
2-VinylpyridineAnionic (Block)----

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines typical experimental protocols for the copolymerization of this compound.

Anionic Copolymerization of this compound with Styrene and 1,1-Diphenylethylene

1. Materials:

  • Monomers: Styrene (St), this compound (PD), 1,1-diphenylethylene (DPE), purified by distillation over calcium hydride.

  • Initiator: n-Butyllithium (n-BuLi) in cyclohexane (B81311).

  • Solvent: Cyclohexane, purified by passing through activated alumina (B75360) columns.

  • Terminating Agent: Degassed methanol.

2. Procedure:

  • All polymerizations are conducted under a high-purity argon atmosphere using Schlenk techniques.

  • A dried glass reactor equipped with a magnetic stirrer is charged with cyclohexane and the desired amounts of St, PD, and DPE.

  • The reactor is heated to the desired temperature (e.g., 50-70 °C).

  • A calculated amount of n-BuLi initiator is injected to start the polymerization.

  • The reaction is allowed to proceed for a specific time, with samples withdrawn periodically to monitor conversion and molecular weight.

  • The polymerization is terminated by the addition of degassed methanol.

  • The resulting copolymer is precipitated in a large excess of methanol, filtered, and dried under vacuum.[2]

3. Characterization:

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).

  • Copolymer Composition and Microstructure: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

  • Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Free-Radical Copolymerization of this compound with Acrylonitrile

1. Materials:

  • Monomers: cis- or trans-1,3-pentadiene, Acrylonitrile, purified by distillation.

  • Initiator: Azobisisobutyronitrile (AIBN) or potassium persulfate.

  • Solvent: Bulk or emulsion system.

2. Procedure:

  • The monomers and initiator are charged into a reaction vessel.

  • The polymerization is carried out at a constant temperature (e.g., 50 °C).

  • The reaction mixture is stirred for a set duration.

  • The copolymer is isolated by precipitation in a non-solvent and dried.[1]

3. Characterization:

  • Copolymer Composition: Elemental analysis (nitrogen content) and NMR spectroscopy.[1]

Visualizing Polymerization Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) illustrate the logical relationships and workflows in copolymerization studies.

Anionic_Copolymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Characterization Monomer_Purification Monomer Purification (St, PD, DPE) Reactor_Setup Reactor Setup (Inert Atmosphere) Monomer_Purification->Reactor_Setup Solvent_Purification Solvent Purification (Cyclohexane) Solvent_Purification->Reactor_Setup Initiator_Prep Initiator Preparation (n-BuLi) Initiation Initiation Initiator_Prep->Initiation Reactor_Setup->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Isolation Copolymer Isolation & Purification Termination->Isolation GPC GPC Analysis (Mn, PDI) Isolation->GPC NMR NMR Analysis (Composition, Microstructure) Isolation->NMR DSC DSC Analysis (Tg) Isolation->DSC

Caption: Workflow for Anionic Copolymerization of this compound.

Free_Radical_Propagation P_PD ~PD• P_PD->P_PD P_AN ~AN• P_PD->P_AN PD This compound P_PD->PD k_11 AN Acrylonitrile P_PD->AN k_12 P_AN->P_PD P_AN->P_AN P_AN->PD k_21 P_AN->AN k_22

Caption: Propagation steps in free-radical copolymerization.

Ziegler_Natta_Mechanism Catalyst_Activation Catalyst Activation (TiCl4 + AlR3) Active_Site Formation of Active Site ([Ti]-R) Catalyst_Activation->Active_Site Monomer_Coordination Monomer Coordination (π-complex) Active_Site->Monomer_Coordination Insertion Monomer Insertion (Chain Growth) Monomer_Coordination->Insertion Insertion->Monomer_Coordination Propagation Cycle Chain_Transfer Chain Transfer/Termination Insertion->Chain_Transfer Polymer Copolymer Chain_Transfer->Polymer

Caption: General mechanism for Ziegler-Natta copolymerization.

References

A Comparative Guide to 1,3-Pentadiene Synthesis: Evaluating Environmental Footprints

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 1,3-pentadiene (B166810), a key building block in various organic syntheses, presents a choice between established petrochemical methods and emerging bio-based alternatives. This guide provides a comparative analysis of different synthesis routes, focusing on their environmental impact, supported by available quantitative data and detailed experimental protocols.

The imperative to develop sustainable chemical processes has driven research into greener alternatives to traditional petroleum-derived synthesis. This comparison evaluates the following methods for producing this compound:

  • Petrochemical Route: Steam cracking of naphtha.

  • Bio-based Routes:

  • Laboratory-Scale Syntheses:

    • Dehydration of pentan-2-ol.

    • Wittig reaction of butanal.

Quantitative Environmental Impact Comparison

Synthesis MethodFeedstockEnergy Consumption (MJ/kg of product)GHG Emissions (kg CO₂eq/kg of product)Waste Generation ( kg/kg of product)Data Source/Proxy
Petrochemical Route Naphtha (from Crude Oil)25 - 331.8 - 2.0High (Includes hazardous waste)Steam cracking of naphtha for olefin production[1][2][3].
From Xylitol Xylitol (from Biomass)~18 (for xylitol production) + Conversion Energy~3.83 (for xylitol production) + Conversion EmissionsModerate (Primarily organic byproducts)LCA of xylitol production from empty fruit bunch[2]. Conversion data is qualitative.
Dehydration of 2,3-Pentanediol 2,3-Pentanediol (from Biomass)Moderate (Reaction at 300-400 °C)Lower than petrochemical (qualitative)Primarily waterQualitative assessment based on reaction conditions[4].
From 2-MTHF 2-Methyltetrahydrofuran (from Biomass)Moderate (Reaction at high temperature)Lower than petrochemical (qualitative)Byproducts include butenes and formaldehyde[5].Qualitative assessment based on reaction byproducts[5].
Dehydration of pentan-2-ol Pentan-2-olHigh (Requires heating and distillation)Moderate (Solvent and energy use)Moderate (Acidic waste, organic byproducts)General laboratory procedure analysis.
Wittig Reaction of Butanal Butanal, Wittig reagentHigh (Multi-step, solvent-intensive)High (Stoichiometric phosphine (B1218219) oxide waste)High (Triphenylphosphine oxide, solvent waste)General Wittig reaction analysis[6][7].

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to allow for a comprehensive understanding of the processes and their associated environmental considerations.

Petrochemical Route: Steam Cracking of Naphtha

This compound is a significant co-product of the steam cracking of naphtha to produce ethylene (B1197577) and propylene.

  • Feedstock Preparation: Naphtha, a fraction of crude oil, is vaporized.

  • Cracking: The vaporized naphtha is mixed with steam and heated to high temperatures (typically 800-850°C) in a furnace for a very short residence time (milliseconds). This thermal cracking breaks down the larger hydrocarbon molecules into smaller, more valuable ones, including this compound.

  • Quenching: The hot gas mixture is rapidly cooled to stop the reactions.

  • Compression and Separation: The cracked gas is compressed and then subjected to a series of distillation and extraction steps to separate the various components. This compound is isolated from the C5 fraction.

Environmental Considerations: This process is highly energy-intensive and a major source of greenhouse gas emissions in the chemical industry[8]. It also generates a variety of waste streams, including hazardous materials that require careful management.

Bio-based Route: From Xylitol

This method represents a renewable pathway starting from a biomass-derived sugar alcohol.

  • Deoxydehydration and Esterification: Xylitol is reacted with formic acid at elevated temperatures (e.g., 235°C) to produce 2,4-pentadien-1-ol (B1232955) formate[9]. This step involves the removal of hydroxyl groups and the formation of an ester. The product is continuously removed by distillation.

  • Deoxygenation: The 2,4-pentadien-1-ol formate (B1220265) is then subjected to a catalytic deoxygenation reaction to yield this compound. This can be achieved using a catalyst such as 5% Palladium on carbon (Pd/C) in a solvent like ethanol (B145695) at around 80°C under a nitrogen atmosphere[9].

Environmental Considerations: This route utilizes a renewable feedstock. The environmental impact is largely associated with the energy required for the high-temperature reactions and the use of solvents and catalysts. The production of xylitol itself has an environmental footprint, with an estimated 18 MJ of energy consumed and 3.83 kg of CO₂ equivalent emitted per kg of xylitol produced from empty fruit bunch[2].

Bio-based Route: Dehydration of 2,3-Pentanediol

This pathway involves the removal of two water molecules from a bio-based diol.

  • Catalytic Dehydration: 2,3-Pentanediol is passed over a heated catalyst bed. A lanthanum phosphate (B84403) (LaPO₄) catalyst has been shown to be effective for this conversion, affording a this compound yield as high as 61.5% at atmospheric pressure[10]. The reaction temperature is a critical parameter, typically in the range of 300-400°C.

Environmental Considerations: This method produces water as the primary byproduct, making it a relatively clean process in terms of waste. The main environmental impact stems from the energy required to achieve the high reaction temperatures. The production of 2,3-pentanediol from biomass sources would also contribute to the overall environmental footprint.

Bio-based Route: From 2-Methyltetrahydrofuran (2-MTHF)

2-MTHF, which can be derived from biomass, can be converted to this compound through a tandem ring-opening and dehydration process.

  • Dehydra-decyclization: 2-MTHF is passed over a solid acid catalyst, such as a boron-containing zeolite (e.g., B-MWW), at elevated temperatures (e.g., 658 K or ~385°C)[6]. This process involves the opening of the tetrahydrofuran (B95107) ring followed by the elimination of water. The reaction can achieve high yields of this compound (up to 86%)[6].

Environmental Considerations: This route can produce byproducts such as 1,4-pentadiene, butenes, and formaldehyde, which need to be separated and managed[5]. The energy required for the high-temperature reaction is a key environmental consideration.

Laboratory-Scale Synthesis: Dehydration of pentan-2-ol

This is a classic elimination reaction used in organic chemistry laboratories.

  • Reaction Setup: Pentan-2-ol is mixed with a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), in a distillation apparatus[11][12].

  • Heating and Distillation: The mixture is heated. The dehydration reaction occurs, and the lower-boiling this compound product is continuously distilled out of the reaction mixture as it is formed. This shifts the equilibrium towards the product side. The reaction typically produces a mixture of pentene isomers, including 1-pentene (B89616) and 2-pentene, in addition to this compound if further elimination occurs.

Environmental Considerations: This method involves the use of corrosive and hazardous strong acids. The reaction often produces a mixture of products, requiring further purification, which can generate additional waste. The energy required for heating and distillation contributes to its environmental impact.

Laboratory-Scale Synthesis: Wittig Reaction of Butanal

The Wittig reaction is a versatile method for forming carbon-carbon double bonds.

  • Ylide Preparation: A phosphonium (B103445) ylide is prepared by reacting a suitable phosphonium salt (e.g., a triphenylphosphonium halide) with a strong base.

  • Reaction with Aldehyde: The ylide is then reacted with butanal. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to yield the alkene (this compound) and a stoichiometric amount of triphenylphosphine (B44618) oxide[7].

Environmental Considerations: A major drawback of the Wittig reaction from an environmental perspective is the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct, which is a solid waste that can be difficult to separate and recycle[6]. The reaction also typically requires the use of organic solvents and strong bases, contributing to its environmental footprint.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis methods, the following diagrams are provided in Graphviz DOT language.

Petrochemical_Route crude_oil Crude Oil naphtha Naphtha crude_oil->naphtha steam_cracking Steam Cracking (800-850°C, Steam) naphtha->steam_cracking cracked_gas Cracked Gas Mixture steam_cracking->cracked_gas separation Separation (Distillation, Extraction) cracked_gas->separation pentadiene This compound separation->pentadiene

Caption: Petrochemical synthesis of this compound via steam cracking.

Xylitol_Route biomass Biomass xylitol Xylitol biomass->xylitol dode Deoxydehydration & Esterification (235°C) xylitol->dode formic_acid Formic Acid formic_acid->dode intermediate 2,4-Pentadien-1-ol formate dode->intermediate deoxygenation Deoxygenation (Pd/C, 80°C) intermediate->deoxygenation pentadiene This compound deoxygenation->pentadiene

Caption: Bio-based synthesis of this compound from xylitol.

Pentanediol_Route biomass Biomass pentanediol 2,3-Pentanediol biomass->pentanediol dehydration Catalytic Dehydration (LaPO₄, 300-400°C) pentanediol->dehydration water Water dehydration->water pentadiene This compound dehydration->pentadiene MTHF_Route biomass Biomass mthf 2-Methyltetrahydrofuran biomass->mthf dehydra_decyclization Dehydra-decyclization (B-MWW, ~385°C) mthf->dehydra_decyclization pentadiene This compound dehydra_decyclization->pentadiene byproducts Byproducts (1,4-pentadiene, etc.) dehydra_decyclization->byproducts Lab_Dehydration_Route pentanol Pentan-2-ol dehydration Dehydration & Distillation (Heat) pentanol->dehydration acid Conc. H₂SO₄ or H₃PO₄ acid->dehydration pentadiene This compound (and isomers) dehydration->pentadiene water Water dehydration->water Lab_Wittig_Route phosphonium_salt Phosphonium Salt ylide_prep Ylide Preparation phosphonium_salt->ylide_prep base Strong Base base->ylide_prep ylide Phosphonium Ylide ylide_prep->ylide wittig_reaction Wittig Reaction ylide->wittig_reaction butanal Butanal butanal->wittig_reaction pentadiene This compound wittig_reaction->pentadiene tppo Triphenylphosphine Oxide wittig_reaction->tppo

References

A Comparative Guide to the Material Properties of 1,3-Pentadiene-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the material properties of polymers derived from 1,3-pentadiene (B166810), also known as piperylene. As a readily available byproduct of petroleum cracking, this compound is a valuable monomer for synthesizing a variety of polymers with distinct microstructures and properties.[1][2] The stereochemistry of the resulting polymer, which can be controlled by the choice of catalyst system, dictates its thermal and mechanical characteristics, ranging from amorphous elastomers to crystalline thermoplastics.[3][4] This document is intended for researchers and material scientists, offering a summary of key properties based on available experimental data, detailed testing protocols, and a visual workflow for polymer synthesis and characterization.

Comparative Data on Poly(this compound) Properties

The properties of poly(this compound) are highly dependent on its microstructure (e.g., cis-1,4, trans-1,4, 1,2-addition) and stereoregularity (isotactic, syndiotactic, atactic), which are determined by the polymerization method.[1][3] The following table summarizes key properties for different poly(this compound) structures as reported in the literature. It is important to note that comprehensive mechanical data for all stereoisomers is not widely available.

Polymer Type / MicrostructureCatalyst System / MethodGlass Transition Temp. (Tg)Softening/Melting Temp. (Tm)Tensile Strength (MPa)Elongation at Break (%)
Isotactic cis-1,4 Poly(this compound) AlEt₂Cl / Nd(OCOC₇H₁₅)₃ / Al(iBu)₃[3]Very Low[3]N/ALow[3]N/A
Syndiotactic cis-1,4 Poly(this compound) CoCl₂(PᵗBu₂Me)₂ / MAO[3]Very Low[3]N/ALow[3]N/A
Mixed 1,4- and 1,2-Poly(this compound) Cationic Polymerization (Organoaluminum)[1]N/A81 - 91 °C[1]N/AN/A
Mixed 1,4- and 1,2-Poly(this compound) Cationic Polymerization (EASC-based)[1]N/A84 - 101 °C[1]N/AN/A
Terpolymer (Styrene/DPE/1,3-Pentadiene) Living Anionic Polymerization[2]up to 140 °C[2]N/AN/AN/A

*Data reported for the hydrogenated versions of these polymers, which were found to be amorphous with low mechanical properties.[3] *N/A: Not Available in surveyed literature.

Experimental Protocols

The characterization of this compound-based polymers involves a suite of standard techniques to determine their thermal, mechanical, and structural properties.

Thermal Analysis

a) Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Apparatus: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Methodology:

    • The sample is subjected to a controlled temperature program, often involving heating, cooling, and subsequent heating cycles to erase thermal history.

    • A typical cycle might be: heat from -100 °C to 200 °C at a rate of 10-20 °C/min, hold for 5 minutes, cool back to -100 °C at the same rate, and then reheat to 200 °C.[5]

    • The heat flow to the sample is measured relative to an empty reference pan.

    • Tg is identified as a step change in the heat flow curve, while Tm and Tc appear as endothermic and exothermic peaks, respectively.[2]

b) Thermogravimetric Analysis (TGA): TGA assesses the thermal stability and decomposition profile of the polymer by monitoring mass loss as a function of temperature.

  • Apparatus: A thermogravimetric analyzer.

  • Sample Preparation: A precisely weighed sample (typically 10-20 mg) is placed in a ceramic or platinum crucible.

  • Methodology:

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[6]

    • The weight of the sample is continuously recorded.

    • The resulting curve of weight vs. temperature indicates the onset of decomposition and the temperatures at which significant weight loss occurs.[6]

Mechanical Testing

a) Uniaxial Tensile Testing: This test determines key mechanical properties such as tensile strength, Young's modulus, and elongation at break.

  • Apparatus: A universal testing machine (UTM) equipped with a load cell and extensometer.[3]

  • Sample Preparation: Polymer films are cast or compression-molded into a standard shape, often a dumbbell specimen, according to standards like ASTM D882-83.[3][6] The dimensions (width, thickness) are precisely measured.

  • Methodology:

    • The specimen is mounted securely in the grips of the UTM.

    • The sample is pulled apart at a constant cross-head speed (e.g., 200 mm/min) at room temperature.[3]

    • The force (stress) required to stretch the sample and the corresponding change in length (strain) are recorded until the specimen fractures.

    • A stress-strain curve is plotted from the data to calculate the material's properties.

Structural Characterization

a) Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the microstructure of the polymer chain (e.g., the content of 1,4-cis, 1,4-trans, 1,2-cis, and 1,2-trans units).[1][2] Two-dimensional NMR techniques can further elucidate the sequence distribution.[1]

  • Apparatus: A high-resolution NMR spectrometer.

  • Sample Preparation: The polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄).[1][3]

  • Methodology: The prepared sample is placed in the spectrometer, and spectra are acquired. The chemical shifts and integrations of the peaks corresponding to different protons or carbons in the polymer backbone and side groups are analyzed to quantify the various structural units.[1][2]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound-based polymers.

G cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization cluster_analysis Data Analysis & Comparison monomer This compound Monomer polymerization Stereospecific Polymerization monomer->polymerization catalyst Catalyst System (e.g., Ziegler-Natta, Cationic) catalyst->polymerization purified_polymer Purified Polymer polymerization->purified_polymer Purification structural Structural Analysis (NMR, FTIR) purified_polymer->structural thermal Thermal Analysis (DSC, TGA) purified_polymer->thermal mechanical Mechanical Testing (Tensile Test) purified_polymer->mechanical data_analysis Data Interpretation structural->data_analysis thermal->data_analysis mechanical->data_analysis prop_comparison Property Comparison Guide data_analysis->prop_comparison

Caption: Workflow from monomer polymerization to material property comparison.

References

A Comparative Review of the Synthetic Utility of 1,3-Pentadiene Versus Other C5 Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic utility of 1,3-pentadiene (B166810) (piperylene) against other common C5 dienes, namely isoprene (B109036) and cyclopentadiene (B3395910). The focus is on their performance in key synthetic reactions, supported by comparative data and detailed experimental protocols. This analysis aims to assist researchers in selecting the optimal C5 diene for their specific synthetic applications, from polymer chemistry to fine chemical and pharmaceutical synthesis.

Overview of C5 Dienes

C5 dienes are fundamental building blocks in organic synthesis, primarily sourced from the C5 fraction of steam crackers.[1] The three most synthetically important isomers are this compound, isoprene (2-methyl-1,3-butadiene), and cyclopentadiene. While structurally similar, their unique electronic and steric properties lead to significant differences in reactivity and product formation, particularly in cycloaddition and polymerization reactions.

  • This compound (Piperylene): Exists as cis and trans isomers. It is a key monomer in the production of copolymerization elastomers, petroleum resins, and specialty chemicals.[1]

  • Isoprene (2-methyl-1,3-butadiene): The monomer for polyisoprene rubber. Its methyl group enhances its electron-donating properties.

  • Cyclopentadiene: A highly reactive diene due to its locked s-cis conformation. It readily dimerizes at room temperature to form dicyclopentadiene (B1670491) (DCPD) and must often be generated in situ by cracking the dimer.[2][3]

Comparative Reactivity in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for constructing six-membered rings. The reactivity of dienes in this reaction is heavily influenced by their ability to adopt the planar s-cis conformation and by the electronic nature of their substituents.

Cyclopentadiene is exceptionally reactive in Diels-Alder reactions because its double bonds are fixed in the required s-cis conformation.[2] Acyclic dienes like this compound and isoprene must first overcome an energy barrier to rotate from their more stable s-trans conformation. The presence of methyl substituents in isoprene and this compound increases the electron density of the diene system, which can accelerate reactions with electron-poor dienophiles. However, these substituents can also introduce steric hindrance.

Logical Relationship: Factors Influencing Diels-Alder Reactivity

cluster_Dienes C5 Dienes cluster_Factors Reactivity Factors cluster_Outcome Reaction Outcome CPD Cyclopentadiene Conformation s-cis Conformation CPD->Conformation Fixed s-cis PD This compound PD->Conformation Requires Rotation Electronics Electronic Effects (Electron Donating Groups) PD->Electronics 1 Me group Sterics Steric Hindrance PD->Sterics Terminal Me ISO Isoprene ISO->Conformation Requires Rotation ISO->Electronics 1 Me group ISO->Sterics Internal Me Reactivity High Reactivity Conformation->Reactivity Crucial for TS Electronics->Reactivity Stabilizes TS Sterics->Reactivity Can hinder approach

Caption: Factors governing the Diels-Alder reactivity of C5 dienes.

Quantitative Comparison: Diels-Alder Reaction Kinetics

The activation energies for dimerization (a self-Diels-Alder reaction) and codimerization with cyclopentadiene provide a quantitative measure of relative reactivity. Lower activation energy corresponds to a faster reaction rate.

Reaction TypeDieneActivation Energy (Ea, kJ/mol)Key Finding
Dimerization Cyclopentadiene~70-80Significantly lower Ea than acyclic dienes, indicating higher reactivity.[4][5]
trans-1,3-Pentadiene~90-110Dimerizes much slower than cyclopentadiene.[4][5]
Isoprene~90-100Reactivity is comparable to this compound.[3]
Codimerization with Cyclopentadiene cis-1,3-Pentadiene~80-90Ea is ~10 kJ/mol higher than for CPD dimerization.[6]
trans-1,3-Pentadiene~80-90Ea is 10-20 kJ/mol higher than for CPD dimerization.[4]
Isoprene~80-90Reactivity is similar to this compound in codimerization with CPD.[3]

Note: Activation energies are approximate values compiled from multiple sources and can vary with reaction conditions.

A study involving the Diels-Alder reaction of various C5 dienes from a cracking fraction with maleic anhydride (B1165640) achieved conversion rates of over 92% for cyclopentadiene and over 97% for isoprene and trans-1,3-pentadiene, albeit under optimized and differing conditions.[7]

Comparative Reactivity in Polymerization

This compound and isoprene are valuable monomers for producing synthetic rubbers and resins. The choice of catalyst and reaction conditions can precisely control the polymer's microstructure (e.g., cis vs. trans addition, stereochemistry).

  • This compound: Can be polymerized to form distinct stereoisomers. Homogeneous catalysts based on aluminum alkyls and cobalt compounds yield isotactic cis-1,4-polypentadiene, while systems with titanium alkoxides produce syndiotactic cis-1,4-polypentadiene.[8] Anionic polymerization of (E)-1,3-pentadiene with n-butyllithium proceeds in a controlled, "living" manner, producing polymers with narrow molecular weight distributions.[9][10]

  • Isoprene: Famously polymerized to produce polyisoprene, a synthetic equivalent of natural rubber. The microstructure is critical to its properties.

  • Cyclopentadiene: Undergoes cationic polymerization but is more commonly used as a comonomer in resins, such as unsaturated polyester (B1180765) resins (UPRs).

Data Comparison: Polymerization of C5 Dienes
DienePolymerization TypeCatalyst System (Example)Resulting Polymer Microstructure
This compound (trans) CoordinationAl-alkyl-Cl / Co compoundIsotactic cis-1,4 polymer[8]
CoordinationAl-trialkyl / Ti-alkoxideSyndiotactic cis-1,4 polymer[8]
Anionicn-Butyllithium1,4- and 1,2-addition units[10]
Isoprene CoordinationZiegler-Natta (e.g., TiCl₄/Al(i-Bu)₃)High cis-1,4-polyisoprene
Anionicn-ButyllithiumHigh cis-1,4 content in nonpolar solvents
Cyclopentadiene CationicLewis Acids (e.g., BF₃, AlCl₃)Polycyclopentadiene

Experimental Protocols

The following section provides a representative methodology for conducting a comparative Diels-Alder reaction. This protocol is generalized and should be optimized for specific diene-dienophile combinations.

Protocol: Comparative Diels-Alder Reaction of C5 Dienes with Maleic Anhydride

Objective: To compare the reactivity and product yield of cyclopentadiene, isoprene, and this compound with maleic anhydride under identical conditions.

Materials:

  • Dicyclopentadiene (for generating cyclopentadiene)

  • Isoprene

  • trans-1,3-Pentadiene

  • Maleic Anhydride

  • Ethyl Acetate (reagent grade)

  • Hexane (B92381) (reagent grade)

  • Paraffin (B1166041) oil

  • Reaction vials/tubes (e.g., Craig tube or sealed pressure tube)

  • Stir plate and stir bars

  • Heating mantle or oil bath

  • Condenser and distillation apparatus (for cracking DCPD)

  • Ice bath

  • Apparatus for vacuum filtration

  • Melting point apparatus and NMR for product characterization

Procedure Workflow:

G cluster_prep Step 1: Diene Preparation (for CPD) cluster_reaction Step 2: Reaction Setup cluster_run Step 3: Reaction & Isolation cluster_analysis Step 4: Analysis crack_dcpd Crack Dicyclopentadiene (DCPD) ~170-180°C collect_cpd Distill & Collect Monomer (CPD) in ice-cooled receiver crack_dcpd->collect_cpd add_diene Add Diene (CPD, Isoprene, or this compound) collect_cpd->add_diene dissolve_ma Dissolve Maleic Anhydride in Ethyl Acetate add_hexane Add Hexane dissolve_ma->add_hexane add_hexane->add_diene react Stir at Reaction Temperature (e.g., room temp or gentle heat) add_diene->react crystallize Initiate Crystallization (scratching, cooling in ice bath) react->crystallize isolate Isolate Product by Vacuum Filtration crystallize->isolate dry Dry the Product isolate->dry analyze Determine Yield, Melting Point, and Characterize (NMR, IR) dry->analyze

Caption: Experimental workflow for a comparative Diels-Alder reaction.

Detailed Steps:

  • Preparation of Cyclopentadiene Monomer:

    • This step is only for cyclopentadiene. Assemble a fractional distillation apparatus.

    • Add ~2 mL of paraffin oil to a 5 mL conical vial and heat to ~180°C.[2]

    • Slowly add dicyclopentadiene dropwise to the hot oil. The dimer will crack to the monomer.

    • Collect the cyclopentadiene monomer (b.p. ~41°C) in a receiver cooled in an ice bath. Use the monomer immediately as it will re-dimerize.

  • Diels-Alder Reaction:

    • In a Craig tube or suitable reaction vial, dissolve 100 mg of maleic anhydride in 0.8 mL of ethyl acetate.[2]

    • Add 0.8 mL of hexane and mix.

    • Add a stoichiometric equivalent of the chosen diene (freshly cracked cyclopentadiene, isoprene, or this compound).

    • Stir the reaction mixture. The cyclopentadiene reaction is often exothermic and proceeds rapidly at room temperature. Reactions with isoprene and this compound may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC.

  • Product Isolation and Analysis:

    • Upon completion, cool the reaction mixture in an ice bath to induce crystallization. If crystals do not form, scratch the inside of the vial with a glass rod.

    • Collect the crystalline product by vacuum filtration, washing with a small amount of cold hexane.

    • Dry the product and determine its mass to calculate the yield.

    • Characterize the product by melting point analysis and NMR spectroscopy to confirm its structure and purity.

Conclusion and Summary

The synthetic utility of this compound, isoprene, and cyclopentadiene is dictated by a balance of conformational, electronic, and steric factors.

DienePrimary Synthetic ApplicationKey AdvantagesKey Limitations
This compound Specialty copolymers, petroleum resins, fine chemicals.[1]Versatile for stereospecific polymerization; readily available.[8]Lower Diels-Alder reactivity than cyclopentadiene; exists as a mixture of isomers.
Isoprene Polyisoprene rubber, block copolymers.Electron-rich, enhancing reactivity in certain reactions.Requires rotation to s-cis form; can exhibit complex regioselectivity.
Cyclopentadiene Diels-Alder reactions, production of resins and performance plastics.[11]Extremely high reactivity in [4+2] cycloadditions due to fixed s-cis conformation.[3][6]Unstable as a monomer (dimerizes); requires cracking from DCPD before use.[2]

References

Inter-laboratory Comparison of 1,3-Pentadiene Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical methodologies for the determination of 1,3-pentadiene (B166810), tailored for researchers, scientists, and drug development professionals. In the absence of publicly available, direct inter-laboratory comparison studies for this compound, this document presents a hypothetical proficiency test. The data herein is simulated based on the expected performance of common analytical techniques, offering a realistic benchmark for laboratories.

Data Presentation: Hypothetical Inter-laboratory Comparison Results

The following table summarizes the simulated results from a hypothetical inter-laboratory comparison for the analysis of a this compound standard sample with an assigned value of 15.0 µg/mL.

Laboratory IDAnalytical MethodReported Value (µg/mL)Bias (%)z-score
Lab AGC-FID14.5-3.33-0.5
Lab BGC-MS (Scan)15.8+5.33+0.8
Lab CGC-FID13.9-7.33-1.1
Lab DGC-MS/MS15.2+1.33+0.2
Lab EGC-MS (SIM)16.5+10.0+1.5
Lab FHeadspace-GC-FID12.8-14.67-2.2

Note: The z-score is calculated using the formula: z = (x - X) / σ, where x is the laboratory's result, X is the assigned value (15.0 µg/mL), and σ is the standard deviation for proficiency assessment (hypothetically set at 1.0 µg/mL). A z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the determination of this compound are outlined below. These protocols are based on established methods for volatile organic compounds.

1. Gas Chromatography with Flame Ionization Detection (GC-FID)

This is a widely used method for the quantification of volatile hydrocarbons.

  • Sample Preparation: For liquid samples, a direct injection of a diluted aliquot is typically performed. For air samples, thermal desorption of an adsorbent tube (e.g., charcoal) is common. The sample is desorbed with a solvent like carbon disulfide.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • GC Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Final hold: 5 minutes.

  • Injector and Detector Temperatures: 250°C.

  • Quantification: External standard calibration curve prepared from certified reference materials of this compound.

2. Gas Chromatography with Mass Spectrometry (GC-MS)

This method provides higher selectivity and definitive identification of the analyte.

  • Sample Preparation: Similar to GC-FID.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions: Similar to GC-FID.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: Mass range of m/z 35-350 for identification.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification, monitoring characteristic ions of this compound (e.g., m/z 68, 67, 53).

  • Quantification: Based on the peak area of the target ion(s) against a calibration curve. An internal standard (e.g., deuterated toluene) is often used to improve accuracy and precision.

3. Headspace Gas Chromatography (Headspace-GC)

This technique is suitable for the analysis of volatile compounds in solid or liquid matrices without extensive sample extraction.

  • Sample Preparation: A known amount of the sample is placed in a headspace vial and sealed. The vial is then heated to a specific temperature for a set time to allow the volatile compounds to partition into the headspace.

  • Instrumentation: A gas chromatograph with a headspace autosampler.

  • GC and Detector: Typically coupled with FID or MS.

  • Headspace Parameters:

    • Incubation Temperature: 80°C.

    • Incubation Time: 20 minutes.

    • Injection Volume: 1 mL of the headspace gas.

  • Quantification: Standard addition or external standard calibration with standards prepared in a similar matrix.

Mandatory Visualization

Workflow for an Inter-laboratory Comparison Study

Interlaboratory_Comparison_Workflow cluster_preparation Phase 1: Preparation cluster_distribution Phase 2: Distribution and Analysis cluster_evaluation Phase 3: Evaluation and Reporting P1 Define Analyte and Matrix P2 Prepare Homogeneous Sample Batch P1->P2 P3 Establish Assigned Value and Uncertainty P2->P3 D1 Distribute Samples to Participating Labs P3->D1 D2 Labs Perform Analysis using Chosen Method D1->D2 D3 Labs Submit Results D2->D3 E1 Statistical Analysis of Results D3->E1 E2 Calculate Performance Scores (e.g., z-scores) E1->E2 E3 Generate and Distribute Final Report E2->E3

Caption: Workflow of a typical inter-laboratory comparison study.

Signaling Pathway (Hypothetical)

As this compound is primarily a chemical intermediate, its biological signaling pathways are not extensively studied in the context of drug development. However, like many reactive hydrocarbons, upon metabolic activation, it could potentially interact with cellular macromolecules. A hypothetical pathway illustrating this is shown below.

Metabolic_Activation_Pathway cluster_activation Metabolic Activation cluster_interaction Cellular Interaction cluster_outcome Potential Outcome Pentadiene This compound Epoxide Epoxide Metabolite Pentadiene->Epoxide CYP450 Enzymes DNA_Adducts DNA Adducts Epoxide->DNA_Adducts Protein_Adducts Protein Adducts Epoxide->Protein_Adducts Cellular_Damage Cellular Damage DNA_Adducts->Cellular_Damage Protein_Adducts->Cellular_Damage

Caption: Hypothetical metabolic activation of this compound.

Safety Operating Guide

Proper Disposal of 1,3-Pentadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,3-Pentadiene is critical for ensuring laboratory safety and environmental protection. This highly flammable liquid requires careful handling throughout its lifecycle, from use to final disposal. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively and in accordance with regulatory standards.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazards. It is a highly flammable liquid and vapor that may be fatal if swallowed and enters the airways.[1][2] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2][3]

Key Handling Precautions:

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Use non-sparking tools and explosion-proof equipment.[1][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][3][4]

  • Store containers tightly closed in a cool, dry, and well-ventilated place.[1][2]

  • Avoid breathing vapors and prevent contact with skin and eyes.[1][2]

Disposal and Spill Management Protocols

Proper containment and disposal are crucial. Do not discharge this compound into drains or the environment.[1]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate risks.

Step-by-Step Spill Response:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area, including sparks, open flames, and hot surfaces.[3][5]

  • Evacuate and Isolate: Evacuate non-essential personnel from the danger area.[3][5] Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[5] For a large spill, consider an initial downwind evacuation of at least 300 meters (1000 feet).[5]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Don PPE: Use appropriate personal protective equipment, including a respirator for organic gases and vapors if necessary.[2][3]

  • Containment: Prevent the spill from entering waterways, sewers, or confined areas.[1][5] For large spills, create a dike far ahead of the liquid for later disposal.[5] A vapor-suppressing foam may be used to reduce vapors.[5]

  • Absorb Spill: Cover the spill with a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[2][3][5]

  • Collect Waste: Using clean, non-sparking tools, collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[1][5]

Waste Disposal Procedure

This compound is designated as a hazardous waste by the EPA under the number U186.[6][7] Generators of this waste must adhere to USEPA regulations for storage, transportation, treatment, and disposal.[6][7]

Step-by-Step Disposal Guidance:

  • Containerization: Keep waste this compound in its original or a compatible, tightly closed container.[1][2] Do not mix it with other waste.[2]

  • Labeling: Clearly label the container with the contents ("Hazardous Waste: this compound") and associated hazard symbols.

  • Storage: Store the waste container in a cool, well-ventilated, and locked area, away from incompatible materials.[1][8]

  • Licensed Disposal: Arrange for the disposal of the waste through a licensed chemical destruction plant or a licensed disposal company.[1][2]

  • Manifesting: Ensure all transportation and disposal are accompanied by the proper hazardous waste manifests as required by local, state, and federal regulations.

  • Contaminated Materials: Dispose of contaminated items, such as absorbent materials and uncleaned containers, as you would the product itself.[2] Contaminated packaging can be triple-rinsed and offered for recycling or punctured to be made unusable before disposal in a sanitary landfill.[1]

Quantitative Disposal and Safety Data

The following table summarizes key quantitative data for the safe handling and disposal of this compound.

ParameterValueSource(s)
EPA Hazardous Waste Number U186[6][7]
Recommended Incineration Methods
   Rotary Kiln Incineration Temperature820 to 1,600 °C[6][7]
   Fluidized Bed Incineration Temperature450 to 980 °C[6]
Emergency Spill Response Distances
   Isolate Spill/Leak AreaAt least 50 meters (150 feet) in all directions[5]
   Large Spill Downwind EvacuationAt least 300 meters (1000 feet)[5]

Disposal Process Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 On-Site Management cluster_1 Off-Site Disposal cluster_2 Spill Event A 1. Waste Generation (Used this compound) B 2. Containerize & Label (Closed, Labeled Container) A->B C 3. Segregate Waste (Do Not Mix) B->C D 4. Secure Storage (Cool, Ventilated, Locked Area) C->D E 5. Licensed Disposal Vendor (Select & Schedule Pickup) D->E Hand-off F 6. Manifest & Transport (Adhere to Regulations) E->F G 7. Final Disposal Method (e.g., Incineration) F->G H 8. Documentation (Retain Disposal Records) G->H S1 Spill Occurs S2 Isolate & Evacuate S1->S2 S3 Contain & Absorb (Non-combustible material) S2->S3 S4 Collect & Containerize for Disposal S3->S4 S4->D Enter Waste Stream

Caption: Workflow for the safe management and disposal of this compound waste.

References

Personal protective equipment for handling 1,3-Pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, a comprehensive understanding of safety protocols for handling hazardous chemicals is paramount. This guide provides essential, immediate safety and logistical information for the safe handling and disposal of 1,3-Pentadiene, a highly flammable and potentially hazardous substance. Adherence to these procedures is critical to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a multi-faceted approach to personal and environmental safety is required. This includes the use of appropriate personal protective equipment, engineering controls, and adherence to strict handling protocols.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][4]

  • Explosion-proof electrical equipment and lighting are necessary due to the high flammability of this compound.[2][5]

  • An eyewash station and a safety shower should be readily accessible in the immediate work area.[4]

Personal Protective Equipment:

PPE CategorySpecifications
Eye and Face Protection Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][5] Equipment should be approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-resistant gloves must be worn.[1][3][5] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1] Protective clothing is also recommended.[3][5]
Respiratory Protection In cases where ventilation is inadequate or as a backup to engineering controls, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination (US) or type AXBEK (EN 14387)) should be used.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step procedure outlines the key stages of handling this chemical safely.

Pre-Handling Preparations:

  • Ensure the work area is clean and free of clutter.

  • Verify that all necessary PPE is available and in good condition.

  • Confirm that the chemical fume hood is functioning correctly.

  • Locate the nearest fire extinguisher, eyewash station, and safety shower.

  • Remove all potential ignition sources from the work area, including open flames, sparks, and hot surfaces.[1][2][3][5]

Handling Procedure:

  • Ground and bond containers when transferring the material to prevent static discharge.[4][6]

  • Use non-sparking tools and explosion-proof equipment.[2][3][5]

  • Avoid direct contact with the skin and eyes, and prevent inhalation of vapors.[1]

  • Keep the container tightly closed when not in use.[1][2][3]

  • If the procedure involves heating, do so with extreme caution in a controlled environment.

Post-Handling and Waste Disposal:

  • Contaminated gloves and other disposable materials should be disposed of in accordance with laboratory and local regulations.[1]

  • Do not mix this compound waste with other chemical waste.[1]

  • Unused or surplus this compound should be offered to a licensed disposal company.[1]

  • Handle uncleaned containers as you would the product itself.[1]

SafeHandlingWorkflow cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling & Disposal Prep1 Verify PPE Availability Prep2 Check Fume Hood Prep1->Prep2 Prep3 Locate Safety Equipment Prep2->Prep3 Prep4 Remove Ignition Sources Prep3->Prep4 Handling1 Ground and Bond Containers Prep4->Handling1 Handling2 Use Non-Sparking Tools Handling1->Handling2 Handling3 Avoid Contact and Inhalation Handling2->Handling3 Handling4 Keep Container Closed Handling3->Handling4 Post1 Dispose of Contaminated PPE Handling4->Post1 Post2 Segregate Chemical Waste Post1->Post2 Post3 Arrange for Licensed Disposal Post2->Post3

Caption: Workflow for the safe handling of this compound.

Emergency Response Plan

In the event of an emergency, a clear and concise response plan is critical to mitigate harm.

Spill Response:

  • Evacuate personnel from the immediate area.[1]

  • Remove all sources of ignition.[1][3][5]

  • Ventilate the area.[5]

  • Contain the spillage using a non-combustible absorbent material such as sand, earth, or vermiculite.[1][5]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[3][6][7]

  • Do not allow the spill to enter drains.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air.[1][8] If breathing is difficult, administer oxygen.[8] If breathing has stopped, provide artificial respiration.[1][8] Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing.[3][5] Wash the affected area with soap and plenty of water.[1][8] Seek medical attention if irritation persists.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[1][8] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1][3] Rinse the mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1][3]

Firefighting:

  • Use dry powder, dry sand, carbon dioxide, or foam to extinguish the fire.[1][5][8]

  • Do NOT use a water jet, as it may spread the fire.[1]

  • Firefighters should wear self-contained breathing apparatus.[1][3][8]

  • Use water spray to cool unopened containers.[1]

EmergencyResponse cluster_spill Spill Response cluster_firstaid First Aid cluster_fire Firefighting Spill1 Evacuate Area Spill2 Remove Ignition Sources Spill1->Spill2 FA_Inhale Inhalation: Fresh Air FA_Skin Skin: Wash with Soap & Water FA_Eye Eyes: Rinse with Water FA_Ingest Ingestion: Do NOT Induce Vomiting Fire1 Use Dry Chemical, CO2, or Foam Spill3 Contain with Absorbent Spill2->Spill3 Spill4 Collect and Dispose Spill3->Spill4 Fire2 Avoid Water Jet Fire1->Fire2 Fire3 Wear SCBA Fire4 Cool Containers with Water Spray Fire3->Fire4

Caption: Emergency response plan for this compound incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.